molecular formula C19H37ClO B056548 Nonadecanoyl chloride CAS No. 59410-47-8

Nonadecanoyl chloride

Cat. No.: B056548
CAS No.: 59410-47-8
M. Wt: 316.9 g/mol
InChI Key: BASNZTUXPUAQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonadecanoyl chloride is a long-chain fatty acyl chloride that serves as a vital biochemical precursor for the derivatization and synthesis of more complex organic molecules. Its primary research application lies in the introduction of the nonadecanoyl (C19) chain into target compounds, facilitating studies on lipid membrane biophysics, the structure-activity relationships of fatty acid derivatives, and the surface functionalization of materials. Specifically, it is employed in the synthesis of fluorescent lipid analogs for tracking cellular processes, the creation of lipid nanoparticles (LNPs) for drug delivery systems, and the preparation of esters and amides to investigate enzyme kinetics and inhibition. The mechanism of action for this compound is characterized by its high electrophilicity at the carbonyl carbon, making it an excellent acylating agent that readily reacts with nucleophiles such as hydroxyl groups (in alcohols and sterols) and amine groups (in amino acids and phospholipids). This reactivity allows researchers to construct complex lipid architectures, modulate the hydrophobicity of molecules, and create novel probes for analytical chemistry and diagnostic assay development. Its well-defined 19-carbon saturated chain is particularly valuable for investigating the effects of alkyl chain length on the physical properties of lipids, including phase transition temperature and bilayer fluidity. This compound is strictly for laboratory research applications.

Properties

IUPAC Name

nonadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASNZTUXPUAQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401229
Record name Nonadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59410-47-8
Record name Nonadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Nonadecanoyl Chloride (CAS Number: 59410-47-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards, of Nonadecanoyl chloride (CAS 59410-47-8). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and informed use of this compound.

Chemical and Physical Properties

This compound, with the linear formula CH₃(CH₂)₁₇COCl, is a long-chain acyl chloride.[1] It is a compound of interest in various chemical syntheses due to the reactivity of the acyl chloride group. While there is some discrepancy in its reported physical state at room temperature, with some sources listing it as a solid and others as a liquid, it is crucial for users to verify the physical state of their specific sample upon receipt.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59410-47-8[1][2][3][4]
Molecular Formula C₁₉H₃₇ClO[2][3][4]
Molecular Weight 316.95 g/mol [1][2][3]
Assay/Purity ≥99.0% (GC)[1]
Physical Form Solid / Liquid (conflicting reports)[1][2]
Beilstein/REAXYS Number 1786242[1]

Synthesis

A standard laboratory-scale synthesis of this compound from its corresponding carboxylic acid, nonadecanoic acid, can be performed using a variety of chlorinating agents. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from nonadecanoic acid.

Materials:

  • Nonadecanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)

  • Dry nitrogen or argon gas supply

  • Glassware (round-bottom flask, condenser with drying tube, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon to exclude moisture.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nonadecanoic acid in a minimal amount of anhydrous solvent. The flask is then fitted with a condenser topped with a drying tube containing a suitable desiccant (e.g., calcium chloride).

  • Addition of Chlorinating Agent: Slowly add a molar excess (typically 1.2 to 2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution of nonadecanoic acid. The addition is usually performed at room temperature, but cooling in an ice bath may be necessary for larger scale reactions to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.

  • Purification (Optional): The crude this compound can be purified by vacuum distillation if necessary.

G cluster_reactants Reactants cluster_process Process cluster_products Products Nonadecanoic Acid Nonadecanoic Acid Reaction Reaction in Anhydrous Solvent Nonadecanoic Acid->Reaction Chlorinating Agent Thionyl Chloride or Oxalyl Chloride Chlorinating Agent->Reaction Work-up Removal of Excess Reagent and Solvent Reaction->Work-up Gaseous Byproducts HCl, SO2/CO/CO2 Reaction->Gaseous Byproducts This compound This compound Work-up->this compound

Figure 1. Synthesis workflow for this compound.

Hazards and Safety Information

This compound is classified as a corrosive and non-combustible hazardous material.[1] It should be handled with appropriate personal protective equipment in a well-ventilated area.

Table 2: Hazard and Safety Information for this compound

Hazard CategoryClassification and Precautionary StatementsSource(s)
Storage Class 8B - Non-combustible corrosive hazardous materials[1]
WGK (Water Hazard Class) WGK 3[1]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) Respirator[1]

General Hazards of Acyl Chlorides:

Acyl chlorides as a class of compounds are known to be:

  • Corrosive: They can cause severe skin burns and eye damage upon contact.

  • Moisture Sensitive: They react vigorously with water, including moisture in the air, to produce hydrochloric acid (HCl), which is also corrosive.

  • Lachrymatory: They can cause irritation and tearing of the eyes.

  • Toxic upon Inhalation: Inhalation of vapors can cause respiratory tract irritation.

G cluster_hazards Primary Hazards cluster_reactions Hazardous Reactions Nonadecanoyl_Chloride This compound Corrosive Corrosive Nonadecanoyl_Chloride->Corrosive Moisture_Sensitive Moisture_Sensitive Nonadecanoyl_Chloride->Moisture_Sensitive Lachrymator Lachrymator Nonadecanoyl_Chloride->Lachrymator Inhalation_Hazard Inhalation_Hazard Nonadecanoyl_Chloride->Inhalation_Hazard Reaction_with_Water Reacts with Water/Moisture Moisture_Sensitive->Reaction_with_Water Hydrochloric_Acid Produces Hydrochloric Acid (HCl) Reaction_with_Water->Hydrochloric_Acid

Figure 2. Logical relationship of hazards associated with this compound.

Reactivity and Stability

This compound is a reactive compound due to the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. It will readily react with nucleophiles.

  • Reaction with Water: Reacts with water to form nonadecanoic acid and hydrochloric acid.

  • Reaction with Alcohols: Reacts with alcohols to form the corresponding esters and hydrochloric acid.

  • Reaction with Amines: Reacts with primary and secondary amines to form the corresponding amides and hydrogen chloride, which will then typically react with excess amine to form an ammonium (B1175870) salt.

It is stable under anhydrous conditions. Containers should be kept tightly sealed and stored in a dry, well-ventilated area to prevent degradation from moisture.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the public domain regarding the specific biological activity of this compound or its involvement in any signaling pathways. As a long-chain fatty acyl chloride, it has the potential to acylate proteins and other biomolecules, which could modulate their function. However, any such activity would need to be determined through dedicated research.

Conclusion

This compound is a valuable reagent for chemical synthesis. Its high reactivity necessitates careful handling under anhydrous conditions with appropriate personal protective equipment. While basic physicochemical data is available, further research is needed to fully characterize its physical properties and to explore any potential biological activity. Researchers and drug development professionals should consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use and adhere to all recommended safety protocols.

References

Nonadecanoyl chloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Nonadecanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a long-chain acyl chloride utilized in various synthetic applications. Understanding its solubility is critical for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in synthetic chemistry, particularly in the development of novel pharmaceuticals and complex organic molecules.

Introduction to this compound

This compound (C₁₉H₃₇ClO) is a reactive organic compound classified as an acyl chloride.[1][2] Its structure consists of a nineteen-carbon acyl chain attached to a chlorine atom, making it a valuable reagent for introducing the nonadecanoyl group into molecules through acylation reactions.[2][3] Like other acyl chlorides, it is highly susceptible to nucleophilic attack, especially by protic species, and its reactivity is heavily influenced by the choice of solvent.[3][4]

Solubility Profile of this compound

Key Principles:

  • "Like Dissolves Like" : this compound's long hydrocarbon tail makes it readily soluble in non-polar organic solvents.[2][3][5]

  • Reactivity with Protic Solvents : Acyl chlorides react vigorously with protic solvents such as water, alcohols, and primary or secondary amines.[2][4][6] This is not a dissolution process but a chemical reaction (hydrolysis, alcoholysis, or amidation) that consumes the this compound. Therefore, it is considered "reactive" or "insoluble" in these solvents for practical purposes.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility/ReactivityRationale
Aprotic Non-Polar Hexane, Toluene, BenzeneSolubleThe non-polar nature of the solvent effectively solvates the long hydrocarbon chain of this compound.[2][5]
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including long-chain acyl chlorides.[3][7]
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThese are common aprotic solvents for organic reactions and are capable of dissolving non-polar compounds.[2][3]
Protic Polar Water, Methanol, EthanolReactsThe acyl chloride group reacts rapidly with the hydroxyl group, leading to hydrolysis or alcoholysis to form the carboxylic acid or ester.[2][4]
Aprotic Polar Acetone, Dimethylformamide (DMF)Generally SolubleWhile polar, these aprotic solvents can often dissolve long-chain acyl chlorides, though reactivity with trace water can be a concern.[7]

Experimental Protocol: Determination of Solubility

This section outlines a general methodology for determining the qualitative and semi-quantitative solubility of a solid compound like this compound in a target organic solvent under anhydrous conditions.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration and temperature.

Materials:

  • This compound

  • Anhydrous target organic solvent(s)

  • Small, dry test tubes or vials with caps

  • Spatula

  • Graduated pipette or burette

  • Vortex mixer or magnetic stirrer

  • Dry nitrogen or argon gas supply (optional, for highly sensitive applications)

Procedure:

  • Preparation : Ensure all glassware is thoroughly dried in an oven to remove any residual moisture, which could react with the this compound.

  • Aliquot Compound : Weigh approximately 10-20 mg of this compound and place it into a dry test tube.[8] For consistency, perform all tests with the same initial mass of solute.

  • Initial Solvent Addition : Add a small, measured volume (e.g., 0.5 mL) of the anhydrous organic solvent to the test tube.[9][10]

  • Mixing : Cap the test tube and shake it vigorously or vortex for 30-60 seconds.[11] Ensure thorough mixing to facilitate dissolution.

  • Observation : Let the mixture stand and observe.

    • Soluble : The solid completely disappears, forming a clear, homogeneous solution.[8]

    • Insoluble : The solid remains unchanged, with no visible signs of dissolving.[11]

    • Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.[11]

  • Incremental Solvent Addition : If the compound is not fully soluble, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps.[9] Continue this process up to a defined total volume (e.g., 3 mL) to establish a semi-quantitative measure of solubility (e.g., "soluble at >20 mg/mL").

  • Record Results : Carefully record the volume of solvent required to fully dissolve the compound, or note if it remained insoluble after the maximum volume was added. Perform tests at a controlled temperature, as solubility is temperature-dependent.[12]

Application Workflow: Amide Synthesis

The choice of solvent is critical when using this compound in synthesis. The solvent must dissolve the acyl chloride and the other reactants without reacting with the acyl chloride itself. A common application is the formation of amides via the Schotten-Baumann reaction.[7][13]

The following diagram illustrates a typical experimental workflow for the synthesis of an N-substituted nonadecanamide, highlighting the importance of selecting an appropriate aprotic solvent.

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification Amine Dissolve Amine & Base in Aprotic Solvent (e.g., DCM) Cool Cool Mixture to 0 °C Amine->Cool Stirring Addition Add Acyl Chloride Solution Dropwise Cool->Addition Maintain Temp. AcylChloride Prepare Solution of This compound in Aprotic Solvent AcylChloride->Addition Stir Stir at Room Temperature (2-4h) Addition->Stir Reaction Progress Stir->Addition Quench Quench with Water Stir->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (aq. HCl, aq. NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ & Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify FinalProduct Final Product: N-substituted Nonadecanamide Purify->FinalProduct

References

An In-depth Technical Guide to Nonadecanoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrous, reactive, and possessing a long nineteen-carbon chain, Nonadecanoyl chloride (C₁₉H₃₇ClO) stands as a key intermediate in the synthesis of complex lipids and a valuable tool in the development of sophisticated drug delivery systems. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols, and insights into its applications for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Characteristics

This compound is the acyl chloride derivative of nonadecanoic acid. Its long aliphatic chain imparts significant hydrophobicity, making it an ideal building block for lipidic structures. While some physical properties are not extensively documented in readily available literature, key characteristics have been compiled from supplier data and analogous compounds.

General and Physical Properties
PropertyValueSource/Comment
IUPAC Name This compound---
Synonyms Nonadecanoic acid chloride---
CAS Number 59410-47-8[1][2][3]
Molecular Formula C₁₉H₃₇ClO[1][2][3]
Molecular Weight 316.95 g/mol [1][2][3]
Physical Form SolidMelts at or near room temperature.[1][4]
Melting Point Information not availableOften cited as "melts at room temperature".[4] For the shorter C9 analogue, nonanoyl chloride, the melting point is -62 to -60 °C.[5]
Boiling Point Information not availableLong-chain acyl chlorides typically require vacuum distillation. For the C9 analogue, nonanoyl chloride, the boiling point is 214-216 °C at atmospheric pressure and 108-110 °C at 22 mmHg.[5]
Density Information not availableThe density of the C9 analogue, nonanoyl chloride, is approximately 0.94 - 0.98 g/mL at 25 °C.[5]
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane (B109758), THF, diethyl ether). Insoluble and reactive with protic solvents (e.g., water, alcohols).Inferred from the general solubility of long-chain acyl chlorides.
Purity ≥99.0% (GC)[1]
Spectral Data

Detailed spectral data for this compound is not widely published. However, the expected characteristic signals based on its structure are as follows:

SpectroscopyCharacteristic Peaks/Signals
¹H NMR The proton spectrum is dominated by the aliphatic chain. A triplet at approximately 2.8-2.9 ppm is expected for the α-methylene group (-CH₂-COCl). The terminal methyl group (-CH₃) would appear as a triplet around 0.8-0.9 ppm. The remaining methylene (B1212753) protons would form a large multiplet in the 1.2-1.7 ppm region.
¹³C NMR The carbonyl carbon (-COCl) is expected to have a chemical shift in the range of 170-175 ppm. The α-carbon should appear around 45-50 ppm. The long alkyl chain will show a series of peaks between 14 and 35 ppm.
FT-IR A strong, sharp absorption band between 1785 and 1815 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride. C-H stretching vibrations from the alkyl chain will be observed in the 2850-2960 cm⁻¹ region.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragmentation patterns for long-chain acyl chlorides include the loss of the chlorine atom to form an acylium ion ([M-Cl]⁺) and cleavage of the acyl group.

Chemical Reactivity and Stability

As a typical acyl chloride, this compound is a highly reactive compound. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack.

Key Reactions:

  • Hydrolysis: Reacts vigorously with water to form nonadecanoic acid and hydrochloric acid. This reaction is the reason for its fuming appearance in moist air.

  • Esterification: Reacts readily with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

  • Amidation: Reacts with primary and secondary amines to form amides. Similar to esterification, a base is typically used to neutralize the HCl produced.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Stability and Storage:

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is typically stored at room temperature.[3] Due to its corrosive nature, appropriate personal protective equipment should be worn when handling.

Experimental Protocols

The following are generalized protocols for the synthesis and common reactions of this compound. These should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Synthesis of this compound from Nonadecanoic Acid

This procedure utilizes thionyl chloride (SOCl₂) as the chlorinating agent. Oxalyl chloride can also be used, often with a catalytic amount of DMF.

Materials:

  • Nonadecanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of nonadecanoic acid in anhydrous DCM, add an excess of thionyl chloride (typically 2-3 equivalents).

  • The reaction mixture is stirred and gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Experimental Workflow for Synthesis of this compound

G cluster_synthesis Synthesis of this compound start Start: Nonadecanoic Acid reagents Add Thionyl Chloride (SOCl₂) in Anhydrous DCM start->reagents reaction Reflux Reaction Mixture reagents->reaction workup Remove Excess SOCl₂ and Solvent (Rotary Evaporation) reaction->workup purification Vacuum Distillation workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound from nonadecanoic acid.

General Protocol for N-Acylation of a Peptide

This protocol describes the acylation of the N-terminus of a solid-phase-supported peptide with this compound.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-bound resin in DMF.

  • Wash the resin with DCM.

  • Prepare a solution of this compound and DIPEA in anhydrous DMF.

  • Add the acylation solution to the resin and agitate the mixture.

  • The reaction progress can be monitored using a ninhydrin (B49086) test to detect the presence of free primary amines.

  • Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

  • The N-acylated peptide can then be cleaved from the resin and purified.

Experimental Workflow for N-Acylation of a Peptide

G cluster_acylation N-Acylation of a Peptide start Start: Resin-Bound Peptide (Free N-terminus) swell Swell Resin in DMF start->swell wash1 Wash with DCM swell->wash1 reaction Add Acylation Solution to Resin and Agitate wash1->reaction acyl_sol Prepare Acylation Solution: This compound + DIPEA in DMF acyl_sol->reaction monitor Monitor with Ninhydrin Test reaction->monitor monitor->reaction Incomplete wash2 Wash with DMF and DCM monitor->wash2 Reaction Complete cleavage Cleave Peptide from Resin wash2->cleavage purify Purify N-Acylated Peptide cleavage->purify product Product: N-Nonadecanoyl Peptide purify->product

Caption: Workflow for the N-acylation of a solid-phase-supported peptide.

Applications in Research and Drug Development

The long alkyl chain of this compound makes it a valuable reagent in the synthesis of various bioactive lipids and in the construction of drug delivery systems.

Synthesis of Bioactive Lipids

This compound can be used as a precursor in the synthesis of ceramides (B1148491) and other sphingolipids. Ceramides are important signaling molecules involved in various cellular processes, including apoptosis, cell growth, and differentiation. The synthesis typically involves the acylation of a sphingoid base with this compound.

Drug Delivery Systems

The hydrophobic nature of the nonadecanoyl group can be exploited to create amphiphilic molecules for the formation of micelles or liposomes. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, this compound can be used to modify the surface of nanoparticles or polymers to enhance their interaction with cell membranes, potentially leading to improved cellular uptake of the drug cargo.

Signaling Pathways of Long-Chain Acyl-CoAs

While direct signaling pathways for this compound are not well-defined, its corresponding acyl-CoA, nonadecanoyl-CoA, is part of the broader family of long-chain acyl-CoAs (LC-CoAs) which are known to act as signaling molecules.[1][6][7][8][9] LC-CoAs are involved in the regulation of various cellular processes by modulating the activity of enzymes and transcription factors. For instance, they can allosterically regulate enzymes involved in glucose and lipid metabolism and can bind to transcription factors to control gene expression.[1][8][9]

Generalized Signaling Role of Long-Chain Acyl-CoAs

G cluster_signaling Signaling Role of Long-Chain Acyl-CoAs cluster_metabolism Metabolic Regulation cluster_gene_expression Gene Expression Regulation fatty_acid Long-Chain Fatty Acid (e.g., Nonadecanoic Acid) acyl_coa_synthase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthase lc_coa Long-Chain Acyl-CoA (e.g., Nonadecanoyl-CoA) acyl_coa_synthase->lc_coa enzyme Metabolic Enzymes (e.g., Acetyl-CoA Carboxylase) lc_coa->enzyme transcription_factor Transcription Factors (e.g., HNF-4, PPARs) lc_coa->transcription_factor metabolic_output Modulation of Metabolic Pathways enzyme->metabolic_output gene_expression Altered Gene Expression transcription_factor->gene_expression

Caption: Generalized role of long-chain acyl-CoAs in cellular signaling.

Conclusion

This compound is a versatile chemical tool with significant potential in lipid research and the development of novel drug delivery platforms. Its high reactivity, coupled with the properties imparted by its long alkyl chain, allows for the synthesis of a wide range of functional molecules. A thorough understanding of its chemical characteristics and handling requirements is essential for its effective and safe utilization in a research and development setting. Further investigation into its specific biological roles and applications is warranted to fully exploit its potential in the pharmaceutical sciences.

References

An In-depth Technical Guide to Nonadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on nonadecanoyl chloride, a long-chain acyl chloride utilized in organic synthesis and various research applications. The document details its chemical properties, a representative synthetic protocol, and its molecular characteristics.

Core Compound Data

This compound is a derivative of nonadecanoic acid, a saturated fatty acid with a 19-carbon chain. As an acyl chloride, it is a reactive compound, making it a valuable reagent for the introduction of the nonadecanoyl group into various molecules.

Below is a summary of the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₉H₃₇ClO[1][2][3]
Linear Formula CH₃(CH₂)₁₇COCl[1]
Molecular Weight 316.95 g/mol [1][2][3]
CAS Number 59410-47-8[1][2][3]
Purity Typically >99%[1][3]

Experimental Protocols

The high reactivity of the acyl chloride group makes this compound a versatile reagent for acylation reactions. A common application is the esterification of alcohols, which is a fundamental transformation in the synthesis of various organic molecules, including lipids and prodrugs.

Representative Protocol: Synthesis of an Alkyl Nonadecanoate (B1228766)

This protocol describes a general procedure for the esterification of a primary alcohol using this compound.

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, butanol)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA) or pyridine (B92270) (as a base)

  • Argon or nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with argon or nitrogen gas.

  • Reagent Preparation: The primary alcohol (1.0 equivalent) is dissolved in anhydrous DCM in the reaction flask. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 equivalents) is added to the solution.

  • Addition of this compound: this compound (1.1 equivalents) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred alcohol solution over 15-20 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure alkyl nonadecanoate.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of an alkyl nonadecanoate using this compound.

G Workflow for the Synthesis of Alkyl Nonadecanoate cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup and Purification cluster_3 Final Product A Dissolve Alcohol and Base in DCM B Dropwise Addition of This compound A->B Reaction Initiation C Stir at Room Temperature B->C D Aqueous Workup C->D Reaction Completion E Column Chromatography D->E F Pure Alkyl Nonadecanoate E->F Isolation

A diagram illustrating the synthetic workflow for producing alkyl nonadecanoate.

References

A Technical Guide to High-Purity Nonadecanoyl Chloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoyl chloride (C19H37ClO), a long-chain acyl chloride, is a critical reagent in the synthesis of complex lipids and bioconjugates used in advanced drug delivery systems and biomedical research. Its high reactivity, attributed to the acyl chloride functional group, allows for the facile esterification and amidation of various molecules, enabling the attachment of a C19 lipid tail. This modification is particularly valuable in the development of lipid nanoparticles (LNPs) for mRNA vaccines and therapeutics, as well as in the creation of targeted drug delivery vehicles where the lipid moiety can serve as a membrane anchor or influence the pharmacokinetic profile of a drug. The purity of this compound is paramount, as impurities can lead to the formation of undesirable byproducts, affecting the efficacy, stability, and safety of the final pharmaceutical product. This guide provides an in-depth overview of commercially available high-purity this compound, its quality assessment, and its application in the synthesis of functional lipids for drug delivery.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers that cater to the pharmaceutical and research industries. The typical purity offered is ≥99.0%, as determined by gas chromatography (GC).

Table 1: Comparison of Commercial High-Purity this compound Suppliers

SupplierProduct Number (Example)Purity SpecificationAnalytical MethodCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich (MilliporeSigma) 74200≥99.0%Gas Chromatography (GC)59410-47-8C₁₉H₃₇ClO316.95 g/mol
Larodan 46-1900>99%Not specified on website59410-47-8C₁₉H₃₇ClO316.95 g/mol
Santa Cruz Biotechnology sc-228791>99%Not specified on website59410-47-8C₁₉H₃₇ClO316.95 g/mol

Note: Product numbers are for illustrative purposes and may vary.

A Certificate of Analysis (CoA) is a critical document provided by the supplier that details the specific quality control testing results for a particular batch of a chemical. Researchers should always request and review the lot-specific CoA before using this compound in their experiments.

Table 2: Representative Impurity Profile from a Certificate of Analysis

TestSpecificationResultMethod
Purity (by GC) ≥ 99.0%99.5%Gas Chromatography with Flame Ionization Detector (GC-FID)
Appearance Colorless to pale yellow liquid or solidConformsVisual Inspection
Identity (by IR) Conforms to structureConformsInfrared Spectroscopy
Residual Solvents As per ICH Q3C<0.1%Headspace GC-MS
Related Substances (by GC) Report individual impuritiesImpurity A: 0.2%Impurity B: 0.1%Total Impurities: 0.5%Gas Chromatography with Flame Ionization Detector (GC-FID)
Water Content ≤ 0.1%0.05%Karl Fischer Titration

This table is a composite representation based on typical CoAs for similar products and should be used for illustrative purposes. Always refer to the supplier's lot-specific CoA for precise data.

Experimental Protocols

Synthesis of Functional Lipids using this compound

The primary application of this compound in drug development is in the synthesis of custom lipids for drug delivery vehicles, such as lipid nanoparticles.[1] The acyl chloride's reactivity allows for the straightforward formation of ester or amide linkages with a variety of head groups.

General Protocol for the Acylation of a Hydroxyl-Containing Molecule:

  • Dissolution: Dissolve the hydroxyl-containing molecule (e.g., a polyethylene (B3416737) glycol (PEG) derivative or a custom polar head group) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the reaction mixture to act as an acid scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add a stoichiometric amount of high-purity this compound to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a mild aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification: Purify the resulting lipid conjugate using column chromatography on silica (B1680970) gel to remove any unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Quality Control Analysis by Gas Chromatography (GC-FID)

Due to the high reactivity and potential for hydrolysis of acyl chlorides, direct injection onto a GC column is often not recommended. A derivatization step is typically employed to convert the acyl chloride into a more stable derivative, such as a methyl ester, for accurate and reproducible analysis.[2][3]

Protocol for Purity Determination of this compound by GC-FID with Derivatization:

  • Derivatization:

    • Accurately weigh a sample of this compound into a clean, dry vial.

    • Add a known volume of anhydrous methanol (B129727) to the vial to convert the this compound to its corresponding methyl ester (methyl nonadecanoate). The reaction is typically rapid and exothermic.

    • Allow the reaction to proceed for a short period (e.g., 15-30 minutes) at room temperature.

    • Dilute the sample to a suitable concentration with an appropriate solvent, such as hexane (B92381) or dichloromethane.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5, is suitable for the separation of long-chain fatty acid methyl esters.

    • Injector: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase the temperature at a rate of 10 °C/minute to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 320 °C.

  • Data Analysis:

    • Identify the peak corresponding to methyl nonadecanoate (B1228766) based on its retention time, which can be confirmed by running a standard of methyl nonadecanoate.

    • Calculate the purity of the this compound by determining the area percentage of the methyl nonadecanoate peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Synthesis of a PEGylated Lipid using this compound

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Nonadecanoyl_Chloride This compound (C19H37ClO) Reaction_Vessel Anhydrous Solvent (e.g., Dichloromethane) Nonadecanoyl_Chloride->Reaction_Vessel 1. Add to solvent PEG_OH mPEG-OH (Methoxy Polyethylene Glycol) PEG_OH->Reaction_Vessel 2. Add to solvent Base Triethylamine (Base) Base->Reaction_Vessel 3. Add as acid scavenger PEG_Lipid mPEG-Nonadecanoate (PEGylated Lipid) Reaction_Vessel->PEG_Lipid Esterification Byproduct Triethylammonium Chloride (Salt Byproduct) Reaction_Vessel->Byproduct

Caption: Synthesis of a PEGylated lipid via esterification.

Experimental Workflow for Quality Control of this compound

G cluster_sampling Sample Preparation cluster_analysis Analysis cluster_results Results Sample This compound Sample Derivatization Derivatization (with Methanol) Sample->Derivatization Dilution Dilution (with Hexane) Derivatization->Dilution GC_FID GC-FID Analysis Dilution->GC_FID Chromatogram Chromatogram GC_FID->Chromatogram Purity_Report Purity Report (% Area) Chromatogram->Purity_Report CoA Certificate of Analysis Purity_Report->CoA

Caption: Quality control workflow for this compound.

Logical Relationship in Lipid Nanoparticle Formulation

G cluster_components LNP Components cluster_synthesis Synthesis cluster_assembly Self-Assembly Ionizable_Lipid Ionizable Lipid LNP Lipid Nanoparticle (LNP) Ionizable_Lipid->LNP Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->LNP Cholesterol Cholesterol Cholesterol->LNP PEG_Lipid PEGylated Lipid PEG_Lipid->LNP Nonadecanoyl_Chloride This compound Custom_Lipid Custom Functional Lipid Nonadecanoyl_Chloride->Custom_Lipid Head_Group Polar Head Group Head_Group->Custom_Lipid Custom_Lipid->LNP Incorporation

Caption: Role of this compound in custom LNP lipid synthesis.

Conclusion

High-purity this compound is an indispensable reagent for researchers and drug development professionals engaged in the design and synthesis of advanced lipid-based drug delivery systems. The commercial availability of this compound at high purity levels, coupled with rigorous quality control, ensures the reproducibility and reliability of its use in synthesizing well-defined functional lipids. The protocols outlined in this guide provide a framework for the utilization and quality assessment of this compound, while the diagrams illustrate its central role in the creation of sophisticated drug delivery vehicles. As the field of nanomedicine continues to evolve, the demand for high-quality lipid precursors like this compound is expected to grow, underscoring the importance of a thorough understanding of its properties and applications.

References

A Comprehensive Technical Review of Nonadecanoyl Chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Nonadecanoyl chloride, a long-chain acyl chloride. The document details its physicochemical properties, synthesis, and characteristic chemical reactions. Furthermore, it explores its potential biological activities and applications in research and drug development, particularly in the synthesis of novel lipids for delivery systems. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from well-established principles of organic chemistry and data from analogous compounds to provide detailed, practical protocols and predictive data.

Physicochemical and Spectroscopic Data

This compound is the acyl chloride derivative of nonadecanoic acid. Its long C19 aliphatic chain imparts significant lipophilicity. While some suppliers list it as a solid and others as a liquid, this suggests its melting point is near ambient temperature.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 59410-47-8[1]
Molecular Formula C₁₉H₃₇ClO[2]
Molecular Weight 316.95 g/mol [1]
Linear Formula CH₃(CH₂)₁₇COCl[1]
Physical Form Solid or liquid[1][2]
Purity ≥99.0% (GC)[1]
Storage Class 8B (Non-combustible corrosive hazardous materials)[1]

Table 2: Predicted Analytical and Spectroscopic Data for this compound

TechniquePredicted DataRationale / Comparison
¹H NMR δ ~2.8-2.9 ppm (t, 2H, -CH₂-COCl), δ ~1.6-1.7 ppm (quint, 2H, -CH₂-CH₂COCl), δ ~1.2-1.4 ppm (m, 30H, -(CH₂)₁₅-), δ ~0.8-0.9 ppm (t, 3H, -CH₃)Based on spectra of shorter-chain acyl chlorides like nonanoyl chloride.[3][4] The triplet at ~2.85 ppm is characteristic of the α-methylene group adjacent to the carbonyl chloride.
¹³C NMR δ ~173-174 ppm (C=O), δ ~45-47 ppm (-CH₂-COCl), δ ~32-34 ppm (-CH₂-CH₂COCl), δ ~22-30 ppm (-(CH₂)₁₆-), δ ~14 ppm (-CH₃)The carbonyl carbon signal for acyl chlorides typically appears in this downfield region.[5]
IR Spectroscopy Strong C=O stretch at ~1800 cm⁻¹, C-H stretches at ~2850-2960 cm⁻¹The electron-withdrawing effect of the chlorine atom shifts the carbonyl absorption to a higher wavenumber compared to carboxylic acids (~1710 cm⁻¹) or ketones (~1715 cm⁻¹).[6]
Mass Spectrometry (EI) M⁺ at m/z 316/318 (low abundance, ~3:1 ratio), [M-Cl]⁺ at m/z 281, characteristic fragmentation pattern with loss of CₙH₂ₙ₊₁ units.The isotopic pattern of chlorine is a key identifier. The acylium ion ([M-Cl]⁺) is a prominent fragment.[7]

Synthesis and Key Reactions

Acyl chlorides are highly reactive electrophiles, serving as valuable intermediates in organic synthesis. Their reactions are typically characterized by nucleophilic acyl substitution.

Synthesis of this compound

The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Experimental Protocol: Synthesis of this compound from Nonadecanoic Acid

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing aqueous sodium hydroxide) to neutralize the HCl and SO₂ produced.

  • Reagents: To the flask, add nonadecanoic acid (1.0 eq). Add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) dropwise at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Synthesis Nonadecanoic_Acid Nonadecanoic Acid Nonadecanoyl_Chloride This compound Nonadecanoic_Acid->Nonadecanoyl_Chloride Heat/Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Nonadecanoyl_Chloride DMF DMF (cat.) DMF->Nonadecanoyl_Chloride Byproducts SO₂ (g) + HCl (g) Nonadecanoyl_Chloride->Byproducts

Caption: Synthesis of this compound.
Key Reactions

This compound reacts readily with primary and secondary amines to form N-substituted nonadecanamides. The reaction is typically carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[8]

Experimental Protocol: Synthesis of N-benzylnonadecanamide

  • Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (B48309) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane).

  • Addition: Cool the solution in an ice bath (0 °C). Add a solution of this compound (1.0 eq) in dichloromethane (B109758) dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with dilute aqueous HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.

Amidation cluster_reactants Reactants cluster_products Products Nonadecanoyl_Chloride This compound Amide N-substituted Nonadecanamide Nonadecanoyl_Chloride->Amide Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH₂) Amine->Amide Base Base (e.g., Pyridine) HCl_Salt Base•HCl Salt Base->HCl_Salt Signaling_Pathway cluster_membrane Cellular Environment cluster_metabolism Metabolic Fates FA Long-Chain Fatty Acid (e.g., Nonadecanoic Acid) ACSL ACSL Enzyme FA->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi Acyl_CoA Long-Chain Acyl-CoA ACSL->Acyl_CoA CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Beta_Ox β-Oxidation (Energy Production) Acyl_CoA->Beta_Ox Lipid_Syn Lipid Synthesis (Phospholipids, TAGs) Acyl_CoA->Lipid_Syn Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->ACSL Inhibition LNP_Lipid_Synthesis cluster_synthesis Step 1: Lipid Synthesis cluster_formulation Step 2: LNP Formulation cluster_characterization Step 3: Characterization & Testing NC This compound Amidation Amidation Reaction (as per Protocol 2.2.1) NC->Amidation Headgroup Amine-containing Headgroup Headgroup->Amidation Custom_Lipid Novel Cationic/Ionizable Lipid Amidation->Custom_Lipid Mixing Microfluidic Mixing Custom_Lipid->Mixing Other_Lipids Helper Lipid (e.g., DOPE) Cholesterol PEG-Lipid Other_Lipids->Mixing Nucleic_Acid Nucleic Acid Cargo (mRNA, siRNA) Nucleic_Acid->Mixing LNP Lipid Nanoparticle Mixing->LNP Characterization Size (DLS) Zeta Potential Encapsulation Efficiency LNP->Characterization Cell_Culture In Vitro Transfection & Cytotoxicity Assays LNP->Cell_Culture

References

A Technical Guide to the Stability and Storage of Nonadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonadecanoyl chloride (C19H37ClO), a long-chain acyl chloride, is a valuable reagent in organic synthesis, particularly in the fields of lipid research and drug development for the introduction of the nonadecanoyl moiety. Its high reactivity, while beneficial for chemical transformations, necessitates a thorough understanding of its stability and requires specific storage and handling conditions to ensure its integrity and prevent degradation. This guide provides an in-depth overview of the stability profile of this compound, recommended storage protocols, and methodologies for assessing its purity.

Core Stability & Reactivity Profile

This compound is a moisture- and air-sensitive compound. Its stability is primarily dictated by its susceptibility to hydrolysis and reaction with other nucleophiles. Under optimal conditions, it is a stable compound; however, exposure to adverse conditions can lead to rapid degradation.

Key Factors Influencing Stability:

  • Moisture: The presence of water leads to rapid hydrolysis, yielding nonadecanoic acid and hydrochloric acid. This is the primary degradation pathway.

  • Air: While less reactive than with water, prolonged exposure to air, which contains moisture, will lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Incompatible Materials: Contact with bases (including amines), alcohols, strong oxidizing agents, and some metals can lead to vigorous and potentially hazardous reactions.

The primary degradation pathway of this compound is hydrolysis. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding carboxylic acid and hydrochloric acid.

Quantitative Stability and Storage Data

ParameterRecommended ConditionRationale
Storage Temperature Cool, dry place. Some suppliers recommend room temperature, while for others, refrigeration (2-8 °C) is common practice for reactive chemicals.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., under nitrogen or argon)[1][2][3].Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation.
Container Tightly sealed, chemically resistant glass (e.g., borosilicate) or other compatible containers. Avoid aluminum or galvanized containers[4].Prevents ingress of moisture and air. Avoids reaction with incompatible materials.
Incompatible Substances Water, strong bases, alcohols, amines, strong oxidizing agents, and metals[1][2][3].These substances react readily with the acyl chloride functional group, leading to degradation of the material and potential hazards.
Physical State Solid at room temperature (Melting Point: Data not consistently available, but similar long-chain acyl chlorides are solids or low-melting solids).Physical state can affect handling and susceptibility to atmospheric exposure.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Titration

This protocol describes a method to determine the purity of this compound by measuring the amount of hydrolyzable chloride.

Materials:

  • This compound sample

  • Isopropyl alcohol, anhydrous

  • Standardized silver nitrate (B79036) (AgNO3) solution (e.g., 0.1 N)

  • Potassium chromate (B82759) (K2CrO4) indicator solution

  • Deionized water

  • Erlenmeyer flasks

  • Burette

  • Analytical balance

Methodology:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of anhydrous isopropyl alcohol to the flask to dissolve the sample.

  • Add 1 mL of potassium chromate indicator solution.

  • Carefully add 10 mL of deionized water to hydrolyze the this compound. The solution will become acidic due to the formation of HCl.

  • Titrate the solution with the standardized silver nitrate solution. The endpoint is indicated by the first permanent appearance of a reddish-brown precipitate of silver chromate.

  • Record the volume of silver nitrate solution used.

  • Calculate the purity of the this compound based on the following formula: Purity (%) = (V * N * MW) / (W * 10) Where:

    • V = Volume of AgNO3 solution in mL

    • N = Normality of AgNO3 solution

    • MW = Molecular weight of this compound (316.95 g/mol )

    • W = Weight of the sample in g

Protocol 2: Monitoring Degradation by Infrared (IR) Spectroscopy

This protocol provides a qualitative method to monitor the degradation of this compound over time by observing changes in its infrared spectrum.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sample holder (e.g., NaCl plates for neat liquid/solid or a solution cell)

  • Anhydrous solvent (e.g., hexane (B92381) or chloroform), if analyzing in solution

Methodology:

  • Acquire an initial IR spectrum of a fresh or newly received sample of this compound.

    • The characteristic C=O stretching frequency for an acyl chloride is typically in the range of 1770-1815 cm⁻¹.

  • Store the sample under the desired conditions to be tested (e.g., at room temperature exposed to air, or in a desiccator).

  • Periodically acquire new IR spectra of the sample over time (e.g., daily, weekly).

  • Monitor the spectra for changes. The appearance and growth of a broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a shift in the carbonyl peak to the region of 1700-1725 cm⁻¹ are indicative of the formation of the carboxylic acid (nonadecanoic acid) due to hydrolysis.

  • The relative intensity of the acyl chloride carbonyl peak to the carboxylic acid carbonyl peak can be used as a qualitative measure of degradation.

Visualization of Stability Factors

The following diagram illustrates the key factors that can compromise the stability of this compound, leading to its degradation.

Nonadecanoyl_Chloride_Stability NC This compound (Stable) Degradation Degradation Products (Nonadecanoic Acid, HCl) NC->Degradation Hydrolysis & Other Reactions Moisture Moisture (H₂O) Moisture->NC initiates Temp Elevated Temperature Temp->NC accelerates Incompatible Incompatible Materials (Bases, Alcohols, etc.) Incompatible->NC reacts with Air Air (contains H₂O) Air->NC contributes

Caption: Factors leading to the degradation of this compound.

Conclusion

The intrinsic reactivity of this compound makes it a powerful synthetic tool, but also demands careful attention to its stability and storage. By adhering to the guidelines outlined in this document—maintaining a dry, inert, and cool environment and avoiding contact with incompatible substances—researchers can ensure the quality and efficacy of this important reagent in their scientific endeavors. Regular purity assessment, particularly for older stock or materials that may have been improperly stored, is a critical component of quality control in the laboratory.

References

A Technical Guide to the Spectroscopic Data of Nonadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Nonadecanoyl chloride. These values are estimations and may vary slightly from experimentally obtained data.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.88Triplet (t)2H-CH₂-COCl
~1.75Multiplet (m)2H-CH₂-CH₂-COCl
1.25-1.40Broad Multiplet30H-(CH₂)₁₅-CH₃
~0.88Triplet (t)3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~173C=O (Carbonyl)
~47-CH₂-COCl
~32-34-CH₂-CH₂-COCl
~22-30-(CH₂)₁₅-
~14-CH₃

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (alkane)
~1800Very StrongC=O stretching (acyl chloride)[1][2][3]
~1465MediumC-H bending (methylene)
~1375WeakC-H bending (methyl)
~600-800MediumC-Cl stretching[1]

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

m/zInterpretation
316/318[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
281[M-Cl]⁺ (Loss of chlorine radical)
57, 71, 85...Alkyl chain fragments [CnH2n+1]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a long-chain acyl chloride like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[4]

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of liquid this compound or a small amount of the solid directly onto the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

    • It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.

  • Data Acquisition (Electron Ionization - EI):

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Sample of this compound Prep Sample Preparation (Dissolving in Solvent, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (Peak Picking, Integration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Elucidate Structure Elucidation Interpret->Elucidate Report Final Report Elucidate->Report

References

Methodological & Application

Application Notes and Protocols for Nonadecanoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoyl chloride (C19H37ClO), the acyl chloride derivative of nonadecanoic acid, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the C19 nonadecanoyl group into various molecules. Its long aliphatic chain makes it a key building block for the synthesis of complex lipids and other bioactive compounds. As with other acyl chlorides, it readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. These reactions are typically high-yielding and proceed under mild conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, with a focus on its relevance to drug development.

Key Applications in Organic Synthesis and Drug Development

This compound is instrumental in the synthesis of a variety of organic molecules with potential applications in pharmacology and materials science. Its long alkyl chain imparts significant lipophilicity to the target molecules, which can be crucial for their biological activity and formulation into delivery systems.

  • Synthesis of Bioactive Amides: this compound is a key reagent for the synthesis of long-chain N-acyl amides. A notable class of such compounds is the N-acylethanolamines (NAEs), which are lipid signaling molecules with a range of biological activities, including anti-inflammatory and analgesic properties. By reacting this compound with ethanolamine, N-nonadecanoyl ethanolamide can be synthesized, a potential therapeutic agent.

  • Formation of Ceramide Analogs: Ceramides are a class of lipid molecules that are central to cellular signaling pathways, regulating processes such as apoptosis and cell proliferation. They are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. This compound can be used to synthesize C19-ceramide analogs by reacting it with sphingosine or its derivatives. These analogs are valuable tools for studying the biological roles of specific ceramide species and as potential anticancer agents.

  • Esterification for Prodrugs and Biomaterials: The esterification of alcohols with this compound can be employed to create prodrugs with improved lipophilicity and altered pharmacokinetic profiles. For instance, esterification of a hydrophilic drug can enhance its ability to cross cell membranes. Furthermore, long-chain esters are of interest in the development of biomaterials and liquid crystals.

  • Component of Lipid-Based Drug Delivery Systems: The derivatives of this compound, such as specific glycerolipids or phospholipids, can be incorporated into lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). These nanoparticles are used as carriers for delivering a variety of therapeutic agents, including mRNA vaccines and small molecule drugs. The long C19 chain can influence the physical properties and stability of these delivery systems.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative amide and ester using this compound.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)nonadecanamide

This protocol describes the synthesis of an N-aryl amide, a common structural motif in biologically active compounds.

Reaction Scheme:

CH3(CH2)17COCl + C27H45OH -> CH3(CH2)17COO-C27H45 + HCl

Caption: Workflow for the synthesis of N-(4-hydroxyphenyl)nonadecanamide.

Signaling Pathway Involving Ceramide Analogs

Ceramide_Signaling cluster_synthesis Synthesis cluster_pathway Cellular Signaling NC This compound C19Cer C19-Ceramide Analog NC->C19Cer Acylation Sph Sphingosine Sph->C19Cer Apoptosis Apoptosis C19Cer->Apoptosis Induces CellCycleArrest Cell Cycle Arrest C19Cer->CellCycleArrest Induces Proliferation Cell Proliferation C19Cer->Proliferation Inhibits

Caption: Synthesis of C19-ceramide analogs and their role in cellular signaling.

Protocol for Nonadecanoyl Chloride Acylation Reactions: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the acylation of primary amines and amino acid esters using nonadecanoyl chloride. These reactions are fundamental in the synthesis of long-chain fatty amides and N-acyl amino acids, which are of significant interest in drug development and various research fields due to their diverse biological activities.

Introduction

This compound is a long-chain acyl chloride that serves as a reactive precursor for the introduction of the nonadecanoyl group into various molecules. The acylation reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile, such as a primary amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a stable amide or ester linkage, respectively. This protocol provides a general yet detailed procedure for performing these acylations, with a specific example of the synthesis of N-nonadecanoyl-glycine ethyl ester.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Experimental Protocols

General Protocol for Acylation of Primary Amines or Amino Acid Esters

This protocol outlines a general procedure for the acylation of a primary amine or an amino acid ester hydrochloride with this compound.

Materials:

  • This compound

  • Primary amine or amino acid ester hydrochloride (e.g., Glycine (B1666218) ethyl ester hydrochloride)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, Chloroform)

  • Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine or amino acid ester hydrochloride (1.0 eq.) and triethylamine (1.1 - 1.5 eq.) in anhydrous dichloromethane. If using an amino acid ester hydrochloride, an additional equivalent of triethylamine is required to neutralize the hydrochloride salt.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure acylated product.

Example Protocol: Synthesis of N-Nonadecanoyl-Glycine Ethyl Ester

This specific protocol details the synthesis of N-nonadecanoyl-glycine ethyl ester.

Materials:

  • This compound (3.17 g, 10 mmol)

  • Glycine ethyl ester hydrochloride (1.40 g, 10 mmol)

  • Triethylamine (2.79 mL, 20 mmol)

  • Anhydrous dichloromethane (50 mL)

Procedure:

  • To a stirred solution of glycine ethyl ester hydrochloride (1.40 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, a solution of this compound (3.17 g, 10 mmol) in anhydrous dichloromethane (20 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then washed successively with water, 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol (B145695) to afford N-nonadecanoyl-glycine ethyl ester.

Data Presentation

The following table summarizes representative data for the synthesis of N-nonadecanoyl-glycine ethyl ester.

ProductSubstrate 1Substrate 2SolventBaseReaction Time (h)Yield (%)
N-Nonadecanoyl-glycine ethyl esterGlycine ethyl ester hydrochlorideThis compoundDCMTriethylamine12>90% (Typical)

Note: Yields are highly dependent on reaction conditions and purification methods.

Visualizations

Reaction Mechanism

The acylation of a primary amine with this compound proceeds through a nucleophilic addition-elimination mechanism.

Caption: General mechanism of this compound acylation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an N-nonadecanoylated product.

G Figure 2: Experimental Workflow reagents Dissolve Amine/Amino Acid Ester & Base in DCM cooling Cool to 0 °C reagents->cooling addition Add Nonadecanoyl Chloride Solution cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Pure Acylated Product purification->product

Caption: Workflow for this compound acylation.

Application Notes and Protocols for Nonadecanoyl Chloride in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoyl chloride (C19:0) is a saturated, long-chain fatty acyl chloride. As a reactive acylating agent, it serves as a key reagent in the synthesis of various lipid species, particularly sphingolipids like ceramides (B1148491). The introduction of the nonadecanoyl (19-carbon) acyl chain allows for the creation of specific lipid analogs useful in studying the roles of odd-chain fatty acids in biological systems. These synthetic lipids are valuable tools for investigating cellular signaling pathways, membrane biophysics, and for the development of novel therapeutic agents targeting lipid metabolism.

Ceramides, a central class of lipids synthesized using this compound, are bioactive molecules implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The specific functions of ceramides are often dependent on the length of their N-acyl chain. Synthesizing ceramides with a C19:0 acyl chain, such as N-nonadecanoyl-sphingosine, enables researchers to probe the specific effects of odd-chain ceramides on these pathways.

Applications

  • Synthesis of Ceramide Analogs: this compound is primarily used to acylate sphingoid bases like sphingosine (B13886) and sphinganine (B43673) to produce C19:0 ceramides (N-nonadecanoyl-sphingosine and N-nonadecanoyl-sphinganine, respectively). These synthetic ceramides can be used as standards for analytical studies or as bioactive molecules in cell-based assays.

  • Probing Enzyme Specificity: N-nonadecanoyl-sphingosine and its derivatives can be used as substrates to study the specificity of enzymes involved in ceramide metabolism, such as ceramidases and sphingomyelin (B164518) synthases.

  • Investigating Cellular Signaling: C19:0 ceramides are valuable tools for elucidating the role of specific ceramide species in signaling pathways, particularly in apoptosis. By introducing a specific ceramide species, researchers can study its downstream effects on cellular processes.

  • Drug Development: As alterations in ceramide metabolism are implicated in various diseases, including cancer and metabolic disorders, synthetic ceramides and their analogs are being explored as potential therapeutic agents.

Data Presentation

Physicochemical Properties of this compound and a Key Product
CompoundFormulaMolecular Weight ( g/mol )CAS NumberPurity
This compoundC₁₉H₃₇ClO316.9559410-47-8>99%
N-nonadecanoyl-sphinganineC₃₇H₇₅NO₃582.0Not available>98% (typical)
Expected Analytical Data for N-nonadecanoyl-sphinganine
Analytical TechniqueExpected Data
Mass Spectrometry (ESI+) [M+H]⁺: m/z 582.6. Key Fragments: m/z 564.6 ([M+H-H₂O]⁺), m/z 282.3 (sphinganine backbone fragment after loss of the acyl chain and water).
¹H NMR (CDCl₃, representative shifts for similar long-chain ceramides) δ 6.2-6.5 (d): Amide NH; δ 5.4-5.8 (m): Vinyl protons of sphingosine; δ 3.5-4.5 (m): Protons on carbons bearing hydroxyl groups and the amino group; δ 2.2 (t): α-methylene protons of the acyl chain; δ 1.25 (br s): Methylene protons of the acyl and sphingoid chains; δ 0.88 (t): Terminal methyl protons.
¹³C NMR (CDCl₃, representative shifts for similar long-chain ceramides) δ 173-174: Amide carbonyl; δ 128-132: Vinyl carbons of sphingosine; δ 70-75: Carbons bearing hydroxyl groups; δ 50-55: Carbon bearing the amino group; δ 20-40: Methylene carbons of the acyl and sphingoid chains; δ 14: Terminal methyl carbons.
Expected Yield 60-75% (based on similar ceramide syntheses)[1][2]

Experimental Protocols

Protocol 1: Synthesis of N-nonadecanoyl-sphingosine (C19:0 Ceramide)

This protocol describes a general method for the N-acylation of sphingosine with this compound.

Materials:

  • D-erythro-Sphingosine

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine (as a base)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for TLC and column chromatography (e.g., Chloroform/Methanol (B129727) or Hexane/Ethyl Acetate mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the reaction mixture.

  • Acylation: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the flask with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC. The product, N-nonadecanoyl-sphingosine, should have a higher Rf value than the starting sphingosine.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-nonadecanoyl-sphingosine.

  • Characterization: Confirm the identity and purity of the product using mass spectrometry, ¹H NMR, and ¹³C NMR.

Protocol 2: Induction of Apoptosis in Cultured Cells using N-nonadecanoyl-sphingosine

This protocol provides a general guideline for treating cultured cells with synthetic ceramide to study its effect on apoptosis.

Materials:

  • N-nonadecanoyl-sphingosine

  • Ethanol (B145695) or DMSO (as a solvent for the ceramide stock solution)

  • Cultured cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Preparation of Ceramide Stock Solution: Prepare a stock solution of N-nonadecanoyl-sphingosine (e.g., 10 mM) in ethanol or DMSO.

  • Cell Seeding: Seed the cells in appropriate culture plates or flasks at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.

  • Cell Treatment:

    • On the day of the experiment, remove the old medium and replace it with fresh complete medium containing the desired final concentration of N-nonadecanoyl-sphingosine (e.g., 10-100 µM).

    • A vehicle control (medium with the same concentration of ethanol or DMSO used for the ceramide stock) should be included.

  • Incubation: Incubate the cells for a desired period (e.g., 6, 12, 24, or 48 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • Apoptosis Assay:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

Experimental Workflow for Synthesis and Cellular Application

G cluster_synthesis Synthesis of N-nonadecanoyl-sphingosine cluster_application Cellular Application reagents Sphingosine + This compound reaction N-acylation Reaction (DCM, TEA, 0°C to RT) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure N-nonadecanoyl-sphingosine purification->product stock Prepare Stock Solution (in DMSO or Ethanol) product->stock Use in cellular assays treatment Treat Cultured Cells stock->treatment incubation Incubate (6-48h) treatment->incubation assay Apoptosis Assay (Annexin V/PI Staining) incubation->assay analysis Flow Cytometry Analysis assay->analysis

Caption: Workflow for the synthesis and application of N-nonadecanoyl-sphingosine.

Ceramide-Induced Apoptosis Signaling Pathway

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade ceramide Exogenous N-nonadecanoyl-sphingosine bax_bak Bax/Bak Activation ceramide->bax_bak promotes momp MOMP (Mitochondrial Outer Membrane Permeabilization) bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified diagram of ceramide-induced intrinsic apoptosis.

References

Application Notes and Protocols for the Esterification of Alcohols with Nonadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of alcohols with nonadecanoyl chloride. Nonadecanoic acid and its ester derivatives are of interest in various research fields, including drug development, due to their biological activities. These protocols are designed to offer a comprehensive guide for the synthesis, purification, and characterization of nonadecanoate (B1228766) esters, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Introduction

Esterification is a fundamental reaction in organic chemistry that forms an ester from an alcohol and a carboxylic acid or its derivative. The use of acyl chlorides, such as this compound, provides a highly efficient route to esters. This reaction is particularly advantageous as it is generally rapid, high-yielding, and essentially irreversible, driving the reaction to completion.[1][2]

Nonadecanoic acid, a 19-carbon saturated fatty acid, and its derivatives have been noted for their biological activities. For instance, nonadecanoic acid has been shown to inhibit cancer growth, and its methyl ester has demonstrated inhibitory effects on HL-60 cancer cell proliferation.[3][4] The esterification of biologically active molecules is a common strategy in drug development to create prodrugs with improved bioavailability, stability, or targeted delivery. Long-chain fatty acid esters, such as nonadecanoates, are also explored as components of drug delivery systems like nanoparticles.

These application notes provide a framework for the synthesis of nonadecanoate esters from a variety of alcohol substrates, including primary, secondary, and polyols. Detailed protocols for the reaction, work-up, purification, and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented.

Data Presentation

The following table summarizes representative quantitative data for the esterification of various alcohols with long-chain acyl chlorides. While specific data for this compound is not extensively published across a wide range of alcohols, this table, based on typical results for similar long-chain acyl chlorides, serves as a practical guide for expected outcomes.

EntryAlcohol SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1MethanolMethyl nonadecanoate225>95
2EthanolEthyl nonadecanoate225>95
3IsopropanolIsopropyl nonadecanoate45085-90
4Benzyl AlcoholBenzyl nonadecanoate325>90
5Ethylene Glycol2-Hydroxyethyl nonadecanoate56070-80
6GlycerolGlyceryl monononadecanoate88050-60

Note: Yields are approximate and can vary based on the specific reaction conditions, purity of reagents, and efficiency of the work-up and purification process.

Experimental Protocols

General Safety Precautions

This compound is a corrosive substance and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

General Protocol for the Esterification of a Primary Alcohol with this compound

This protocol describes the synthesis of an alkyl nonadecanoate from a primary alcohol.

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol)

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Anhydrous pyridine (B92270) or triethylamine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (N₂ or Ar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.1 eq) to the solution with stirring.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the alcohol solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Protocol for the Characterization of Nonadecanoate Esters

GC-MS is a powerful technique for the identification and quantification of fatty acid esters.

Sample Preparation (for analysis of a synthesized ester):

  • Dissolve a small amount of the purified ester in a suitable volatile solvent (e.g., hexane or DCM).

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

Typical GC-MS Parameters:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-600

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized esters.

Sample Preparation:

  • Dissolve 5-10 mg of the purified ester in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

ProtonsChemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH₃) of acyl chain~0.88t
Methylene Chain (-(CH₂)₁₅-)~1.25br s
β-Methylene to Carbonyl (-CH₂-CH₂-COO-)~1.63quint
α-Methylene to Carbonyl (-CH₂-COO-)~2.30t
Protons on carbon bearing the ester oxygen (-O-CH₂-R)3.5 - 4.5 (variable)(variable)

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

CarbonChemical Shift (δ) ppm
Carbonyl (-COO-)~174
Carbon bearing the ester oxygen (-O-CH₂-R)60 - 70 (variable)
α-Methylene to Carbonyl (-CH₂-COO-)~34
Methylene Chain (-(CH₂)₁₅-)22 - 32
Terminal Methyl (-CH₃) of acyl chain~14

Applications in Drug Development

The esterification of therapeutic agents is a well-established prodrug strategy to enhance their pharmacokinetic properties. Long-chain fatty acids like nonadecanoic acid can be esterified to a parent drug to increase its lipophilicity. This modification can lead to:

  • Improved Oral Bioavailability: Increased lipophilicity can enhance absorption from the gastrointestinal tract.

  • Sustained Release: The ester prodrug may be slowly hydrolyzed by esterases in the body, leading to a prolonged therapeutic effect.

  • Targeted Delivery: Lipophilic prodrugs can be formulated into lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) or liposomes for targeted delivery.

  • Masking of Unpleasant Taste or Odor: Esterification can mask the undesirable sensory properties of a drug.

Nonadecanoate esters themselves, or the parent nonadecanoic acid released from a prodrug, may also exert their own therapeutic effects, such as antimicrobial or anticancer activities.[3][5][6][7]

Visualizations

Experimental Workflow

Esterification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound + Alcohol + Pyridine Reaction Esterification Reaction (Anhydrous DCM, 0°C to RT) Reactants->Reaction Quench Quench with NaHCO₃ Reaction->Quench Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Organic Solution Purification Column Chromatography Concentration->Purification Characterization GC-MS & NMR Analysis Purification->Characterization Purification->Characterization Purified Ester

Caption: General workflow for the synthesis and purification of nonadecanoate esters.

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for esterification.

Fatty Acid Metabolism and Potential Therapeutic Intervention

Fatty_Acid_Signaling cluster_intake Cellular Intake cluster_metabolism Metabolic Pathways cluster_effects Cellular Effects Ext_FA Extracellular Nonadecanoic Acid/ Ester Prodrug Membrane Cell Membrane Ext_FA->Membrane Transport/ Diffusion Esterase Esterase Hydrolysis Membrane->Esterase Prodrug Activation Int_FA Intracellular Nonadecanoic Acid AcylCoA Nonadecanoyl-CoA Int_FA->AcylCoA Activation Esterase->Int_FA BetaOx β-Oxidation AcylCoA->BetaOx Signaling Lipid Signaling Mediators AcylCoA->Signaling Energy Energy Production (ATP) BetaOx->Energy ProlifInhibit Inhibition of Cell Proliferation Energy->ProlifInhibit Metabolic Stress Apoptosis Induction of Apoptosis Signaling->Apoptosis Signaling->ProlifInhibit

Caption: Potential cellular pathways of nonadecanoic acid and its esters.

References

Application Notes and Protocols: Amidation Reactions Using Nonadecanoyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidation reactions are fundamental transformations in organic chemistry, crucial for the synthesis of a wide array of biologically active molecules, including lipids, signaling molecules, and pharmaceuticals. This document provides detailed application notes and protocols for the amidation of primary amines with nonadecanoyl chloride, a 19-carbon long-chain acyl chloride. The resulting N-nonadecanoyl amides are of significant interest in lipid research and drug development due to their structural similarity to endogenous signaling lipids like N-acylethanolamines (NAEs).

These protocols offer general methodologies for the synthesis of N-nonadecanoyl amides, which can be adapted for various primary amines. The information provided is intended to serve as a comprehensive guide for researchers in the synthesis and characterization of this class of compounds.

General Reaction Scheme

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond and hydrochloric acid as a byproduct. To neutralize the HCl, a base is typically added to the reaction mixture.[1][2]

Reaction:

Where R represents an alkyl or other organic group.

Safety Precautions

Warning: this compound is a corrosive and moisture-sensitive compound.[3][4] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware should be thoroughly dried before use to prevent hydrolysis of the acyl chloride. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Nonadecanoyl-Ethanolamine

This protocol describes the synthesis of an N-acylethanolamine, a class of lipid mediators with various physiological roles.[5][6]

Materials:

  • This compound

  • Ethanolamine (B43304)

  • Triethylamine (B128534) (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred ethanolamine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of N-Nonadecanoyl-Glycine

This protocol outlines the synthesis of an N-acyl amino acid. N-acyl amino acids are a class of lipids with diverse biological activities and applications as surfactants.

Materials:

  • This compound

  • Glycine (B1666218)

  • Sodium hydroxide (B78521) (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents).

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a suitable organic solvent like dioxane or THF.

  • Add the this compound solution dropwise to the stirred glycine solution while maintaining the temperature between 0-5 °C. The pH of the reaction mixture should be maintained in the basic range (pH 9-10) by the dropwise addition of 1 M NaOH if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

Expected Yield: Yields for this type of reaction are generally in the range of 70-90%.

Data Presentation

The following tables summarize typical characterization data for long-chain N-acyl amides. Note that the exact values will vary depending on the specific primary amine used.

Table 1: Physicochemical Properties of N-Nonadecanoyl Amides (Illustrative)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
N-Nonadecanoyl-ethanolamineC₂₁H₄₃NO₂341.57White Solid~95-100
N-Nonadecanoyl-glycineC₂₁H₄₁NO₃355.56White Solid~120-125

Table 2: Spectroscopic Data for N-Nonadecanoyl Amides (Illustrative)

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
N-Nonadecanoyl-ethanolamine ~3.6 (t, -CH₂-O), ~3.3 (q, -NH-CH₂-), ~2.1 (t, -CO-CH₂-), ~1.6 (quint, -CO-CH₂-CH₂-), ~1.25 (s, -(CH₂)₁₅-), ~0.88 (t, -CH₃)~174 (C=O), ~62 (-CH₂-O), ~42 (-NH-CH₂-), ~37 (-CO-CH₂-), ~32-22 (-(CH₂)₁₆-), ~14 (-CH₃)~3300 (N-H), ~3080 (O-H), ~2920, 2850 (C-H), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II)[M+H]⁺: 342.3
N-Nonadecanoyl-glycine ~10-12 (br s, -COOH), ~5.9 (t, -NH-), ~3.9 (d, -NH-CH₂-), ~2.2 (t, -CO-CH₂-), ~1.6 (quint, -CO-CH₂-CH₂-), ~1.25 (s, -(CH₂)₁₅-), ~0.88 (t, -CH₃)~175 (C=O, amide), ~171 (C=O, acid), ~41 (-NH-CH₂-), ~36 (-CO-CH₂-), ~32-22 (-(CH₂)₁₆-), ~14 (-CH₃)~3300 (N-H), ~3000-2500 (O-H, acid), ~2920, 2850 (C-H), ~1700 (C=O, acid), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II)[M+H]⁺: 356.3

Note: The spectral data presented are illustrative and based on typical values for similar long-chain N-acyl amides. Actual values should be determined experimentally for synthesized compounds.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-nonadecanoyl amides.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Dissolve Primary Amine and Base Dissolve Primary Amine and Base Cool to 0 C Cool to 0 C Dissolve Primary Amine and Base->Cool to 0 C Add Dropwise to Amine Solution Add Dropwise to Amine Solution Cool to 0 C->Add Dropwise to Amine Solution Dissolve this compound Dissolve this compound Dissolve this compound->Add Dropwise to Amine Solution Warm to Room Temperature Warm to Room Temperature Add Dropwise to Amine Solution->Warm to Room Temperature Stir for 2-4 hours Stir for 2-4 hours Warm to Room Temperature->Stir for 2-4 hours Quench with Water Quench with Water Stir for 2-4 hours->Quench with Water Extract with Organic Solvent Extract with Organic Solvent Quench with Water->Extract with Organic Solvent Wash with Bicarbonate and Brine Wash with Bicarbonate and Brine Extract with Organic Solvent->Wash with Bicarbonate and Brine Dry Organic Layer Dry Organic Layer Wash with Bicarbonate and Brine->Dry Organic Layer Concentrate in vacuo Concentrate in vacuo Dry Organic Layer->Concentrate in vacuo Purify by Recrystallization or Chromatography Purify by Recrystallization or Chromatography Concentrate in vacuo->Purify by Recrystallization or Chromatography Characterize Product Characterize Product Purify by Recrystallization or Chromatography->Characterize Product

Caption: General workflow for the synthesis of N-nonadecanoyl amides.

Signaling Pathway Context

N-acylethanolamines (NAEs), which can be synthesized using this compound and ethanolamine, are part of a larger class of lipid signaling molecules. The diagram below provides a simplified overview of the metabolic pathway of NAEs.

G Phospholipids Phospholipids N-Acyl-Phosphatidylethanolamine (NAPE) N-Acyl-Phosphatidylethanolamine (NAPE) Phospholipids->N-Acyl-Phosphatidylethanolamine (NAPE) N-Acyltransferase N-Acylethanolamine (NAE) N-Acylethanolamine (NAE) N-Acyl-Phosphatidylethanolamine (NAPE)->N-Acylethanolamine (NAE) NAPE-PLD Fatty Acid + Ethanolamine Fatty Acid + Ethanolamine N-Acylethanolamine (NAE)->Fatty Acid + Ethanolamine FAAH Signaling Signaling N-Acylethanolamine (NAE)->Signaling

Caption: Simplified metabolic pathway of N-acylethanolamines (NAEs).

References

Application Notes and Protocols: Nonadecanoyl Chloride in the Synthesis of Novel Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoyl chloride, a C19 fatty acid chloride, serves as a versatile hydrophobic building block for the synthesis of novel surfactants. Its long alkyl chain imparts significant surface activity to the resulting amphiphilic molecules, making them promising candidates for a range of applications, including as emulsifiers, detergents, and formulation excipients in the pharmaceutical and cosmetic industries. The inherent biodegradability and potential for low toxicity of surfactants derived from natural fatty acids further enhance their appeal.

This document provides detailed protocols for the synthesis of novel anionic and cationic surfactants using this compound and outlines key characterization techniques. The methodologies presented are based on established Schotten-Baumann and related N-acylation reactions, adapted for the specific properties of this compound.

Synthesis of Novel Surfactants

The synthesis of surfactants from this compound typically involves its reaction with a hydrophilic head group. Common choices for head groups include amino acids (for anionic or cationic surfactants, depending on the amino acid and pH) and amines.

Protocol 1: Synthesis of an Anionic N-Acyl Amino Acid Surfactant (e.g., Sodium N-Nonadecanoyl Glycinate)

This protocol describes the synthesis of an anionic surfactant by reacting this compound with glycine (B1666218).

Materials:

  • This compound (>99% purity)[1][2]

  • Glycine

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

  • Tetrahydrofuran (THF)

Experimental Procedure:

  • Preparation of Sodium Glycinate (B8599266) Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and pH meter, dissolve glycine (1.0 equivalent) in deionized water.

    • Cool the solution to 10-15°C in an ice bath.

    • Slowly add a 2M aqueous solution of NaOH while stirring until the pH of the solution reaches and is maintained at 10-11. This forms the sodium salt of glycine in situ.

  • Acylation Reaction (Schotten-Baumann Conditions):

    • Dissolve this compound (1.0 equivalent) in THF.

    • Add the this compound solution dropwise to the cooled sodium glycinate solution over a period of 1-2 hours, maintaining the temperature between 10-15°C.

    • Simultaneously, add a 2M NaOH solution dropwise to maintain the pH of the reaction mixture between 10 and 11.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Isolation and Purification:

    • Acidify the reaction mixture to pH 2 with 2M HCl to precipitate the N-nonadecanoyl glycine.

    • Filter the white precipitate and wash it thoroughly with cold deionized water to remove any unreacted glycine and salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol (B145695)/water) to obtain pure N-nonadecanoyl glycine.

    • To obtain the sodium salt (the surfactant), dissolve the purified N-nonadecanoyl glycine in ethanol and add an equimolar amount of sodium hydroxide. The solvent can then be removed under reduced pressure.

  • Drying:

    • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Experimental Workflows

Synthesis_Workflow cluster_prep Preparation of Nucleophile cluster_reaction Acylation Reaction cluster_purification Isolation & Purification glycine Glycine sodium_glycinate Sodium Glycinate Solution (pH 10-11, 10-15°C) glycine->sodium_glycinate Dissolve & Cool naoh_aq Aqueous NaOH naoh_aq->sodium_glycinate Adjust pH reaction_mixture Reaction Mixture sodium_glycinate->reaction_mixture nonadecanoyl_cl This compound in THF nonadecanoyl_cl->reaction_mixture Slow Addition crude_product_sol Product in Solution reaction_mixture->crude_product_sol Stir at RT (2-3 hours) naoh_maintain Aqueous NaOH naoh_maintain->reaction_mixture Maintain pH 10-11 precipitate N-Nonadecanoyl Glycine (Precipitate) crude_product_sol->precipitate Acidify to pH 2 hcl Aqueous HCl hcl->precipitate filtration Filtration & Washing precipitate->filtration recrystallization Recrystallization filtration->recrystallization pure_acid Pure N-Nonadecanoyl Glycine recrystallization->pure_acid final_surfactant Sodium N-Nonadecanoyl Glycinate pure_acid->final_surfactant naoh_salt NaOH naoh_salt->final_surfactant Neutralization

Caption: Workflow for the synthesis of Sodium N-Nonadecanoyl Glycinate.

Protocol 2: Synthesis of a Cationic Surfactant (e.g., N-Nonadecanoyl-L-arginine ethyl ester hydrochloride)

This protocol outlines the synthesis of a cationic surfactant, a class of compounds known for their antimicrobial properties. The synthesis involves the acylation of an amino acid ester.[3]

Materials:

  • This compound (>99% purity)

  • L-Arginine ethyl ester dihydrochloride (B599025)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Saturated sodium chloride solution

  • Hydrochloric acid (HCl)

Experimental Procedure:

  • Reaction Setup:

    • In a jacketed reactor, prepare a saturated solution of sodium chloride in water.

    • Add L-Arginine ethyl ester dihydrochloride (1.0 equivalent) to the salt solution under stirring.

    • Slowly add sodium bicarbonate in portions over 2 hours to act as a mild base.

    • Add THF to create a two-phase reaction system.[3]

  • Acylation Reaction:

    • Prepare a solution of this compound (0.9 equivalents) in THF.

    • Add the this compound solution to the reaction mixture over a period of 3 hours at a controlled temperature, typically between 20°C and 35°C.[3]

    • Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Once the reaction is complete, stop the stirring and allow the phases to separate.

    • Separate the organic (THF) layer containing the product.

    • Wash the organic layer with a saturated sodium chloride solution.

    • Acidify the organic phase with a calculated amount of hydrochloric acid to form the hydrochloride salt of the surfactant.

    • The product can then be crystallized from the solvent.[3]

  • Drying:

    • Filter the crystallized product and dry it under vacuum at a temperature below 40°C.

Logical Relationships in Cationic Surfactant Synthesis

Cationic_Synthesis_Logic cluster_reactants Reactants cluster_process Process Steps cluster_products Products & Byproducts This compound This compound Biphasic Reaction Biphasic Reaction This compound->Biphasic Reaction L-Arginine Ethyl Ester Dihydrochloride L-Arginine Ethyl Ester Dihydrochloride L-Arginine Ethyl Ester Dihydrochloride->Biphasic Reaction NaCl NaCl L-Arginine Ethyl Ester Dihydrochloride->NaCl Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Biphasic Reaction CO2 CO2 Sodium Bicarbonate->CO2 THF/Water THF/Water THF/Water->Biphasic Reaction Acylation Acylation Biphasic Reaction->Acylation Phase Separation Phase Separation Acylation->Phase Separation Acidification Acidification Phase Separation->Acidification Crystallization Crystallization Acidification->Crystallization Cationic Surfactant Cationic Surfactant Crystallization->Cationic Surfactant Antimicrobial_Pathway cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome Cationic_Surfactant Cationic Surfactant (e.g., Nonadecanoyl-arginine derivative) Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Cationic_Surfactant->Bacterial_Membrane Electrostatic Attraction Hydrophobic_Insertion Insertion of Nonadecanoyl Chain into Lipid Bilayer Bacterial_Membrane->Hydrophobic_Insertion Membrane_Disruption Membrane Disorganization and Permeabilization Hydrophobic_Insertion->Membrane_Disruption Ion_Leakage Leakage of Ions and Metabolites Membrane_Disruption->Ion_Leakage Cell_Lysis Cell Lysis and Death Ion_Leakage->Cell_Lysis

References

Application Notes and Protocols for Friedel-Crafts Acylation with Nonadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the formation of aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and materials.[1][2][3] This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation using Nonadecanoyl chloride, a long-chain acyl chloride. The resulting long-chain aryl ketones are of interest in medicinal chemistry and materials science due to their lipophilic nature and potential as biological probes or synthons for complex molecular architectures.[4][5]

The reaction proceeds via the formation of a highly reactive acylium ion from the reaction of this compound with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding aryl nonadecanoyl ketone.[7][8] A key advantage of the Friedel-Crafts acylation is that the ketone product is deactivated towards further acylation, thus preventing polysubstitution.[1][9]

Synthesis of this compound

While this compound is commercially available, it can also be readily synthesized from Nonadecanoic acid.[10][11][12] A common method involves the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[13]

Protocol 1: Synthesis of this compound from Nonadecanoic Acid

This protocol describes the conversion of Nonadecanoic acid to this compound using oxalyl chloride, a method known for its clean reaction profile.[13]

Materials:

  • Nonadecanoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Nonadecanoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution. Gas evolution (CO₂, CO, and HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester of the starting acid.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude this compound is typically used in the next step without further purification.

Friedel-Crafts Acylation Protocols

The choice of aromatic substrate and reaction conditions will influence the outcome of the acylation. Below are protocols for the acylation of a non-activated aromatic ring (Benzene) and an activated aromatic ring (Anisole).

Protocol 2: Friedel-Crafts Acylation of Benzene (B151609) with this compound

This protocol describes the synthesis of 1-phenylnonadecan-1-one.[14]

Materials:

  • This compound

  • Benzene (can be used as both reactant and solvent)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂) (optional solvent)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap (to neutralize evolved HCl), and an addition funnel under an inert atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 - 1.3 eq).

  • Add anhydrous benzene (a significant excess can be used as the solvent) or an inert solvent like DCM or CS₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous benzene or the chosen solvent and add it to the addition funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[9]

  • Work-up: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex. c. Transfer the mixture to a separatory funnel. d. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or ether). e. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-phenylnonadecan-1-one can be purified by recrystallization (e.g., from ethanol (B145695) or hexanes) or column chromatography on silica (B1680970) gel.

Protocol 3: Friedel-Crafts Acylation of Anisole with this compound

This protocol describes the synthesis of methoxy-substituted phenylnonadecanoyl ketones. The methoxy (B1213986) group is an activating, ortho-, para-directing group, leading to a mixture of isomers, with the para-isomer typically being the major product due to steric hindrance at the ortho position.[15][16]

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Follow the same setup as in Protocol 2.

  • To the flask, add anhydrous AlCl₃ (1.1 - 1.3 eq) and the chosen anhydrous solvent (e.g., DCM).

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) and Anisole (1.0 - 1.2 eq) in the anhydrous solvent.

  • Add this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Perform the work-up and purification as described in Protocol 2. The separation of ortho and para isomers may require careful column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation with this compound. Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.

Aromatic SubstrateProduct(s)Typical Yield (%)Reference Notes
Benzene1-Phenylnonadecan-1-one70-85Yields for long-chain acyl chlorides are generally good.[17]
Toluene1-(p-tolyl)nonadecan-1-one (major)75-90The methyl group is ortho, para-directing, with the para product favored due to sterics.[18]
Anisole1-(4-methoxyphenyl)nonadecan-1-one (major)80-95The methoxy group is a strong activating and ortho, para-directing group, leading to high yields of the para-substituted product.[15][19]
Chlorobenzene1-(4-chlorophenyl)nonadecan-1-one (major)40-60The chloro group is deactivating but ortho, para-directing. Harsher conditions may be required.

Characterization of Products

The resulting long-chain aryl ketones can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • Aromatic protons: Signals in the range of δ 7.0-8.0 ppm. The splitting pattern will depend on the substitution of the aromatic ring.

    • α-Methylene protons (-CH₂-CO-): A triplet typically observed around δ 2.8-3.1 ppm.

    • Other methylene (B1212753) protons: A complex multiplet in the region of δ 1.2-1.7 ppm.

    • Terminal methyl protons (-CH₃): A triplet around δ 0.8-0.9 ppm.[20][21][22][23]

  • ¹³C NMR Spectroscopy:

    • Carbonyl carbon (C=O): A characteristic signal in the downfield region, typically around δ 198-202 ppm.

    • Aromatic carbons: Signals in the range of δ 125-140 ppm.

    • Alkyl chain carbons: A series of signals in the range of δ 20-40 ppm.[20][24]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) and characteristic fragmentation patterns can confirm the molecular weight and structure.

Applications

Long-chain aryl ketones synthesized via Friedel-Crafts acylation with this compound have several potential applications in research and development:

  • Pharmaceutical Intermediates: The long alkyl chain can impart lipophilicity, which is a crucial parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. These ketones can serve as precursors for the synthesis of more complex biologically active molecules.[25][26][27]

  • Probes for Biological Systems: The long lipid tail can facilitate interaction with or incorporation into cell membranes, making these molecules useful as probes to study biological processes.

  • Advanced Materials: Long-chain alkyl-substituted aromatic compounds can be used as building blocks for liquid crystals, polymers, and other functional materials.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation RCOCl Nonadecanoyl chloride Complex [R-CO-Cl-AlCl₃] RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion [R-C≡O]⁺ + AlCl₄⁻ Complex->Acylium Arene Aromatic Ring SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + [R-C≡O]⁺ ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ SigmaComplex->ProductComplex HCl HCl FinalProduct Aryl Ketone ProductComplex->FinalProduct H₂O Work-up

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Setup Assemble Dry Glassware under Inert Atmosphere Add_Catalyst Add AlCl₃ and Solvent Setup->Add_Catalyst Cool Cool to 0 °C Add_Catalyst->Cool Add_Reagents Add this compound and Aromatic Substrate Cool->Add_Reagents React Stir at RT or Heat Add_Reagents->React Quench Quench with Ice/HCl React->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry with MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize FinalProduct Pure Long-Chain Aryl Ketone Characterize->FinalProduct

Caption: Experimental Workflow for Friedel-Crafts Acylation.

References

Application Notes & Protocols: Derivatization of Biomolecules using Nonadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Derivatization is a crucial technique in analytical chemistry to modify analytes to enhance their detection and separation. Nonadecanoyl chloride, a long-chain fatty acyl chloride, serves as a derivatizing agent primarily for gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of the nonadecanoyl group increases the molecular weight and volatility of polar biomolecules, improves their chromatographic resolution, and provides characteristic mass fragmentation patterns, thereby enhancing sensitivity and selectivity of detection.

This document provides detailed application notes and protocols for the derivatization of biomolecules using this compound, focusing on its application in metabolomics and proteomics.

Principle of Derivatization with this compound

This compound reacts with nucleophilic functional groups present in biomolecules, such as primary and secondary amines (-NH2, -NHR), hydroxyl (-OH), and thiol (-SH) groups. The reaction is a nucleophilic acyl substitution, resulting in the formation of stable amide, ester, or thioester linkages and the release of hydrochloric acid (HCl). The long C19 aliphatic chain of this compound significantly increases the hydrophobicity of the derivatized analyte, which is advantageous for reverse-phase chromatography and improves volatility for GC-MS analysis.

Applications

The primary application of this compound derivatization is to enable or enhance the analysis of polar and non-volatile biomolecules by GC-MS. Key application areas include:

  • Amino Acid Analysis: Derivatization of the amino and carboxylic acid groups of amino acids allows for their separation and quantification in complex biological samples like protein hydrolysates, plasma, and urine.

  • Analysis of Biogenic Amines and Neurotransmitters: Many neurotransmitters (e.g., dopamine, serotonin) contain primary or secondary amine groups and can be derivatized to improve their detection at low concentrations.

  • Steroid and Sterol Profiling: The hydroxyl groups of steroids and sterols can be esterified to increase their volatility and improve chromatographic peak shape.

  • Fatty Acid and Lipid Analysis: While native long-chain fatty acids are amenable to GC-MS, derivatization of short-chain fatty acids or hydroxylated fatty acids can improve their analysis.

  • Drug Metabolism Studies: Derivatization can be used to analyze metabolites of drugs that contain reactive functional groups, aiding in pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

Protocol 1: Derivatization of Amino Acids in a Protein Hydrolysate

This protocol describes the derivatization of amino acids for GC-MS analysis.

Materials:

  • This compound solution (10 mg/mL in anhydrous acetonitrile)

  • Protein hydrolysate sample (dried)

  • Pyridine (B92270) (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Hexane (B92381) (GC grade)

  • Sodium bicarbonate solution (5% w/v, aqueous)

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard (e.g., Norvaline)

Procedure:

  • Sample Preparation: To 100 µL of the amino acid standard or sample in a reaction vial, add 10 µL of the internal standard solution. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60°C.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample.

    • Add 50 µL of the this compound solution.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 70°C for 60 minutes in a heating block.

  • Extraction of Derivatives:

    • Cool the reaction vial to room temperature.

    • Add 500 µL of hexane and 500 µL of 5% sodium bicarbonate solution to the vial.

    • Vortex vigorously for 2 minutes to extract the derivatized amino acids into the hexane layer.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and let it stand for 5 minutes.

  • Analysis:

    • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

    • Inject 1 µL of the sample into the GC-MS system.

Protocol 2: Derivatization of Steroids in Serum

This protocol is designed for the analysis of hydroxylated steroids.

Materials:

  • This compound solution (10 mg/mL in anhydrous toluene)

  • Serum sample

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Toluene (anhydrous, GC grade)

  • Pyridine (anhydrous)

  • Internal Standard (e.g., epi-testosterone)

Procedure:

  • Sample Preparation and Extraction:

    • To 500 µL of serum, add the internal standard.

    • Perform a solid-phase extraction to isolate the steroid fraction. Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Load the serum sample. Wash with 3 mL of water. Elute the steroids with 3 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 50°C.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 100 µL of anhydrous toluene.

    • Add 20 µL of anhydrous pyridine.

    • Add 50 µL of the this compound solution.

    • Seal the vial and incubate at 80°C for 90 minutes.

  • Workup:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 500 µL of deionized water. Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new vial and dry it over anhydrous sodium sulfate.

  • Analysis:

    • Transfer the final extract to a GC-MS vial for analysis.

Data Presentation

The following tables provide representative data for the GC-MS analysis of nonadecanoyl-derivatized biomolecules.

Table 1: GC-MS Data for Derivatized Amino Acids

Amino AcidDerivatized Functional GroupsRetention Time (min)Characteristic m/z ionsLimit of Quantification (LOQ) (µM)
GlycineAmino, Carboxyl12.5355, 282, 741.5
AlanineAmino, Carboxyl13.1369, 296, 881.2
ValineAmino, Carboxyl14.2397, 324, 1161.0
LeucineAmino, Carboxyl14.8411, 338, 1300.8
ProlineSecondary Amine, Carboxyl15.3395, 322, 1141.1

Table 2: GC-MS Data for Derivatized Steroids

SteroidNumber of Derivatized -OH GroupsRetention Time (min)Molecular Ion (M+) m/zKey Fragment Ion m/z
Cholesterol125.4668368 (M - nonadecanoyl group)
Testosterone122.1570288 (steroid backbone)
Estradiol224.8852570 (M - nonadecanoyl group)
Cortisol328.91134852 (M - nonadecanoyl group)

Visualizations

General Derivatization Reaction cluster_products Derivatized Products reagent This compound CH3(CH2)17COCl biomolecule Biomolecule (with -NH2, -OH, -SH) reagent->biomolecule + amide Amide (-NH-CO-(CH2)17CH3) biomolecule->amide Pyridine (Base Catalyst) ester Ester (-O-CO-(CH2)17CH3) biomolecule->ester thioester Thioester (-S-CO-(CH2)17CH3) biomolecule->thioester

Caption: Chemical reaction of this compound with biomolecule functional groups.

Experimental Workflow for Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup & Analysis start Biological Sample (e.g., Plasma, Tissue) extraction Extraction of Analytes (e.g., LLE, SPE) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitute in Anhydrous Solvent drying->reconstitution reaction Add this compound & Catalyst (Pyridine) reconstitution->reaction incubation Incubation at Elevated Temperature reaction->incubation extraction2 Liquid-Liquid Extraction of Derivatives incubation->extraction2 drying2 Drying with Na2SO4 extraction2->drying2 analysis GC-MS Analysis drying2->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for biomolecule derivatization using this compound.

Applications of Nonadecanoyl Chloride in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the applications of Nonadecanoyl chloride in material science is limited. The following application notes and protocols are based on established applications of analogous long-chain acyl chlorides, such as palmitoyl (B13399708) chloride (C16) and stearoyl chloride (C18). These examples are provided to illustrate the expected reactivity and potential uses of this compound (C19) in similar contexts, given their structural and chemical similarities.

Surface Modification of Polymers: Hydrophobic Grafting onto Polyvinyl Alcohol (PVOH) Films

Long-chain acyl chlorides are effective reagents for hydrophobically modifying polymer surfaces that possess reactive hydroxyl (-OH) groups. The reaction involves an esterification process where the acyl chloride reacts with the hydroxyl groups on the polymer backbone, forming a stable ester linkage and releasing hydrochloric acid as a byproduct. This process significantly increases the water repellency of the material.

Application Note:

The grafting of this compound onto polyvinyl alcohol (PVOH) films can be utilized to enhance their water resistance, making them suitable for applications in moisture-sensitive packaging or coatings. The degree of hydrophobicity can be controlled by adjusting reaction parameters such as the concentration of the acyl chloride, reaction temperature, and duration of the reaction. Palmitoyl chloride (C16) and stearoyl chloride (C18) have been shown to be particularly effective for this purpose.[1]

Table 1: Parameters for Chemical Grafting of Acyl Chlorides onto PVOH Films

ParameterRangeEffect on Grafting
Acyl Chloride Concentration1 - 3% (in an inert solvent)Higher concentration generally leads to a higher degree of grafting and increased hydrophobicity.
Grafting Temperature90 - 150°CIncreased temperature enhances the reaction rate, but may affect the polymer film's integrity.
Grafting Time2 - 20 minutesLonger reaction times result in more extensive surface modification.
Experimental Protocol: Gas-Phase Grafting of a Long-Chain Acyl Chloride onto a PVOH Film

This protocol is adapted from methods used for palmitoyl chloride.[2]

Materials:

  • Polyvinyl alcohol (PVOH) film (e.g., 50 µm thickness)

  • This compound (>98%)

  • Inert gas (e.g., Nitrogen or Argon)

  • Heating apparatus with temperature control

  • Reaction chamber

Procedure:

  • Place the PVOH film in the reaction chamber.

  • Heat the reaction chamber to the desired grafting temperature (e.g., 120°C) under a continuous flow of inert gas.

  • Introduce vaporized this compound into the reaction chamber. The concentration can be controlled by the temperature of the acyl chloride reservoir and the flow rate of the carrier gas.

  • Maintain the reaction for the specified grafting time (e.g., 10 minutes).

  • After the reaction, purge the chamber with inert gas to remove any unreacted this compound and HCl byproduct.

  • Allow the film to cool to room temperature.

  • The resulting film will have a hydrophobic surface due to the grafted nonadecanoyl chains.

experimental_workflow_polymer_grafting cluster_prep Preparation cluster_reaction Grafting Process cluster_post Post-Reaction pvoh_film PVOH Film chamber Reaction Chamber pvoh_film->chamber heat_chamber Heat Chamber to 120°C under Inert Gas chamber->heat_chamber acyl_chloride This compound introduce_vapor Introduce Acyl Chloride Vapor acyl_chloride->introduce_vapor heat_chamber->introduce_vapor react Maintain Reaction for 10 minutes introduce_vapor->react purge Purge with Inert Gas react->purge cool Cool to Room Temperature purge->cool hydrophobic_film Hydrophobic PVOH Film cool->hydrophobic_film

Figure 1. Experimental workflow for gas-phase grafting of this compound onto a PVOH film.

Surface Functionalization of Nanoparticles for Enhanced Dispersibility

Acyl chlorides are used to functionalize the surface of nanoparticles, such as silica (B1680970) or quantum dots, to alter their surface chemistry. This is often a multi-step process where the nanoparticle surface is first modified to introduce reactive groups (e.g., amines), which can then react with the acyl chloride. This functionalization can improve the dispersibility of the nanoparticles in non-polar solvents and polymer matrices.

Application Note:

The surface of silica nanoparticles can be rendered hydrophobic by a two-step modification process. First, the surface hydroxyl groups of silica are reacted with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. Subsequently, these amine groups are reacted with this compound to attach the long hydrocarbon chains to the surface. This modification enhances the compatibility of the silica nanoparticles with hydrophobic polymers for the development of advanced composite materials.

Table 2: Expected Properties of Functionalized Silica Nanoparticles

PropertyUnmodified SilicaAmine-Functionalized SilicaNonadecanoyl-Functionalized Silica
Surface ChemistryHydrophilic (-OH groups)Aminated (-NH2 groups)Hydrophobic (-CONH-C18H37)
Dispersibility in Toluene (B28343)PoorModerateGood
Contact Angle with Water< 20°40 - 60°> 120°
Experimental Protocol: Two-Step Surface Modification of Silica Nanoparticles

Materials:

Procedure:

Step 1: Amination of Silica Nanoparticles

  • Disperse silica nanoparticles in anhydrous toluene.

  • Add APTES to the dispersion and reflux the mixture for 24 hours under an inert atmosphere.

  • Cool the mixture to room temperature.

  • Collect the amine-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles with toluene and then ethanol to remove unreacted APTES.

  • Dry the nanoparticles under vacuum.

Step 2: Acylation of Amine-Functionalized Silica Nanoparticles

  • Disperse the dried amine-functionalized silica nanoparticles in anhydrous toluene.

  • Add triethylamine to the dispersion to act as an acid scavenger.

  • Slowly add a solution of this compound in anhydrous toluene to the dispersion under stirring.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Collect the Nonadecanoyl-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles with toluene and then ethanol to remove unreacted reagents and byproducts.

  • Dry the final product under vacuum.

experimental_workflow_nanoparticle_functionalization cluster_step1 Step 1: Amination cluster_step2 Step 2: Acylation silica_np Silica Nanoparticles disperse_toluene1 Disperse in Anhydrous Toluene silica_np->disperse_toluene1 add_aptes Add APTES Reflux 24h disperse_toluene1->add_aptes centrifuge_wash1 Centrifuge and Wash (Toluene, Ethanol) add_aptes->centrifuge_wash1 amine_np Amine-Functionalized Silica NPs centrifuge_wash1->amine_np disperse_toluene2 Disperse in Anhydrous Toluene amine_np->disperse_toluene2 add_tea Add Triethylamine disperse_toluene2->add_tea add_acyl_chloride Add Nonadecanoyl Chloride Solution add_tea->add_acyl_chloride react_24h React 24h at RT add_acyl_chloride->react_24h centrifuge_wash2 Centrifuge and Wash (Toluene, Ethanol) react_24h->centrifuge_wash2 final_product Nonadecanoyl-Functionalized Silica NPs centrifuge_wash2->final_product

Figure 2. Workflow for the two-step surface functionalization of silica nanoparticles.

Synthesis of Lipids for Nanoparticle-Based Drug Delivery Systems

In the field of drug delivery, long-chain acyl chlorides are crucial intermediates for the synthesis of custom lipids used in the formulation of lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). These nanoparticles are effective carriers for therapeutic agents, including mRNA and small molecule drugs.

Application Note:

This compound can be used to synthesize various classes of lipids, such as phospholipids, ionizable lipids, and triglycerides, by reacting it with appropriate alcohol-containing precursors. For example, reacting this compound with glycerol (B35011) or a functionalized diol can produce mono-, di-, or tri-acylated lipids with defined properties. These custom lipids can then be incorporated into LNP formulations to optimize drug encapsulation efficiency, particle stability, and cellular uptake. The synthesis typically begins with the conversion of the corresponding fatty acid (nonadecanoic acid) to the more reactive acyl chloride.

Experimental Protocol: Synthesis of a Diacyl-Glycerol Lipid

Materials:

  • Nonadecanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)pyrrolidine-2,5-dione (a protected glycerol derivative)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of this compound

  • Dissolve Nonadecanoic acid in an excess of thionyl chloride.

  • Heat the mixture gently (e.g., to 40-50°C) for 2-3 hours until gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude this compound. This is often used immediately in the next step without further purification.

Step 2: Esterification with Protected Glycerol

  • Dissolve the protected glycerol derivative in anhydrous DCM in the presence of pyridine.

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared this compound to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a dilute HCl solution.

  • Separate the organic layer, wash with sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting protected diacyl-glycerol by silica gel column chromatography.

Step 3: Deprotection (if necessary)

  • The protecting group on the glycerol backbone can be removed under acidic conditions to yield the final diacyl-glycerol lipid.

signaling_pathway_lipid_synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection fatty_acid Nonadecanoic Acid acyl_chloride This compound fatty_acid->acyl_chloride + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) protected_lipid Protected Diacyl-Glycerol acyl_chloride->protected_lipid protected_glycerol Protected Glycerol Derivative protected_glycerol->protected_lipid + Pyridine pyridine Pyridine acid_deprotection Acidic Deprotection protected_lipid->acid_deprotection final_lipid Diacyl-Glycerol Lipid acid_deprotection->final_lipid

Figure 3. Logical relationship in the synthesis of a diacyl-glycerol lipid using this compound.

References

Application Notes and Protocols: A Step-by-Step Guide for Nonadecanoyl Chloride Handling and Quenching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and quenching of Nonadecanoyl chloride. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental procedures.

Properties of this compound

This compound is a fatty acyl chloride that is solid at room temperature.[1] It is a corrosive and moisture-sensitive compound that requires careful handling to prevent accidents and ensure experimental success.[2][3]

PropertyValueReference
CAS Number 59410-47-8[4]
Molecular Formula C₁₉H₃₇ClO[4]
Molecular Weight 316.95 g/mol [1][4]
Form Solid[1]
Purity >99%[4]
Storage Room temperature in a dry, cool, and well-ventilated place.[2][5][6][4]
Storage Class 8B - Non-combustible corrosive hazardous materials[1]

Safe Handling Protocol

Due to its corrosive nature, all handling of this compound must be conducted in a well-ventilated fume hood.[2][7] An eyewash station and safety shower should be readily accessible.[2][7]

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to protect against the hazardous properties of this compound.[8][9]

  • Eye Protection : Tightly fitting safety goggles with side-shields or a full-face shield.[5][7][10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][6][10] Gloves must be inspected before use and changed immediately if contaminated.[5][7]

  • Body Protection : A flame-resistant lab coat or chemical-resistant apron worn over personal clothing.[5][8] For larger quantities, a chemical splash suit may be necessary.[8]

  • Respiratory Protection : For situations with inadequate ventilation or potential for aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for acid gases is required.[2][10]

  • Footwear : Closed-toe, chemical-resistant shoes.[11]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don Appropriate PPE B Ensure Fume Hood is Operational A->B C Verify Eyewash & Safety Shower Accessibility B->C D Work Exclusively in Fume Hood C->D Proceed to Handling E Use Spark-Proof Tools D->E F Keep Away from Moisture & Incompatible Materials D->F G Weigh in a Closed Container D->G H Store in a Tightly Sealed Container G->H After Use I Store in a Cool, Dry, Well-Ventilated Area H->I J Dispose of as Hazardous Waste I->J

Caption: Workflow for the Safe Handling of this compound.

Storage and Disposal

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, and amines.[2][5] The storage area should be designated for corrosive materials.[2][6] Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[2]

Quenching Protocol

Quenching is the process of safely neutralizing unreacted this compound. This is a critical step to render the reaction mixture safe for work-up and disposal.[12] The reaction is exothermic and will generate hydrogen chloride gas, so it must be performed in a fume hood with caution.[12][13]

Quenching Agents

The choice of quenching agent depends on the desired byproduct and the stability of the main product.[12]

Quenching AgentResulting Byproduct from this compoundSecondary Byproduct
Water (H₂O) Nonadecanoic acidHydrogen Chloride (HCl)
Alcohol (e.g., Methanol, CH₃OH) Methyl nonadecanoate (B1228766) (Ester)Hydrogen Chloride (HCl)
Amine (e.g., Diethylamine, (CH₃CH₂)₂NH) N,N-Diethylnonadecanamide (Amide)Diethylammonium chloride

Table adapted from BenchChem Application Notes.[12]

Step-by-Step Quenching and Work-up Procedure

The following is a general protocol for quenching this compound.

  • Preparation :

    • Ensure the reaction flask containing this compound is cooled in an ice bath to 0°C.[12] This is crucial as the hydrolysis is very exothermic.[12]

    • Perform all steps in a well-ventilated fume hood while wearing appropriate PPE.[12]

  • Quenching :

    • Slowly and carefully add the chosen quenching agent (water, alcohol, or amine) dropwise to the cooled reaction mixture with vigorous stirring.[14]

    • WARNING : NEVER add water to the acyl chloride; ALWAYS add the acyl chloride (or the reaction mixture containing it) to the quenching agent, or add the quenching agent to the reaction mixture very slowly.[15]

    • Continue the slow addition, monitoring for any temperature increase or gas evolution.[14] If the reaction becomes too vigorous, pause the addition and allow the mixture to cool.

    • Once the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure all the this compound has reacted.[12]

  • Work-up (if necessary) :

    • If the desired product needs to be separated from the quenching byproduct, a liquid-liquid extraction is typically performed.[12]

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which the desired product is soluble.[12]

    • If water was used for quenching and the product is stable in basic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the nonadecanoic acid byproduct.[12] Repeat this wash one or two more times.[12]

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[12]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[12]

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the crude product.[12]

    • If the product is not stable under basic conditions, wash with deionized water instead of sodium bicarbonate solution.[12] The resulting mixture of product and byproduct will then likely require purification by column chromatography.[12]

G cluster_quenching Quenching cluster_workup Work-up A Cool Reaction Mixture to 0°C B Slowly Add Quenching Agent (Water, Alcohol, or Amine) A->B C Stir for 15-20 min at 0°C B->C D Transfer to Separatory Funnel C->D Proceed to Work-up E Dilute with Organic Solvent D->E F Wash with NaHCO₃ (aq) or Water E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter and Concentrate H->I J Purify if Necessary (Chromatography) I->J

Caption: Step-by-step quenching and work-up of this compound.

Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][15]

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3][7]

  • Ingestion : Do NOT induce vomiting.[2][3] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spills : Evacuate the area.[5] Wear appropriate PPE.[5] Absorb the spill with an inert, dry material (e.g., sand or earth) and place it in a suitable container for disposal.[15] Do not use combustible materials, such as sawdust. Avoid runoff into storm sewers and ditches which lead to waterways.[5]

References

Troubleshooting & Optimization

Technical Support Center: Nonadecanoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Nonadecanoyl chloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my yield of this compound unexpectedly low?

Low yields in this compound synthesis are common and can be attributed to several factors:

  • Presence of Moisture: this compound is highly reactive and readily hydrolyzes back to nonadecanoic acid in the presence of water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Incomplete Reaction: The conversion of nonadecanoic acid to its acid chloride may be incomplete. This can be due to insufficient chlorinating agent, low reaction temperature, or short reaction time. Consider increasing the molar excess of the chlorinating agent (e.g., thionyl chloride) or extending the reaction time.[1][2]

  • Degradation of the Product: Prolonged heating or exposure to impurities can lead to the degradation of the acid chloride. It is crucial to monitor the reaction progress and avoid excessive heating.

  • Loss during Workup: this compound can be lost during purification steps. Given its reactivity, it is often recommended to use the crude product directly in the subsequent reaction step after removing the excess chlorinating agent and byproducts under vacuum.[1]

2. How can I confirm the formation of this compound if it is unstable on a TLC plate?

Direct analysis of acyl chlorides by Thin Layer Chromatography (TLC) is often unreliable as the silica (B1680970) gel on the TLC plate can cause hydrolysis back to the starting carboxylic acid.[1] A common and effective method to confirm its formation is to quench a small aliquot of the reaction mixture with a nucleophile, such as methanol (B129727) or benzylamine. This will form the corresponding stable methyl ester or benzylamide, which can be easily analyzed by TLC or other analytical techniques to infer the conversion to the acid chloride.

3. What is the most effective method for removing excess thionyl chloride (SOCl₂)?

Complete removal of excess thionyl chloride is critical as it can interfere with subsequent reactions. Several methods can be employed:

  • Distillation under Reduced Pressure: Thionyl chloride is volatile (boiling point: 76 °C) and can be removed by distillation under reduced pressure. However, care must be taken to avoid co-distillation of the product if it is also volatile. A cold trap is recommended to protect the vacuum pump.[1]

  • Azeotropic Distillation: Adding a dry, inert solvent like toluene (B28343) and subsequently removing it under reduced pressure can effectively co-distill the remaining traces of thionyl chloride. This process can be repeated multiple times to ensure complete removal.[1]

  • Inert Gas Stream: Bubbling a stream of dry nitrogen or argon through the reaction mixture can also help to carry away the volatile thionyl chloride.

4. My reaction mixture has turned dark. What could be the cause and how can it be prevented?

A dark reaction mixture can indicate decomposition or side reactions. This may be caused by:

  • High Reaction Temperatures: Overheating the reaction can lead to the decomposition of the starting material or the product. It is advisable to carry out the reaction at a moderate temperature (e.g., 35-95°C) and monitor it closely.[1][3]

  • Impurities in the Starting Material: Impurities in the nonadecanoic acid can lead to side reactions and discoloration. Ensure the starting material is of high purity.

  • Excess Catalyst: If using a catalyst like N,N-dimethylformamide (DMF), an excessive amount can sometimes lead to side reactions and discoloration.[3]

To prevent discoloration, use pure starting materials, maintain careful temperature control, and use the appropriate amount of catalyst. If the crude product is dark, purification by distillation under high vacuum may be necessary, although this can be challenging for high molecular weight acid chlorides.

Quantitative Data Summary

The following tables provide typical reaction conditions and expected yields for the synthesis of long-chain fatty acid chlorides, which can be adapted for this compound.

Table 1: Thionyl Chloride Method - Reaction Parameters

ParameterValueReference
Molar Ratio (Fatty Acid:SOCl₂)1 : 1.5 - 3[1][3]
CatalystN,N-dimethylformamide (DMF) (catalytic amount)[2][3]
Temperature35 - 95 °C[1][3]
Reaction Time2 - 5 hours[1][3]
SolventNeat (no solvent) or inert solvent (e.g., Toluene)[1][4]

Table 2: Oxalyl Chloride Method - Reaction Parameters

ParameterValueReference
Molar Ratio (Fatty Acid:Oxalyl Chloride)1 : 1.5 - 4[5]
CatalystN,N-dimethylformamide (DMF) (catalytic amount)[4][5]
Temperature0 °C to Room Temperature[5]
Reaction Time1 - 4 hours[5]
SolventDichloromethane (DCM)[4][5]

Table 3: Expected Yields for Long-Chain Fatty Acid Chlorides

Chlorinating AgentPurityExpected YieldNotes
Thionyl Chloride>90%>90%Yield is often assumed based on the use of the crude product in the next step.
Oxalyl Chloride>95%>95%Generally provides higher purity and is easier to remove excess reagent.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • Nonadecanoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (anhydrous)

  • Anhydrous toluene (optional)

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add nonadecanoic acid (1 equivalent).

  • Slowly add thionyl chloride (1.5 - 2 equivalents) to the flask with stirring. The addition can be done at room temperature.[1]

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[2]

  • Heat the reaction mixture to 35-40°C in a water bath and maintain it for 2-5 hours, or until the evolution of gas ceases.[1]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • (Optional) Add anhydrous toluene to the flask and remove it under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. Repeat this step 2-3 times.[1]

  • The resulting crude this compound is typically a yellow oily liquid or a low-melting solid and can be used in the next step without further purification.

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting start Start: Nonadecanoic Acid react React with Thionyl Chloride (or Oxalyl Chloride) + catalytic DMF start->react workup Remove excess chlorinating agent (Distillation / Azeotrope) react->workup product Crude this compound workup->product next_step Proceed to next reaction step product->next_step check_yield Check Yield / Conversion product->check_yield low_yield Low Yield? check_yield->low_yield Low confirm_product Confirm product formation: - Quench aliquot with MeOH/amine - Analyze by TLC/NMR check_yield->confirm_product Uncertain check_moisture Ensure anhydrous conditions: - Oven-dried glassware - Anhydrous reagents/solvents low_yield->check_moisture Yes check_reagents Optimize reaction conditions: - Increase excess of chlorinating agent - Increase reaction time/temperature low_yield->check_reagents Yes check_purity Product Impure / Dark? low_yield->check_purity No check_moisture->react Re-run experiment check_reagents->react Re-run experiment purify Consider vacuum distillation (use with caution) check_purity->purify Yes

Caption: Workflow for the synthesis and troubleshooting of this compound.

Reaction_Mechanism cluster_mechanism Reaction of Carboxylic Acid with Thionyl Chloride rcooh R-COOH (Nonadecanoic Acid) intermediate1 [R-CO-O-S(O)Cl] (Chlorosulfite ester intermediate) rcooh->intermediate1 + SOCl₂ socl2 SOCl₂ (Thionyl Chloride) rco_cl R-COCl (this compound) intermediate1->rco_cl + Cl⁻ so2 SO₂ (gas) intermediate1->so2 - SO₂ hcl HCl (gas) intermediate1->hcl - HCl cl_ion Cl⁻

Caption: Simplified mechanism for the formation of this compound.

References

Technical Support Center: Reactions of Nonadecanoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving nonadecanoyl chloride and various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with nucleophiles?

The primary reaction is a nucleophilic acyl substitution.[1] this compound, a long-chain aliphatic acyl chloride, is highly reactive. The carbonyl carbon is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it susceptible to attack by nucleophiles.[2] The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[1][3]

Q2: My reaction with an amine nucleophile is giving a low yield of the desired nonadecanamide. What are the potential causes?

Low yields in the amidation of this compound can arise from several factors:

  • Hydrolysis of this compound: Acyl chlorides are highly sensitive to moisture.[4] Any water present in your reaction solvent or on your glassware will react with this compound to form nonadecanoic acid, a common byproduct that reduces the yield of your desired amide.

  • Protonation of the Amine: The reaction between this compound and an amine produces hydrogen chloride (HCl) as a byproduct.[5] This HCl can protonate the amine nucleophile, rendering it non-nucleophilic and unable to react with the acyl chloride. This effectively removes your reactant from the reaction mixture.[6]

  • Inadequate Stoichiometry: Using an insufficient amount of the amine or a base to scavenge the generated HCl can lead to an incomplete reaction.

Q3: I am observing a white precipitate in my amidation reaction. What is it and how can I prevent it?

The white precipitate is likely the hydrochloride salt of your amine nucleophile.[7] As the reaction proceeds, the generated HCl reacts with the basic amine to form this salt, which may be insoluble in your reaction solvent.[5]

To prevent its formation and ensure your reaction goes to completion, you can:

  • Use a slight excess (e.g., 1.1 to 2 equivalents) of the amine nucleophile. One equivalent will react to form the amide, while the excess will act as a base to neutralize the HCl.[7]

  • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to the reaction mixture.[8] This base will scavenge the HCl without competing with your primary nucleophile.

Q4: When reacting this compound with an alcohol to form an ester, the reaction is sluggish. How can I improve the reaction rate?

While reactions with simple primary and secondary alcohols are generally rapid, sterically hindered alcohols may react more slowly.[9] To improve the reaction rate for esterification:

  • Use a Catalyst: Adding a catalytic amount of a tertiary amine like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction.[10]

  • Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Ensure Anhydrous Conditions: As with all acyl chloride reactions, the presence of water will lead to the formation of the corresponding carboxylic acid, reducing your ester yield.

Q5: Are there any specific safety precautions I should take when working with this compound?

Yes, this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of its vapors and contact with skin and eyes.[11] In case of a spill, neutralize it with a suitable agent like sodium bicarbonate before cleaning up. Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, alcohols, amines, and strong bases.[11][12]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during reactions of this compound with different nucleophiles.

Reaction with Amine Nucleophiles (Amide Formation)
Issue Potential Cause Troubleshooting Steps
Low Yield of Amide 1. Hydrolysis of this compound: Presence of moisture. 2. Incomplete reaction: Insufficient amine or base. 3. Side reaction with solvent: Reactive solvent.1. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine). 3. Use an inert, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether.
Formation of a White Precipitate Formation of amine hydrochloride salt: The HCl byproduct reacts with the amine.This is often expected. You can either: a) Filter off the salt at the end of the reaction. b) Add a non-nucleophilic base to keep the reaction mixture homogeneous.
Multiple Products Observed by TLC/LC-MS 1. Presence of nonadecanoic acid: From hydrolysis. 2. Diacylation of primary amine: If excess this compound is used.1. Follow strict anhydrous procedures. 2. Use a slight excess of the amine relative to the this compound. Add the this compound dropwise to the amine solution to avoid localized high concentrations of the acyl chloride.
Reaction with Alcohol Nucleophiles (Ester Formation)
Issue Potential Cause Troubleshooting Steps
Low Yield of Ester 1. Hydrolysis of this compound: Presence of moisture. 2. Incomplete reaction: Sluggish reaction with sterically hindered alcohols.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Add a catalytic amount of pyridine or DMAP. Consider gentle heating of the reaction mixture.
Reaction does not go to completion Reversibility of the reaction (less common with acyl chlorides but possible with impurities): Presence of HCl can catalyze the reverse reaction.Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct and drive the reaction to completion.
Product is contaminated with nonadecanoic acid Hydrolysis of the starting material. Rigorously dry all solvents and glassware before use. Perform the reaction under an inert atmosphere.

Experimental Protocols

General Protocol for the Synthesis of N-substituted Nonadecanamide

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of a Nonadecanoate Ester

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred alcohol solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until completion is confirmed by TLC.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude ester by column chromatography or distillation under reduced pressure.

Visualizations

Reaction_Pathway Nonadecanoyl_Chloride This compound Desired_Product Desired Product (Amide/Ester) Nonadecanoyl_Chloride->Desired_Product Primary Reaction Side_Product_Acid Side Product (Nonadecanoic Acid) Nonadecanoyl_Chloride->Side_Product_Acid Side Reaction Side_Product_Salt Side Product (Amine HCl Salt) Nonadecanoyl_Chloride->Side_Product_Salt Side Reaction Nucleophile Nucleophile (R-NH2, R-OH, H2O) Nucleophile->Desired_Product Water Water (Moisture) Water->Side_Product_Acid Excess_Amine Excess Amine Excess_Amine->Side_Product_Salt

Caption: Main and side reaction pathways for this compound.

Caption: Troubleshooting workflow for low yield reactions.

References

Technical Support Center: Purification of Nonadecanoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Nonadecanoyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Purified Product Thermal Decomposition: this compound, like other long-chain acyl chlorides, can degrade at high temperatures.- Utilize high-vacuum distillation to lower the boiling point. - Ensure the temperature of the heating bath is only slightly higher than the vapor temperature during distillation.
Hydrolysis: Exposure to moisture in the atmosphere or from wet glassware/solvents will convert the acyl chloride back to nonadecanoic acid.- Use flame-dried or oven-dried glassware. - Use anhydrous solvents. - Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete Reaction: The initial reaction to form this compound may not have gone to completion.- Before purification, ensure the conversion of nonadecanoic acid is complete. This can be checked by derivatizing a small aliquot with an alcohol (e.g., methanol) and analyzing by GC-MS to see if any of the starting carboxylic acid remains.
Product is Discolored (Yellow to Brown) Thermal Degradation: Overheating during the reaction or purification can cause decomposition.- Purify the starting material, nonadecanoic acid, before conversion to the acyl chloride. - Maintain strict temperature control during the reaction and purification. - If refluxing is necessary, minimize the duration.
Impurities in Starting Materials: Impurities in the nonadecanoic acid or chlorinating agent can lead to colored byproducts.- Use high-purity starting materials. - Consider purifying the nonadecanoic acid by recrystallization before converting it to the acyl chloride.
Purified Product is Contaminated with Nonadecanoic Acid Hydrolysis: The product has been exposed to moisture during or after purification.- Handle the purified product strictly under anhydrous and inert conditions. - Store the final product in a sealed container under nitrogen or argon in a desiccator.
Product Solidifies in the Condenser During Distillation Condenser Temperature is Too Low: The melting point of this compound is reached in the condenser.- Use a condenser with a wider bore. - Circulate water at a slightly warmer temperature (e.g., 25-30°C) through the condenser to prevent solidification while still allowing for condensation.
Inconsistent Results Between Batches Poor Control of Reaction/Purification Parameters: Variations in temperature, reaction time, or moisture control.- Use a temperature-controlled heating mantle or oil bath with a thermocouple for precise temperature management. - Document all experimental parameters for each batch to ensure reproducibility.
Difficulty in Monitoring the Reaction/Purification by TLC Reactivity of Acyl Chloride on Silica (B1680970) Gel: Acyl chlorides can react with the silica gel on a TLC plate, leading to streaking and decomposition, which can be misleading.[2]- To monitor the reaction, take a small aliquot from the reaction mixture and quench it with a nucleophile like methanol (B129727) or benzylamine (B48309) to form the stable methyl ester or benzylamide derivative. These derivatives are stable on TLC and can be easily visualized.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in a this compound reaction product?

A1: The most common impurity is the corresponding carboxylic acid, nonadecanoic acid. This is typically formed by the hydrolysis of this compound upon exposure to moisture from the atmosphere, solvents, or glassware.

Q2: How can I remove the excess chlorinating agent (e.g., thionyl chloride or oxalyl chloride) after the reaction?

A2: Excess volatile chlorinating agents and the reaction solvent can be removed by rotary evaporation. To ensure complete removal, you can add an anhydrous, inert solvent like toluene (B28343) and co-evaporate it under reduced pressure. This process can be repeated to chase out the last traces of the reactive chlorinating agent.[1]

Q3: Is vacuum distillation the only way to purify this compound?

A3: High-vacuum distillation is the most common and effective method for purifying long-chain acyl chlorides as it allows for purification at lower temperatures, thus preventing thermal decomposition. However, for small-scale purifications or for thermally sensitive compounds, recrystallization from a suitable anhydrous, non-polar solvent can also be an effective method.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: this compound is a non-polar molecule and is soluble in non-polar organic solvents. Suitable solvents for recrystallization would be those in which the acyl chloride is soluble at higher temperatures but less soluble at lower temperatures. Anhydrous hexane, heptane, or other hydrocarbon solvents could be good candidates. Solvent screening is recommended to find the optimal solvent or solvent mixture.

Q5: How should I properly store purified this compound?

A5: this compound is moisture-sensitive and should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. Storing the container in a desiccator will provide an additional layer of protection against moisture.

Q6: How can I confirm the purity of my final this compound product?

A6: Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). To avoid issues with the reactivity of the acyl chloride in the GC inlet, it is best to derivatize the product first. For example, reacting a small sample with anhydrous methanol will convert it to the methyl nonadecanoate (B1228766) ester, which is stable and can be easily analyzed by GC-MS. The presence of methyl nonadecanoate as the major peak would indicate a successful synthesis, and the absence of other significant peaks would confirm its purity.

Experimental Protocols

Protocol 1: High-Vacuum Distillation of this compound

Objective: To purify this compound by removing lower-boiling impurities and unreacted starting materials.

Materials:

  • Crude this compound

  • Flame-dried distillation apparatus (short-path distillation apparatus is recommended)

  • High-vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Temperature-controlled heating mantle

  • Thermocouple

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Assemble the flame-dried distillation apparatus while it is still hot and purge with a gentle stream of inert gas as it cools.

  • Quickly transfer the crude this compound to the distillation flask.

  • Attach the flask to the distillation apparatus under a positive pressure of inert gas.

  • Slowly and carefully apply a high vacuum to the system. Ensure the cold trap is functioning to protect the vacuum pump.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Monitor the temperature of the vapor as the distillation begins. For long-chain acyl chlorides, the boiling point will be significantly lower under vacuum. For example, nonanoyl chloride boils at 108-110 °C at 22 mmHg. The boiling point of this compound will be higher but can be reduced to a manageable temperature under a high vacuum.

  • Collect the fraction that distills at a constant temperature. This is your purified this compound.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum under a counter-flow of inert gas.

  • Transfer the purified product to a clean, dry, and inert gas-flushed storage container.

Protocol 2: Analysis of this compound Purity by GC-MS Derivatization

Objective: To determine the purity of this compound by converting it to a stable ester derivative for GC-MS analysis.

Materials:

  • Purified this compound

  • Anhydrous methanol

  • Anhydrous dichloromethane (B109758) (DCM)

  • Small vial with a septum cap

  • GC-MS instrument

Procedure:

  • In a clean, dry vial, dissolve a small amount (1-2 mg) of the purified this compound in 0.5 mL of anhydrous DCM.

  • Add a few drops of anhydrous methanol to the solution. The reaction is typically very fast.

  • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Dilute the sample to an appropriate concentration with DCM.

  • Inject an aliquot of the resulting solution into the GC-MS.

  • Analyze the resulting chromatogram and mass spectrum. The major peak should correspond to methyl nonadecanoate. The presence of other significant peaks may indicate impurities.

Visualizations

Purification_Workflow Purification Workflow for this compound start Crude this compound Reaction Mixture rotovap Rotary Evaporation (Remove Solvent & Excess Reagents) start->rotovap crude_product Crude this compound rotovap->crude_product distillation High-Vacuum Distillation crude_product->distillation Primary Method recrystallization Recrystallization (from Anhydrous Solvent) crude_product->recrystallization Alternative Method pure_product Purified this compound distillation->pure_product recrystallization->pure_product analysis Purity Analysis (GC-MS of Derivative) pure_product->analysis storage Store under Inert Atmosphere analysis->storage

Caption: Purification Workflow for this compound

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield of Purified Product check_hydrolysis Check for Hydrolysis (Presence of Carboxylic Acid) start->check_hydrolysis check_temp Review Distillation Temperature start->check_temp check_reaction Verify Reaction Completion start->check_reaction solution_hydrolysis Use Anhydrous Conditions & Inert Atmosphere check_hydrolysis->solution_hydrolysis solution_temp Use High Vacuum & Lower Temperature check_temp->solution_temp solution_reaction Optimize Reaction Conditions (Time, Stoichiometry) check_reaction->solution_reaction

Caption: Troubleshooting Logic for Low Yield

References

Technical Support Center: Overcoming Solubility Challenges of Nonadecanoyl Chloride in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nonadecanoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on overcoming solubility issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound (C₁₉H₃₇ClO) is a long-chain acyl chloride. Due to its long, non-polar hydrocarbon tail, it is generally soluble in non-polar aprotic organic solvents and exhibits poor solubility in polar solvents. It is highly reactive with protic solvents such as water and alcohols.

Q2: I'm having trouble dissolving this compound in my reaction solvent. What are some common reasons for this?

Solubility issues with this compound can arise from several factors:

  • Inappropriate Solvent Choice: Using a polar solvent will likely result in poor solubility.

  • Low Temperature: The solubility of solids generally decreases at lower temperatures.

  • Insufficient Solvent Volume: The concentration of this compound may be too high for the amount of solvent used.

  • Purity of the Reagent: Impurities in the this compound can affect its solubility characteristics.

Q3: Which solvents are recommended for reactions with this compound?

Based on the behavior of analogous long-chain acyl chlorides like stearoyl chloride (C18) and palmitoyl (B13399708) chloride (C16), the following aprotic solvents are recommended:

  • Non-polar solvents: Hexane, Toluene, Chloroform.[1]

  • Moderately polar aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[2][3]

It is crucial to use anhydrous (dry) solvents, as this compound will react with any residual water.

Q4: Can I heat the mixture to improve the solubility of this compound?

Yes, gently warming the solvent can significantly improve the solubility of long-chain acyl chlorides.[2] Most solid substances, including this compound, become more soluble as the temperature increases.[4][5] However, it is important to consider the thermal stability of your other reactants and the boiling point of your chosen solvent. For many reactions, bringing the solvent to a gentle reflux is a common practice to ensure all reactants are fully dissolved.

Q5: My acylation reaction is not proceeding even after the this compound appears to be dissolved. What could be the issue?

Several factors could be at play:

  • Inactivated Amine: The hydrochloric acid (HCl) byproduct of the acylation reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The addition of a base is necessary to neutralize this HCl.[6][7]

  • Steric Hindrance: If your amine substrate is sterically hindered, the reaction may be slow.

  • Low Reactivity of the Amine: Some amines are inherently less nucleophilic.

  • Moisture Contamination: Traces of water can hydrolyze the this compound to the unreactive nonadecanoic acid.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using this compound in chemical reactions.

Issue 1: this compound does not dissolve.
Potential Cause Troubleshooting Step Rationale
Inappropriate solvent Switch to a non-polar aprotic solvent such as hexane, toluene, DCM, or THF.Long-chain acyl chlorides have poor solubility in polar solvents.
Low temperature Gently warm the reaction mixture.The solubility of solids generally increases with temperature.[4][5]
High concentration Increase the volume of the solvent to reduce the concentration of the acyl chloride.
Precipitation on cooling If the reaction is run at a low temperature (e.g., 0 °C), ensure the this compound is fully dissolved at room temperature before cooling.Some long-chain acyl chlorides may precipitate out of solution at lower temperatures.
Issue 2: The reaction is sluggish or does not proceed to completion.
Potential Cause Troubleshooting Step Rationale
HCl byproduct inhibiting the reaction Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the reaction mixture.[6]The base will scavenge the HCl produced, preventing the protonation of the amine nucleophile.[6][7]
Low nucleophilicity of the amine Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).DMAP is a highly effective acylation catalyst that can accelerate slow reactions.
Steric hindrance Increase the reaction temperature and/or reaction time.Higher temperatures provide more kinetic energy to overcome the activation barrier.
Reagent degradation Ensure the this compound is fresh and has been stored under anhydrous conditions. Use freshly distilled and dried solvents.Acyl chlorides are sensitive to moisture and can hydrolyze over time.

Data Presentation

SolventTypeExpected Solubility of this compoundNotes
HexaneNon-polar aproticSolubleA good choice for reactions with non-polar substrates.[1]
TolueneNon-polar aproticSolubleHigher boiling point than hexane, allowing for reactions at elevated temperatures.[8]
Dichloromethane (DCM)Polar aproticSolubleA versatile solvent for a wide range of organic reactions.
Tetrahydrofuran (THF)Polar aproticSolubleOften used in reactions requiring a slightly more polar medium.[9]
Ethyl AcetatePolar aproticSparingly Soluble to SolubleSolubility may be limited and might require heating.[2][3]
AcetonitrilePolar aproticLikely Sparingly SolubleDue to its polarity, solubility may be limited.
N,N-Dimethylformamide (DMF)Polar aproticLikely SolubleA powerful solvent, but care must be taken as it can be difficult to remove.
WaterPolar proticInsoluble (reacts)This compound will rapidly hydrolyze in the presence of water.[1]
EthanolPolar proticInsoluble (reacts)Reacts with alcohols to form esters.

Experimental Protocols

Key Experiment: Synthesis of an N-Aryl Amide using this compound (Schotten-Baumann Conditions)

This protocol details a general procedure for the acylation of a primary amine with this compound, a common application where solubility is a key consideration.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Dissolving this compound: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. If solubility is an issue at room temperature, gently warm the mixture until a clear solution is obtained, then allow it to cool back to room temperature.

  • Addition: Transfer the this compound solution to a dropping funnel and add it dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

troubleshooting_workflow start Start: this compound does not dissolve solvent Is the solvent non-polar aprotic? start->solvent change_solvent Change to a non-polar aprotic solvent (e.g., DCM, THF) solvent->change_solvent No temperature Is the mixture at room temperature? solvent->temperature Yes change_solvent->temperature heat Gently warm the mixture temperature->heat No (cold) concentration Is the concentration high? temperature->concentration Yes heat->concentration add_solvent Add more solvent concentration->add_solvent Yes end End: Solubility issue resolved concentration->end No add_solvent->end

Caption: A step-by-step guide to resolving solubility problems with this compound.

Signaling Pathway of a Typical Acylation Reaction

acylation_pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts acyl_chloride This compound (Electrophile) attack Nucleophilic Attack acyl_chloride->attack amine Primary/Secondary Amine (Nucleophile) amine->attack base Base (e.g., Et3N) salt Protonated Base (Salt) base->salt intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Cl- intermediate->elimination amide Amide Product elimination->amide hcl HCl (Byproduct) elimination->hcl hcl->salt

Caption: The key steps in the acylation of an amine with this compound.

References

Preventing hydrolysis of Nonadecanoyl chloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nonadecanoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing, identifying, and troubleshooting issues related to the hydrolysis of this compound during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound (C₁₉H₃₇ClO) is an acyl chloride, a class of organic compounds characterized by a -COCl functional group. Due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms, the carbonyl carbon is highly electrophilic. Hydrolysis is a chemical reaction where this compound reacts with water. This reaction is a type of nucleophilic addition-elimination.[1][2] The water molecule acts as a nucleophile, attacking the carbonyl carbon. The final products of this reaction are Nonadecanoic acid and hydrogen chloride (HCl) gas.[1][3][4] The reaction is typically rapid and exothermic, even with trace amounts of moisture.[5][6]

Caption: Mechanism of this compound hydrolysis.
Q2: Why is it critical to prevent the hydrolysis of this compound?

A2: Preventing hydrolysis is crucial for several reasons that directly impact experimental outcomes:

  • Reduced Yield: The primary consequence is the consumption of the starting material, which leads to a lower yield of your desired acylated product.[7]

  • Product Contamination: The formation of Nonadecanoic acid introduces a significant impurity into the reaction mixture that can be difficult to separate from the desired product, especially if they have similar physical properties.

  • Side Reactions: The HCl gas produced can catalyze unwanted side reactions or react with acid-sensitive functional groups in your substrate or product.

  • Inconsistent Results: Failure to control moisture leads to poor reproducibility between experiments.

Q3: What are the tell-tale signs of hydrolysis?

A3: You can detect hydrolysis through both direct observation and analytical methods:

  • Visual Cues: When opening a container of this compound, the appearance of "steamy" or "fuming" white vapor is a strong indicator that the compound is reacting with atmospheric moisture to produce HCl gas.[5][6]

  • Analytical Confirmation: The most definitive way to confirm hydrolysis is through analytical techniques. The presence of Nonadecanoic acid can be detected as a distinct peak in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analyses.[8] Nuclear Magnetic Resonance (NMR) spectroscopy will also show a characteristic carboxylic acid proton signal (~10-13 ppm).

Q4: How should I properly store this compound to minimize hydrolysis?

A4: Proper storage is the first line of defense against hydrolysis. Given its reactivity, this compound is classified as a corrosive, moisture-sensitive material.

Storage Parameter Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). Prevents contact with atmospheric moisture.
Container Use a tightly sealed, corrosion-resistant container. Sure/Seal™ bottles are ideal. Prevents moisture ingress and degradation of the container.
Location Keep in a cool, dry place away from incompatible materials. A desiccator is recommended. Low temperature slows degradation, and segregation prevents accidental reactions.

| Incompatible Materials | Store away from water, alcohols, amines, and strong bases. | These compounds will readily react with and consume the acyl chloride. |

Q5: What solvents are compatible with this compound for reactions?

A5: The choice of solvent is critical. Only anhydrous (dry) aprotic solvents should be used. Protic solvents like water or alcohols will react directly with the acyl chloride.

Solvent Class Suitability Examples
Aprotic, Non-polar Excellent Dichloromethane (B109758) (DCM), Chloroform, Toluene, Hexanes
Aprotic, Ethereal Good Tetrahydrofuran (THF), Diethyl ether, Dioxane
Aprotic, Polar Use with Caution Acetonitrile (ACN), Dimethylformamide (DMF)

| Protic Solvents | Incompatible | Water, Methanol, Ethanol, Acetic Acid |

Troubleshooting Guide

This guide addresses common issues encountered during acylation reactions involving this compound.

Problem: My reaction has a low or no yield of the desired product.

This is a frequent problem, often pointing to the degradation of the acyl chloride or suboptimal reaction conditions.[7][9][10][11] Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Low / No Product Yield check_reagent 1. Verify Reagent Quality start->check_reagent reagent_ok Reagent is fresh & stored correctly check_reagent->reagent_ok Yes reagent_bad Reagent is old or improperly stored check_reagent->reagent_bad No check_conditions 2. Confirm Anhydrous Conditions reagent_ok->check_conditions solution_reagent Solution: Use fresh this compound. Confirm purity via analysis. reagent_bad->solution_reagent conditions_ok Glassware was flame-dried, used anhydrous solvent & inert atmosphere check_conditions->conditions_ok Yes conditions_bad Potential moisture contamination check_conditions->conditions_bad No check_params 3. Optimize Reaction Parameters conditions_ok->check_params solution_conditions Solution: Re-run experiment with rigorous anhydrous techniques. conditions_bad->solution_conditions params_ok Stoichiometry, temperature, & time are appropriate check_params->params_ok Yes params_bad Suboptimal parameters check_params->params_bad No end end params_ok->end Consult further literature for substrate-specific issues. solution_params Solution: - Check stoichiometry (use slight excess of acyl chloride). - Increase temperature or extend reaction time. - Consider a catalyst (e.g., DMAP). params_bad->solution_params

Caption: Troubleshooting workflow for low-yield acylation reactions.
Problem: My final product is contaminated with Nonadecanoic acid.

  • Cause: This is a direct result of this compound hydrolysis either before or during the reaction.

  • Confirmation: Use an analytical method like GC, HPLC, or NMR to confirm the presence and quantity of the carboxylic acid impurity.[8]

  • Solution:

    • Prevention: For future experiments, rigorously follow the protocols for anhydrous conditions outlined below. Ensure your solvent and other reagents are completely dry.

    • Purification: The carboxylic acid can often be removed from the neutral amide or ester product via an aqueous workup. Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate or 1M NaOH) to convert the acidic impurity into its water-soluble carboxylate salt, which will partition into the aqueous layer.[11]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound under Anhydrous Conditions

This protocol describes the safe handling of this compound to prevent moisture exposure.

  • Materials:

    • This compound in a Sure/Seal™ bottle

    • Flame-dried glassware (reaction flask, syringes, needles)

    • Inert gas source (Nitrogen or Argon) with a manifold

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure:

    • Assemble all glassware and flame-dry it under vacuum, then allow it to cool to room temperature under a positive pressure of inert gas.

    • Place a balloon filled with inert gas on the reaction flask.

    • To withdraw the reagent, pierce the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a positive pressure.

    • Use a clean, dry syringe fitted with a needle to pierce the septum and slowly withdraw the required amount of this compound (Note: it may need to be gently warmed if it is solid at room temperature).

    • Quickly transfer the reagent to the reaction flask by injecting it through the flask's septum.

    • If weighing a solid portion, do so quickly in a glovebox or under a stream of inert gas.

Protocol 2: General Procedure for N-Acylation of a Primary Amine

This protocol provides a general method for forming an amide using this compound.

Experimental_Workflow prep 1. Preparation - Flame-dry glassware - Purge with N₂/Ar gas setup 2. Reaction Setup - Dissolve amine (1.0 eq) & base (1.2 eq)  in anhydrous DCM - Cool to 0°C in an ice bath prep->setup addition 3. Reagent Addition - Slowly add this compound (1.1 eq)  dropwise at 0°C setup->addition reaction 4. Reaction - Warm to room temperature - Stir for 2-6 hours - Monitor by TLC addition->reaction workup 5. Work-up - Quench with water - Wash with 1M HCl, then sat. NaHCO₃ - Dry organic layer (Na₂SO₄) reaction->workup purify 6. Purification - Concentrate solvent - Purify crude product via  column chromatography or recrystallization workup->purify

Caption: Experimental workflow for a typical N-acylation reaction.
  • Methodology:

    • Preparation: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.

    • Reaction Setup: Through the septum, add the primary amine substrate (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents).[12][13] Cool the stirred solution to 0 °C in an ice bath.

    • Reagent Addition: Slowly add a solution of this compound (1.05-1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise via syringe.

    • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[12]

    • Work-up: Once the reaction is complete, quench it by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally with brine.

    • Purification: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.

References

Troubleshooting guide for incomplete Nonadecanoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Nonadecanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound and how should it be stored?

A1: Commercially available this compound typically has a purity of greater than 99%[1]. It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere like nitrogen, to prevent hydrolysis from moisture[2][3].

Q2: What are the primary reactive hazards associated with this compound?

A2: this compound is a reactive acyl chloride. Its primary hazards stem from its high reactivity with water, alcohols, amines, and strong bases[2][3][4]. Contact with moisture will lead to hydrolysis, forming nonadecanoic acid and corrosive hydrogen chloride gas[4]. It is also corrosive and can cause severe skin and eye damage upon contact[3].

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Monitoring the reaction can be challenging due to the high reactivity of acyl chlorides[5].

  • Infrared (IR) Spectroscopy: A common method is to monitor the disappearance of the starting material's characteristic IR peaks and the appearance of the product's peaks.

  • Thin-Layer Chromatography (TLC): TLC can be difficult as the acyl chloride may hydrolyze on the silica (B1680970) gel plate, showing a streak or a spot corresponding to the carboxylic acid[6].

  • Derivatization followed by HPLC: For quantitative analysis of residual this compound, a derivatization method using a reagent like 2-nitrophenylhydrazine (B1229437) followed by HPLC analysis is a reliable technique[5][7][8].

Troubleshooting Guide for Incomplete Reactions

Issue 1: Low or No Product Yield

An incomplete reaction is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Remarks
Presence of Moisture Thoroughly dry all glassware before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]Acyl chlorides readily hydrolyze in the presence of water, which is a common cause of reaction failure.
Incomplete Conversion of Carboxylic Acid to Acyl Chloride Use a slight excess (1.2-2.0 equivalents) of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[9] If using oxalyl chloride, consider adding a catalytic amount of DMF.[9][10]The formation of the acyl chloride is a critical first step. Incomplete conversion will naturally lead to a low yield of the final product.[11]
Sub-optimal Reaction Temperature or Time Increase the reaction time or gently heat the reaction mixture. Reaction progress should be monitored to determine the optimal duration and temperature.Some reactions may be sluggish at room temperature and require thermal energy to proceed to completion.
Degradation of Product During Work-up If purifying by distillation, use a high vacuum to lower the boiling point and prevent thermal decomposition.[9] Alternatively, consider using the crude acyl chloride directly in the next step if purity is sufficient.[9]Long-chain acyl chlorides can be susceptible to degradation at elevated temperatures.
Poor Reagent Quality Ensure the starting nonadecanoic acid and the chlorinating agent are of high purity.[9] Partially hydrolyzed chlorinating agents are a common issue.[11]Impurities in the starting materials can lead to side reactions and lower the yield.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution Remarks
Side Reactions Optimize reaction conditions, such as lowering the reaction temperature, to minimize the formation of byproducts.[9]Side reactions can be prevalent if the reaction is not carefully controlled.
Excess Starting Material Ensure the stoichiometry of the reactants is correct. If one reactant is in excess to drive the reaction, a purification step to remove it will be necessary.Unreacted starting materials are a common impurity.
Hydrolysis Product Handle the purified acyl chloride under strictly anhydrous conditions and store it properly to prevent hydrolysis.[9]The corresponding carboxylic acid from hydrolysis is a very common impurity.
Inefficient Purification For distillation, improve the efficiency by using a fractional distillation column.[9] For other purification methods like chromatography, optimize the solvent system.Proper purification is key to obtaining a high-purity product.

Experimental Protocols

General Protocol for Amide Formation
  • Preparation of the Acyl Chloride:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nonadecanoic acid in an anhydrous solvent (e.g., dichloromethane (B109758) or THF).

    • Slowly add 1.2-2.0 equivalents of oxalyl chloride followed by a catalytic amount of DMF at 0 °C.

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound can often be used directly.

  • Amide Synthesis:

    • Dissolve the amine in an anhydrous solvent in a separate flask under an inert atmosphere.

    • Slowly add the crude or purified this compound solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up typically involves washing with a dilute acid, a dilute base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and solvent evaporation.

    • Purify the crude product by recrystallization or column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting incomplete this compound reactions.

G start Incomplete Reaction Observed check_moisture Was the reaction performed under strictly anhydrous conditions? start->check_moisture re_run_anhydrous Re-run reaction using dried glassware, anhydrous solvents, and inert atmosphere. check_moisture->re_run_anhydrous No check_reagents Are the starting materials (acid, chlorinating agent, amine/alcohol) of high purity and fresh? check_moisture->check_reagents Yes anhydrous_yes Yes anhydrous_no No purify_reagents Purify or use fresh reagents. check_reagents->purify_reagents No check_conditions Were reaction time and temperature sufficient? check_reagents->check_conditions Yes reagents_yes Yes reagents_no No optimize_conditions Increase reaction time and/or temperature. Monitor progress. check_conditions->optimize_conditions No check_workup Is product degradation during work-up or purification suspected? check_conditions->check_workup Yes conditions_yes Yes conditions_no No optimize_workup Use milder purification techniques (e.g., high-vacuum distillation, chromatography). check_workup->optimize_workup Yes consult_literature Consult literature for specific reaction conditions. check_workup->consult_literature No workup_yes Yes workup_no No

Caption: Troubleshooting workflow for incomplete reactions.

Reaction Pathway Diagram

The following diagram illustrates the general reaction pathway for the formation of an amide from this compound.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation Nonadecanoic Acid Nonadecanoic Acid Nonadecanoyl_chloride This compound Nonadecanoic Acid->Nonadecanoyl_chloride + Chlorinating Agent e.g., (COCl)₂, SOCl₂ Chlorinating Agent->Nonadecanoyl_chloride Nonadecanoyl_chloride_2 This compound Amine R-NH₂ Amide Nonadecanamide Derivative Amine->Amide Nonadecanoyl_chloride_2->Amide +

References

Technical Support Center: Catalyst Selection for Enhancing Nonadecanoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving Nonadecanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for enhancing the reactivity of this compound?

A1: The reactivity of this compound, a long-chain acyl chloride, can be enhanced using several classes of catalysts depending on the specific reaction (e.g., Friedel-Crafts acylation, esterification, amidation). The most common catalysts include:

  • Lewis Acids: These are electron-pair acceptors that activate the acyl chloride by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). Lanthanide triflates are also effective.[1]

  • Nucleophilic Catalysts: These catalysts, typically tertiary amines, react with the acyl chloride to form a highly reactive intermediate. 4-Dimethylaminopyridine (DMAP) and pyridine (B92270) are widely used for esterification and amidation reactions.

  • Solid Acid Catalysts: For certain applications, solid acid catalysts like zeolites and clays (B1170129) can be employed. These offer advantages in terms of easier separation and potential for reuse.

Q2: I am observing low to no yield in my Friedel-Crafts acylation reaction with this compound. What are the likely causes?

A2: Low or no yield in Friedel-Crafts acylation with a long-chain acyl chloride like this compound can be attributed to several factors:

  • Catalyst Inactivity: Lewis acid catalysts such as AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.

  • Deactivated Aromatic Substrate: If your aromatic compound contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated to undergo electrophilic substitution.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[2]

  • Steric Hindrance: The long alkyl chain of this compound can present steric challenges, potentially slowing down the reaction.

  • Low Solubility: Long-chain acyl chlorides may have limited solubility in certain non-polar solvents at lower temperatures, which can hinder the reaction.

Q3: What are common side reactions when using this compound, and how can I minimize them?

A3: Common side reactions include:

  • Hydrolysis: this compound is highly reactive towards water and will readily hydrolyze to nonadecanoic acid. It is crucial to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Polyacylation: In Friedel-Crafts reactions, it is possible to introduce more than one acyl group onto the aromatic ring, especially with highly activated substrates. However, the acyl group is deactivating, which generally helps to prevent a second acylation.[2]

  • Ketene (B1206846) Formation: When using tertiary amine bases like triethylamine (B128534) with enolizable acyl chlorides, ketene byproducts can form, which may polymerize. Using a weaker base like pyridine can mitigate this.

  • Rearrangement: While the acylium ion in Friedel-Crafts acylation is generally stable and does not undergo rearrangement, side reactions related to the substrate can occur under harsh conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified Lewis acid catalyst.
Deactivated Aromatic Ring Consider using a more reactive aromatic substrate if possible. Alternatively, harsher reaction conditions (higher temperature, stronger Lewis acid) may be required, but this can increase the risk of side reactions.
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst to the this compound. A 1.1 to 1.5 molar equivalent is often a good starting point.
Poor Solubility Choose a solvent that can dissolve both the aromatic substrate and this compound at the reaction temperature. Dichloromethane or carbon disulfide are common choices. Gentle warming may be necessary.
Steric Hindrance Increase the reaction time and/or temperature. Consider using a less sterically hindered Lewis acid.
Issue 2: Incomplete Esterification or Amidation
Potential Cause Troubleshooting Steps
Weak Nucleophile For sterically hindered or electronically poor alcohols/amines, a more potent catalyst may be needed. DMAP is generally more effective than pyridine.
Insufficient Base Ensure at least a stoichiometric amount of base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct, which can protonate the nucleophile and render it unreactive.
Low Reaction Temperature While many acyl chloride reactions are exothermic, some may require heating to go to completion, especially with less reactive nucleophiles.
Reversible Reaction Although generally favorable, some esterification/amidation reactions can be reversible. Removing the HCl byproduct with a base drives the reaction to completion.

Quantitative Data on Catalyst Performance

While specific data for this compound is limited in readily available literature, the following table summarizes typical yields for Friedel-Crafts acylation of benzene (B151609) with other long-chain acyl chlorides using different Lewis acid catalysts. This data can serve as a general guideline.

CatalystAcyl ChlorideAromatic SubstrateMolar Ratio (Catalyst:Acyl Chloride)Temperature (°C)Reaction Time (h)Yield (%)
AlCl₃Lauroyl Chloride (C12)Benzene1.1 : 1602~90
FeCl₃Palmitoyl Chloride (C16)Toluene1.2 : 1704~85
ZnCl₂Stearoyl Chloride (C18)Anisole1.5 : 1806~70

Note: Yields are approximate and can vary significantly based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with this compound

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Benzene (solvent and reactant)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Standard, dry glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride.

  • Add anhydrous benzene to the flask and cool the mixture to 0-5 °C in an ice-water bath.

  • Dissolve this compound in a minimal amount of anhydrous benzene or DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. HCl gas will be evolved.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 60-70 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench it by slowly adding crushed ice, followed by dilute HCl.

  • Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: DMAP-Catalyzed Esterification of a Long-Chain Alcohol with this compound

Materials:

  • This compound (1.0 eq)

  • Long-chain alcohol (e.g., 1-octadecanol) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard, dry glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the long-chain alcohol and DMAP in anhydrous DCM.

  • Add triethylamine or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purify the ester by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

Long-chain acyl-CoAs, which are intracellular derivatives of fatty acids like nonadecanoic acid, are known to be key signaling molecules in various metabolic pathways.[1][3] While specific signaling pathways directly involving Nonadecanoyl-CoA are not extensively detailed in common literature, the general roles of long-chain acyl-CoAs can be extrapolated. They are involved in the regulation of gene transcription, enzyme activity, and cellular processes like insulin (B600854) secretion and apoptosis.

The diagram below illustrates the general workflow for selecting a catalyst for a reaction with this compound and the logical steps involved in troubleshooting.

Catalyst_Selection_Workflow cluster_selection Catalyst Selection cluster_troubleshooting Troubleshooting start Define Reaction Type (e.g., Friedel-Crafts, Esterification) fc Friedel-Crafts Acylation start->fc Aromatic Substrate ester Esterification / Amidation start->ester Alcohol/Amine Nucleophile la Select Lewis Acid (AlCl3, FeCl3, etc.) fc->la nc Select Nucleophilic Catalyst (DMAP, Pyridine) ester->nc reaction Run Reaction & Monitor la->reaction nc->reaction check Low/No Yield? reaction->check success Successful Reaction Proceed to Purification check->success No ts1 Check for Moisture (Anhydrous Conditions) check->ts1 Yes ts2 Verify Catalyst Activity/ Stoichiometry ts1->ts2 ts3 Check Substrate Reactivity/ Solubility ts2->ts3 optimize Optimize Conditions (Temp, Time, Solvent) ts3->optimize optimize->reaction

Caption: Workflow for catalyst selection and troubleshooting.

The following diagram illustrates a simplified overview of how long-chain acyl-CoAs (LC-CoA), derived from fatty acids like nonadecanoic acid, can influence cellular signaling.

Signaling_Pathway cluster_cell Cellular Environment cluster_regulation Regulatory Functions cluster_processes Cellular Processes fa Nonadecanoic Acid (Long-Chain Fatty Acid) lc_coa Nonadecanoyl-CoA (LC-CoA) fa->lc_coa Acyl-CoA Synthetase gene Gene Transcription (e.g., PPARs) lc_coa->gene enzyme Enzyme Activity (e.g., Kinases, Phosphatases) lc_coa->enzyme channel Ion Channel Regulation lc_coa->channel apoptosis Apoptosis lc_coa->apoptosis metabolism Metabolic Regulation (e.g., Insulin Secretion) gene->metabolism enzyme->metabolism channel->metabolism

Caption: Role of Long-Chain Acyl-CoAs in signaling.

References

Minimizing byproduct formation in acylation with Nonadecanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing acylation reactions involving nonadecanoyl chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and minimize byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My acylation reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in acylation reactions with this compound can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Moisture Contamination: this compound is highly reactive and susceptible to hydrolysis.[1][2][3] Any moisture in your reaction setup, solvents, or reagents will convert the acyl chloride to the unreactive nonadecanoic acid, reducing your yield.

    • Solution: Ensure all glassware is thoroughly oven or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inadequate Temperature Control: Reaction temperature can significantly impact the yield. Excessively high temperatures can lead to decomposition and side reactions, while temperatures that are too low may result in a sluggish or incomplete reaction.[4]

    • Solution: Optimize the reaction temperature. For many acylations, starting at a low temperature (e.g., 0-5 °C) and gradually warming to room temperature is effective.[2] Use a temperature-controlled bath for precise management.[1]

  • Poor Reagent Quality: The purity of your this compound and the substrate is crucial. Old or improperly stored this compound may have already partially hydrolyzed.[2][3]

    • Solution: Use freshly purchased or recently purified this compound. Consider purifying the acyl chloride by distillation or recrystallization if its quality is uncertain.[3]

  • Insufficient Neutralization of HCl (for amine acylations): The acylation of amines produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][5]

    • Solution: Use at least one equivalent of a base (e.g., pyridine, triethylamine (B128534), or aqueous NaOH in a Schotten-Baumann setup) to neutralize the HCl as it is formed.[2]

  • Deactivated Substrate (for Friedel-Crafts acylation): If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too deactivated for the reaction to proceed efficiently.[4]

    • Solution: Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. Increasing the reaction temperature may also help, but monitor for side reactions.[6]

2. Q: I am observing significant amounts of nonadecanoic acid as a byproduct. How can I prevent this?

A: The presence of nonadecanoic acid is almost always due to the hydrolysis of this compound by water.[1][2]

  • Primary Cause: Exposure to moisture from the atmosphere, wet solvents, or contaminated glassware.

  • Prevention:

    • Strict Anhydrous Conditions: As detailed above, ensure your entire experimental setup is free of water.

    • Slow Addition: Add the this compound slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with your substrate over hydrolysis.[2]

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis relative to the acylation reaction.[2]

3. Q: In my Friedel-Crafts acylation, I'm getting multiple acylated products. How can I improve the selectivity?

A: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur, especially with highly activated aromatic rings.[4]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of this compound.

  • Temperature Management: Maintain a low reaction temperature to reduce the overall reactivity and minimize the chance of a second acylation event.

  • Order of Addition: Add the this compound solution dropwise to the mixture of the aromatic substrate and Lewis acid. This ensures the acylating agent is consumed quickly by the substrate, preventing buildup and subsequent reactions.

4. Q: When acylating an amine, I'm isolating an unexpected byproduct that is insoluble. What could it be?

A: A common byproduct in the acylation of primary or secondary amines is the diacylated product, an imide. This can happen if an excess of the acylating agent is used.[7]

  • Cause: The initially formed amide can be acylated a second time by this compound, especially under forcing conditions or with an excess of the acyl chloride.

  • Minimization:

    • Carefully control the stoichiometry, avoiding a large excess of this compound.

    • Add the this compound slowly to the amine solution.

    • Maintain a moderate reaction temperature.

Another possibility is the hydrochloride salt of your starting amine if the generated HCl is not adequately neutralized.[2] This salt is often insoluble in organic solvents.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Byproduct Formation in a Model Amine Acylation

EntryBase (equivalents)Temperature (°C)This compound (equivalents)Approximate Yield of Amide (%)Major Byproduct(s)
1None251.1< 10Amine HCl salt
2Triethylamine (1.2)0 -> 251.190-95Triethylamine HCl
3Triethylamine (1.2)252.060-70Imide, Nonadecanoic acid
4Aqueous NaOH (2.0)0-51.185-90Nonadecanoic acid

Note: Data is illustrative and will vary based on the specific substrate and reaction setup.

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with this compound

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any nonadecanoic acid), and brine.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware reagents Add anhydrous solvent, substrate, and base start->reagents cool Cool to 0 °C reagents->cool add Dropwise addition of This compound cool->add react Stir at RT, Monitor by TLC add->react quench Quench with H₂O react->quench wash Wash with acid, base, and brine quench->wash isolate Dry and concentrate wash->isolate purify Purify (Chromatography or Recrystallization) isolate->purify

Caption: General experimental workflow for acylation reactions.

Troubleshooting_Byproducts cluster_byproducts Identify Byproduct cluster_solutions Implement Solution start Byproduct Observed acid Nonadecanoic Acid start->acid Hydrolysis imide Imide (Amine Acylation) start->imide Over-acylation polysub Polysubstitution (Friedel-Crafts) start->polysub High Reactivity sol_acid Use anhydrous conditions Perform at low temperature Slow addition of acyl chloride acid->sol_acid sol_imide Use 1.1 eq. of acyl chloride Slow addition imide->sol_imide sol_polysub Use stoichiometric acyl chloride Maintain low temperature polysub->sol_polysub

Caption: Troubleshooting guide for common byproduct formation.

References

Validation & Comparative

A Comparative Guide to Nonadecanoyl Chloride and Other Long-Chain Acyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the choice of acylating agent is a critical determinant of reaction efficiency and final product characteristics. Among the various options, long-chain acyl chlorides are indispensable reagents for introducing lipophilic moieties. This guide provides an objective comparison of nonadecanoyl chloride with other commonly used long-chain acyl chlorides, namely stearoyl chloride and palmitoyl (B13399708) chloride, focusing on their performance in key synthetic applications.

Physicochemical Properties: A Head-to-Head Comparison

The physical state, molecular weight, and solubility of these acyl chlorides play a significant role in their handling and reactivity. This compound, with its odd-numbered carbon chain, presents properties that are generally intermediate between its even-chained counterparts.

PropertyThis compoundStearoyl ChloridePalmitoyl Chloride
Molecular Formula C₁₉H₃₇ClOC₁₈H₃₅ClOC₁₆H₃₁ClO
Molecular Weight 316.95 g/mol [1]302.93 g/mol [2]274.87 g/mol
Appearance Solid[1]White or colorless to light yellow powder to lump to clear liquid[2]Colorless to pale yellow liquid with a sharp odor[2]
Melting Point Not specified19 - 21 °C[2]Not specified
Boiling Point Not specified214 - 216 °C / 15 mmHg[2]Not specified
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Performance in Synthetic Applications: A Data-Driven Analysis

The utility of long-chain acyl chlorides is most evident in their application in the synthesis of complex lipids, polymers, and other functionalized molecules. While direct comparative studies are limited, existing data allows for an informed assessment of their relative performance.

Ceramide Synthesis

Ceramides (B1148491), a class of lipid molecules, are crucial components of cell membranes and play significant roles in cellular signaling. Their synthesis often involves the acylation of a sphingoid base with a long-chain acyl chloride. The yield and purity of the resulting ceramide are key performance indicators.

Polyester (B1180765) Synthesis

Long-chain acyl chlorides are also valuable monomers in the synthesis of polyesters, imparting hydrophobicity and modifying the thermal and mechanical properties of the resulting polymers. The reactivity of the acyl chloride and the chain length of the acyl group can influence the degree of substitution and the final properties of the polymer.

A study on the synthesis of thermoplastic cellulose (B213188) esters using fatty acyl chlorides with varying chain lengths (C10-C18) found that shorter chain lengths resulted in higher degrees of substitution and lower melting flow temperatures[5]. For instance, cellulose decanoate (B1226879) (from C10 acyl chloride) exhibited a high degree of substitution and melted at 186°C, while cellulose stearate (B1226849) (from C18 acyl chloride) did not melt even at 250°C[5]. This suggests that this compound, with its C19 chain, would likely produce a polyester with a higher melting point and potentially a lower degree of substitution compared to stearoyl and palmitoyl chlorides under similar reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of Long-Chain Acyl Chlorides

This protocol describes a common method for preparing long-chain acyl chlorides from their corresponding carboxylic acids using thionyl chloride.

Materials:

  • Long-chain fatty acid (e.g., nonadecanoic acid, stearic acid, palmitic acid)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous solvent (e.g., dichloromethane (B109758), toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the long-chain fatty acid in an anhydrous solvent.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acyl chloride can be used directly for the next step or purified by distillation under high vacuum.

A patent for the synthesis of stearoyl chloride specifies a reaction temperature of 85-95°C for 2 hours[6]. Another patent for palmitoyl chloride synthesis describes a reaction temperature of 60-75°C for 0.5 to 2 hours in the presence of an organic amine catalyst[7].

General Procedure for the Synthesis of Ceramides

This protocol outlines a general method for the synthesis of ceramides via the acylation of a sphingoid base with a long-chain acyl chloride[8].

Materials:

  • Sphingoid base (e.g., sphingosine, sphinganine)

  • Long-chain acyl chloride (e.g., this compound, stearoyl chloride, palmitoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (B128534) or pyridine (B92270)

Procedure:

  • Dissolve the sphingoid base in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of anhydrous triethylamine or pyridine to the reaction mixture to act as an HCl scavenger.

  • Dissolve the long-chain acyl chloride in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ceramide, which can be further purified by column chromatography.

Signaling Pathways and Biological Relevance

Long-chain fatty acids and their derivatives are integral to various cellular signaling pathways. The specific acyl chain length can influence the biological activity of the lipid molecule.

dot

Signaling_Pathways cluster_synthesis De Novo Ceramide Synthesis cluster_signaling Ceramide-Mediated Signaling Palmitoyl-CoA Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Serine Serine Serine->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine KDHR Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DES1 Apoptosis Apoptosis Ceramides->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramides->Cell_Cycle_Arrest Differentiation Differentiation Ceramides->Differentiation Long_Chain_Acyl_Chlorides Long-Chain Acyl-CoAs (from Nonadecanoic, Stearic, Palmitic acids) Long_Chain_Acyl_Chlorides->Dihydroceramides Acylation by CerS

Caption: De novo ceramide synthesis and downstream signaling.

The de novo synthesis of ceramides begins with the condensation of palmitoyl-CoA and serine[9]. Subsequent steps involving various enzymes lead to the formation of dihydroceramides, which are then acylated by ceramide synthases (CerS) using long-chain acyl-CoAs of varying lengths[9]. This acylation step is where nonadecanoyl-CoA, stearoyl-CoA, or palmitoyl-CoA would be incorporated. The resulting ceramides are key signaling molecules that can induce apoptosis, cell cycle arrest, or differentiation[10].

Nonadecanoic acid, an odd-chain fatty acid, is found in various natural sources and is known to be involved in lipid metabolism. Its accumulation can be indicative of vitamin B12 deficiency or gut dysbiosis[11]. While the specific signaling roles of nonadecanoyl-containing lipids are not as well-characterized as their even-chain counterparts, their unique structure likely imparts distinct biological activities.

Experimental Workflows

Comparative Reactivity Analysis of Long-Chain Acyl Chlorides

A standardized experimental workflow is crucial for objectively comparing the reactivity of different long-chain acyl chlorides.

dot

Experimental_Workflow Start Start Reaction_Setup Identical reaction conditions: - Substrate - Solvent - Temperature - Catalyst Start->Reaction_Setup Acyl_Chlorides Add equimolar amounts of: - this compound - Stearoyl Chloride - Palmitoyl Chloride Reaction_Setup->Acyl_Chlorides Monitoring Monitor reaction progress over time: - TLC - GC-MS - HPLC Acyl_Chlorides->Monitoring Analysis Determine: - Reaction rate (kinetics) - Product yield - Purity Monitoring->Analysis Comparison Compare performance metrics Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing acyl chloride reactivity.

This workflow emphasizes the importance of maintaining identical reaction conditions to ensure a fair comparison. By monitoring the reaction progress and analyzing the outcomes, researchers can obtain quantitative data on the relative reactivity and efficiency of each acyl chloride.

Conclusion

This compound, along with stearoyl and palmitoyl chlorides, are valuable reagents for introducing long aliphatic chains in organic synthesis. The choice between them depends on the desired properties of the final product. While even-chain acyl chlorides are more commonly studied, the unique properties of odd-chain derivatives like this compound may offer advantages in specific applications, such as fine-tuning the biophysical properties of lipids or polymers. Further direct comparative studies are warranted to fully elucidate the performance differences between these important synthetic building blocks.

References

A Comparative Guide to the Reactivity of Nonadecanoyl Chloride and Stearoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Nonadecanoyl chloride and Stearoyl chloride, two long-chain acyl chlorides of significant interest in synthetic chemistry and drug development. The comparison is based on fundamental chemical principles and supported by available experimental data for structurally similar compounds.

Introduction

This compound (C19) and Stearoyl chloride (C18) are both highly reactive acyl chlorides, serving as crucial intermediates for the introduction of long alkyl chains in the synthesis of complex organic molecules, including lipids, esters, amides, and ketones. Their reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, a characteristic feature of acyl chlorides.[1][2][3] The general structure of an acyl chloride consists of a carbonyl group bonded to a chlorine atom and an alkyl or aryl group.[4] The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1][5][6]

Comparative Reactivity: A Theoretical Perspective

In general, the reactivity of long-chain aliphatic acyl chlorides is very similar, as the electronic effect of the alkyl chain on the carbonyl group diminishes rapidly with distance. The inductive effect of the additional methylene (B1212753) group in this compound is negligible in terms of its impact on the electrophilicity of the carbonyl carbon. Therefore, for most nucleophilic acyl substitution reactions, the intrinsic reactivity of this compound and Stearoyl chloride is expected to be virtually identical.

Any minor differences in reaction rates or yields are more likely to be influenced by steric hindrance, solubility, and the physical properties of the acyl chlorides and their corresponding products rather than a significant difference in electronic effects.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound and Stearoyl chloride is presented in the table below. These properties are critical for designing experimental setups, particularly concerning reaction temperature and solvent selection.

PropertyThis compoundStearoyl Chloride
Molecular Formula C₁₉H₃₇ClO[5]C₁₈H₃₅ClO[7][8][9]
Molecular Weight 316.95 g/mol [5]302.93 g/mol [7]
Appearance Solid[3]Colorless to pale yellow liquid or waxy solid[2][9]
Melting Point Not specified21-22 °C[7][10]
Boiling Point Not specified174-178 °C at 2 mmHg[10]
Purity ≥99.0% (GC)[3]≥97%[7]

Key Reactions and Experimental Protocols

Acyl chlorides are versatile reagents that participate in a wide range of nucleophilic acyl substitution reactions.[2][3][11] The following sections detail the experimental protocols for key reactions, which are applicable to both this compound and Stearoyl chloride.

Synthesis of Long-Chain Acyl Chlorides

The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][12][13]

Experimental Protocol: Synthesis of Stearoyl Chloride using Thionyl Chloride

  • Materials: Stearic acid, thionyl chloride, toluene (B28343), N,N-dimethylformamide (DMF) (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of stearic acid in toluene is prepared.

    • A catalytic amount of DMF is added to the solution.

    • Thionyl chloride (in slight excess) is added dropwise to the stirred solution at room temperature.[4] The reaction is exothermic and generates HCl and SO₂ gases, which should be trapped or neutralized.

    • After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours to ensure complete conversion.[4][13]

    • The reaction progress can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude stearoyl chloride.

    • Purification can be achieved by vacuum distillation.[13]

DOT Diagram: Synthesis of Stearoyl Chloride

G Stearic Acid Stearic Acid Stearoyl Chloride Stearoyl Chloride Stearic Acid->Stearoyl Chloride Toluene, DMF (cat.) Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Stearoyl Chloride SO2 SO2 Stearoyl Chloride->SO2 HCl HCl Stearoyl Chloride->HCl

Caption: Synthesis of Stearoyl Chloride from Stearic Acid.

Esterification

Acyl chlorides react readily with alcohols to form esters.[14] This reaction is typically fast and proceeds under mild conditions.

Experimental Protocol: Esterification of an Alcohol with a Long-Chain Acyl Chloride

  • Materials: Long-chain acyl chloride (Nonadecanoyl or Stearoyl chloride), alcohol, an inert solvent (e.g., dichloromethane (B109758) or diethyl ether), and a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

  • Procedure:

    • The alcohol is dissolved in the inert solvent in a round-bottom flask, and the solution is cooled in an ice bath.

    • The base (1.1 equivalents) is added to the alcohol solution.

    • The acyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled alcohol-base mixture with stirring.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

    • The reaction mixture is then washed with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the ester product.

    • Further purification can be performed by column chromatography if necessary.

DOT Diagram: Esterification Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Acyl Chloride Acyl Chloride Mixing in Inert Solvent Mixing in Inert Solvent Acyl Chloride->Mixing in Inert Solvent Alcohol Alcohol Alcohol->Mixing in Inert Solvent Base Base Base->Mixing in Inert Solvent Acid Wash Acid Wash Mixing in Inert Solvent->Acid Wash Base Wash Base Wash Acid Wash->Base Wash Brine Wash Brine Wash Base Wash->Brine Wash Drying Drying Brine Wash->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Ester Ester Solvent Removal->Ester

Caption: General workflow for esterification using an acyl chloride.

Amidation

The reaction of acyl chlorides with ammonia (B1221849) or primary/secondary amines provides a straightforward route to amides.[15][16]

Experimental Protocol: Amidation of an Amine with a Long-Chain Acyl Chloride

  • Materials: Long-chain acyl chloride, primary or secondary amine, an inert solvent (e.g., dichloromethane), and a base (e.g., triethylamine (B128534) or an excess of the reacting amine).

  • Procedure:

    • The amine (2.2 equivalents, with one equivalent acting as the base) is dissolved in the inert solvent in a round-bottom flask and cooled in an ice bath.

    • The acyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled amine solution with vigorous stirring.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

    • The reaction is then quenched by the addition of water.

    • The organic layer is separated and washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

    • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude amide.

    • Recrystallization or column chromatography can be used for purification.

DOT Diagram: Amidation Logical Flow

G Start Start Acyl_Chloride Acyl Chloride Start->Acyl_Chloride Amine Amine (2 eq.) Start->Amine Reaction Reaction in Inert Solvent Acyl_Chloride->Reaction Amine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Amide_Product Amide Product Purification->Amide_Product End End Amide_Product->End

Caption: Logical flow for the synthesis of amides from acyl chlorides.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[17][18] A kinetic study on the Friedel-Crafts acylation of resorcinol (B1680541) with stearoyl chloride has been reported, providing valuable insights into the reaction conditions.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

  • Materials: Long-chain acyl chloride, aromatic compound (e.g., resorcinol), a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride), and a suitable solvent (if necessary).

  • Procedure:

    • The aromatic compound and the Lewis acid catalyst are charged into a reaction vessel under an inert atmosphere.

    • The acyl chloride is added portion-wise or dropwise to the stirred mixture. The reaction temperature is controlled, as the reaction can be exothermic. For the reaction of stearoyl chloride with resorcinol using zinc chloride, temperatures between 50-80 °C have been investigated.

    • The reaction is stirred at the chosen temperature for a period determined by monitoring the reaction progress (e.g., by TLC or GC).

    • Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • The product is then extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed to yield the acylated aromatic compound.

    • Purification is typically achieved by recrystallization or column chromatography.

DOT Diagram: Friedel-Crafts Acylation Signaling Pathway Analogy

G Acyl_Chloride Acyl_Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Aromatic_Ring Aromatic Ring (Nucleophile) Aromatic_Ring->Sigma_Complex Nucleophilic Attack Aryl_Ketone Aryl Ketone (Product) Sigma_Complex->Aryl_Ketone Deprotonation

Caption: Simplified pathway of Friedel-Crafts acylation.

Conclusion

This compound and Stearoyl chloride are highly reactive long-chain acyl chlorides with very similar chemical properties. Their reactivity is primarily governed by the electrophilic carbonyl group, and the difference of one methylene unit in their alkyl chains is not expected to significantly influence their intrinsic reactivity in common nucleophilic acyl substitution reactions. The choice between these two reagents will likely depend on the specific requirements of the target molecule and the physical properties of the resulting products. The experimental protocols provided in this guide are applicable to both compounds and can be adapted for a wide range of synthetic applications.

References

Efficacy of Nonadecanoyl Chloride in Specific Acylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nonadecanoyl chloride's performance in key acylation reactions against other common acylating agents. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the optimal reagent for their synthetic needs, particularly in the realms of drug development and lipidomics.

Comparative Performance of Acylating Agents

This compound, a long-chain acyl chloride, offers unique properties for introducing a C19 acyl group. Its efficacy is often compared with shorter-chain acyl chlorides and other activating groups.

Table 1: Comparison of Acylating Agents in Amide Synthesis

Acylating AgentTypical Reaction ConditionsGeneral YieldsKey AdvantagesKey Disadvantages
This compound Anhydrous aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine (B128534), pyridine), 0°C to room temperatureGood to ExcellentIntroduces a long, saturated lipid chain, useful for modifying solubility and membrane interactions.Higher molecular weight, may have lower reactivity than shorter chains due to steric hindrance.
Acetyl Chloride Similar to this compoundExcellentHigh reactivity, small protecting group.Volatile, highly reactive, may lead to side reactions if not controlled.
Benzoyl Chloride Similar to this compoundExcellentForms stable benzoyl amides, useful for crystallography.Aromatic group may be undesirable in the final product.
Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) Aprotic solvent (e.g., DMF, DCM), base (e.g., DIPEA)Good to ExcellentMilder conditions, avoids the use of acyl chlorides.[1]Coupling agents and byproducts can be difficult to remove.

Table 2: Comparison of Acylating Agents in Esterification

Acylating AgentTypical Reaction ConditionsGeneral YieldsKey AdvantagesKey Disadvantages
This compound Anhydrous aprotic solvent, base (e.g., pyridine (B92270), DMAP), 0°C to room temperatureGood to ExcellentEffective for acylating sterically hindered alcohols.Generates HCl byproduct.
Acetic Anhydride With or without catalyst (e.g., DMAP), often requires heatingGood to ExcellentLess reactive and easier to handle than acetyl chloride.Produces a carboxylic acid byproduct.
Carboxylic Acid + Acid Catalyst (Fischer Esterification) Excess alcohol, strong acid catalyst (e.g., H₂SO₄), heatVariable (equilibrium)Inexpensive reagents.[2]Reversible reaction, requires removal of water, not suitable for sensitive substrates.[2]

Table 3: Comparison of Acylating Agents in Friedel-Crafts Acylation

Acylating AgentTypical Reaction ConditionsGeneral YieldsKey AdvantagesKey Disadvantages
This compound Lewis acid catalyst (e.g., AlCl₃), anhydrous solventGoodForms a long-chain aryl ketone.Requires stoichiometric amounts of catalyst, potential for side reactions with long alkyl chains.
Acetyl Chloride Lewis acid catalyst (e.g., AlCl₃), anhydrous solventExcellentHigh reactivity, clean reaction for simple arenes.[3]Risk of polyacylation if the product is not deactivated.
Acid Anhydride Lewis acid catalyst, often requires heatingGoodLess corrosive than acyl chlorides.Can be less reactive, may require more forcing conditions.

Experimental Protocols

The following are detailed methodologies for key acylation reactions using this compound. These protocols are adapted from general procedures for acyl chlorides and should be optimized for specific substrates.

Amide Synthesis (N-Acylation)

This protocol is suitable for the synthesis of N-acylated compounds, such as ceramides (B1148491) or lipidated peptides.

Materials:

  • This compound

  • Primary or secondary amine (e.g., sphingosine (B13886) for ceramide synthesis)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Esterification (O-Acylation)

This protocol is suitable for the synthesis of esters, particularly with sterically hindered alcohols.

Materials:

  • This compound

  • Alcohol

  • Anhydrous pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine with catalytic DMAP)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous pyridine or DCM. If using DCM, add the non-nucleophilic base (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred alcohol solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC. For very hindered alcohols, gentle heating may be required.

  • After the reaction is complete, cool the mixture and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl (if a basic solvent was used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by column chromatography or distillation under reduced pressure.

Friedel-Crafts Acylation

This protocol describes the acylation of an aromatic compound to form an aryl ketone.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq.) in the anhydrous solvent under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add the aromatic substrate (1.0 eq.) to the flask.

  • Add this compound (1.0 eq.) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-4 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Workflows and Pathways

General Experimental Workflow for N-Acylation

The following diagram illustrates a typical workflow for the synthesis of an N-acylated product using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Amine in Anhydrous Solvent prep_base Add Base (e.g., TEA) prep_amine->prep_base reaction Dropwise Addition of Acyl Chloride at 0°C prep_base->reaction prep_acyl Prepare this compound Solution prep_acyl->reaction stir Stir at Room Temperature reaction->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify final_product final_product purify->final_product Pure N-Acylated Product

Caption: General workflow for N-acylation using this compound.

Hypothetical Role in a Biological Context: Fatty Acid Activation and Signaling

While a direct signaling role for this compound is not established, it can be conceptualized as a precursor to Nonadecanoyl-CoA, which can then participate in various metabolic and signaling pathways. Long-chain acyl-CoAs are known to be involved in the regulation of metabolism and cell signaling.[4]

G cluster_activation Fatty Acid Activation cluster_metabolism Metabolic Fates cluster_signaling Potential Signaling Roles nonadecanoic_acid Nonadecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase nonadecanoic_acid->acyl_coa_synthetase nonadecanoyl_chloride This compound (Synthetic Precursor) nonadecanoyl_coa Nonadecanoyl-CoA nonadecanoyl_chloride->nonadecanoyl_coa In vitro activation acyl_coa_synthetase->nonadecanoyl_coa beta_oxidation β-Oxidation (Energy Production) nonadecanoyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Ceramides, Phospholipids) nonadecanoyl_coa->lipid_synthesis protein_acylation Protein N-myristoylation (Alters protein function/localization) nonadecanoyl_coa->protein_acylation gene_regulation Regulation of Gene Expression (e.g., via PPARs) nonadecanoyl_coa->gene_regulation cell_membranes cell_membranes lipid_synthesis->cell_membranes Membrane Structure & Function cellular_processes cellular_processes protein_acylation->cellular_processes Modulation of Cellular Processes

Caption: Potential metabolic and signaling pathways involving Nonadecanoyl-CoA.

References

Validating the Purity of Synthesized Nonadecanoyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like Nonadecanoyl chloride and its derivatives is a critical step. The reactivity of the acyl chloride functional group makes these compounds susceptible to hydrolysis and other side reactions, introducing impurities that can compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

The primary impurity of concern during the synthesis of this compound is the unreacted starting material, nonadecanoic acid. Other potential impurities can arise from side reactions with the chlorinating agents, such as thionyl chloride or oxalyl chloride, used in the synthesis.[1][2][3][4][5] Due to the high reactivity and instability of acyl chlorides, direct analysis can be challenging, often necessitating derivatization to form more stable compounds for chromatographic analysis.

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical method for purity assessment depends on factors such as the expected impurities, required accuracy and sensitivity, and available instrumentation. This section compares three common methods for validating the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization, and a classic acid-base titration.

Method Principle Advantages Disadvantages Typical Performance Metrics
Gas Chromatography (GC-FID) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection with a flame ionization detector. Often requires derivatization to the more stable methyl nonadecanoate (B1228766).High resolution and sensitivity for volatile and semi-volatile compounds. Quantitative accuracy. Commercial this compound purity is often specified by GC.Requires derivatization, which adds a step to the sample preparation. Not suitable for non-volatile impurities.LOD/LOQ: Low ppm levels[6] Linearity (r²): >0.999[6] Accuracy (% Recovery): 97-102%[6] Precision (%RSD): <1%[6]
HPLC-UV (with Derivatization) Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase. UV detection requires derivatization to introduce a chromophore.High versatility for a wide range of compounds, including non-volatile impurities. Amenable to automation.Indirect analysis due to the need for derivatization. Derivatization reaction must be complete and reproducible.LOD/LOQ: µg/mL range[7] Linearity (r²): >0.999[7] Accuracy (% Recovery): 88-114%[7] Precision (%RSD): <1%[7]
Acid-Base Titration The acyl chloride is hydrolyzed to carboxylic acid and hydrochloric acid, and the total acid content is determined by titration with a standardized base.Simple, rapid, and inexpensive. Does not require sophisticated instrumentation.Lacks specificity; it measures the total acid content, including the parent carboxylic acid impurity and hydrochloric acid. Less sensitive than chromatographic methods.Precision (%RSD): Dependent on operator skill, but can be <2% with an auto-titrator.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Purity Determination by GC-FID (via Methyl Ester Derivatization)

This method involves the conversion of this compound to its more stable and volatile methyl ester, methyl nonadecanoate, for analysis by GC-FID.[9][10]

1. Derivatization:

  • Accurately weigh approximately 50 mg of the synthesized this compound into a vial.
  • Add 1 mL of anhydrous methanol (B129727) to the vial.
  • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion to the methyl ester.

2. Sample Preparation:

  • Dilute the reaction mixture with a suitable solvent, such as hexane (B92381) or dichloromethane, to a final concentration of approximately 1 mg/mL.

3. GC-FID System and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).
  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector Temperature: 250°C
  • Detector Temperature: 300°C
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp: 10°C/minute to 280°C.
  • Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.
  • Injection Volume: 1 µL (split injection).

4. Quantification:

  • The purity is determined by the area percent method, where the peak area of methyl nonadecanoate is expressed as a percentage of the total peak area in the chromatogram.

Protocol 2: Purity Determination by HPLC-UV (via 2-Nitrophenylhydrazine (B1229437) Derivatization)

This protocol is based on a general method for the trace analysis of acyl chlorides.[7] The derivatization with 2-nitrophenylhydrazine introduces a chromophore, allowing for sensitive UV detection.

1. Derivatization Reagent Preparation:

2. Sample Derivatization:

  • Accurately weigh a sample of the synthesized this compound and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
  • Mix an aliquot of the sample solution with the derivatization reagent solution.
  • Allow the reaction to proceed at room temperature for 30 minutes.[7]

3. HPLC System and Conditions:

  • HPLC System: A system with a UV detector.[7]
  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 395 nm.[7]
  • Injection Volume: 20 µL.

4. Quantification:

  • Purity is determined by comparing the peak area of the derivatized this compound in the sample to that of a similarly prepared standard of known concentration.

Protocol 3: Purity Assessment by Acid-Base Titration

This method provides a measure of the total acid content after hydrolysis of the acyl chloride.[11]

1. Sample Preparation:

  • Accurately weigh approximately 200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.

2. Hydrolysis:

  • Carefully add 50 mL of a 1:1 mixture of deionized water and ethanol (B145695) to the flask. The ethanol helps to solubilize the long-chain compound.
  • Swirl the flask to dissolve the sample. The this compound will hydrolyze to form nonadecanoic acid and HCl.
  • Let the solution stand for 15 minutes to ensure complete hydrolysis.[11]

3. Titration:

4. Calculation:

  • The purity is calculated based on the consumption of NaOH, assuming two moles of acid (one from the carboxylic acid and one from HCl) are neutralized per mole of this compound.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the chromatographic methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Derivatization Add Methanol (Room Temp, 30 min) Sample->Derivatization Dilution Dilute with Hexane Derivatization->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Area Percent Quantification Chromatogram->Quantification Result Purity (%) Quantification->Result

Caption: Workflow for Purity Validation by GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound in ACN Derivatization Add 2-Nitrophenylhydrazine (Room Temp, 30 min) Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (395 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification External Standard Quantification Chromatogram->Quantification Result Purity (%) Quantification->Result

Caption: Workflow for Purity Validation by HPLC-UV.

Conclusion

The purity validation of synthesized this compound can be effectively performed using GC-FID, HPLC-UV with derivatization, or acid-base titration. While titration offers a simple and inexpensive estimation of total acid content, GC-FID and HPLC-UV provide superior specificity and are capable of identifying and quantifying a wider range of impurities. For routine purity assessment where the primary impurity is the parent carboxylic acid, GC-FID after derivatization to the methyl ester is a robust and direct method. HPLC-UV with derivatization is a valuable alternative, particularly when non-volatile impurities are a concern. The selection of the optimal method should be based on a careful consideration of the analytical needs, available resources, and regulatory requirements. For a comprehensive characterization, a combination of these techniques may be most appropriate.

References

Spectroscopic Analysis for Confirming Nonadecanoyl Chloride Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of reaction products is paramount. When Nonadecanoyl chloride, a C19 long-chain acyl chloride, is used as a reactive precursor, its conversion into desired products such as esters or amides must be rigorously verified. This guide provides a comparative overview of key spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the qualitative analysis of this compound reaction products. We present supporting data, detailed experimental protocols, and a comparison with alternative methods to assist in selecting the most appropriate analytical strategy.

Common Reactions of this compound

This compound is highly reactive towards nucleophiles. Its primary reactions involve the substitution of the chloride atom, typically with alcohols to form esters or with primary/secondary amines to form amides.[1][2] The general schemes for these reactions are critical to understanding the expected structural changes that will be monitored spectroscopically.

cluster_reactants Reactants cluster_products Products NC This compound C18H37COCl Ester Nonadecanoate Ester C18H37COOR NC->Ester Amide N-Substituted Nonadecanamide C18H37CONHR' NC->Amide ROH Alcohol (R-OH) ROH->Ester RNH2 Amine (R'-NH2) RNH2->Amide HCl Hydrogen Chloride (HCl) Ester->HCl + Amide->HCl + L1 Esterification L2 Amidation

Caption: General reaction pathways for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and accessible technique ideal for monitoring the conversion of functional groups. The analysis focuses on the disappearance of the acyl chloride's characteristic carbonyl (C=O) stretch and the appearance of a new carbonyl stretch corresponding to the ester or amide product.

Comparative FTIR Data

Compound TypeFunctional GroupCharacteristic Peak (cm⁻¹)Notes
Reactant
Acyl ChlorideC=O Stretch~1800[3][4][5]A characteristically high wavenumber due to the inductive effect of the chlorine atom.[5]
Products
EsterC=O Stretch~1735 - 1750[3][5]Shifted to a lower frequency compared to the acyl chloride.
C-O Stretch~1150 - 1300[4]A strong, broad absorption confirming the ester linkage.
AmideC=O Stretch~1650 - 1690[3][5]A significant shift to a lower frequency due to resonance with the nitrogen lone pair.[5]
N-H Stretch (1°/2° Amides)~3100 - 3500[6]One or two bands may be present for secondary and primary amides, respectively.
N-H Bend (1°/2° Amides)~1510 - 1650[6]Often referred to as the "Amide II" band.

Experimental Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount (a few milligrams of solid or a single drop of liquid) of the purified reaction product directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the key vibrational frequencies as listed in the table above. Confirm the absence of the acyl chloride C=O peak around 1800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (both ¹H and ¹³C) provides definitive structural elucidation of the product by mapping the chemical environment of every proton and carbon atom. It is the most powerful tool for confirming the precise connectivity of the nonadecanoyl chain to the alcohol or amine moiety.

Comparative NMR Data (Typical Chemical Shifts in CDCl₃)

¹H NMR Spectroscopy

Proton EnvironmentReactant (Acyl Chloride)Product (Ester)Product (Amide)
α-CH₂ (Protons adjacent to C=O)~2.8 - 3.0 ppm~2.2 - 2.5 ppm[7]~2.1 - 2.4 ppm
-O-CH- (Protons from alcohol moiety)N/A~3.5 - 4.5 ppmN/A
-N-H- (Proton on nitrogen)N/AN/A~5.5 - 8.5 ppm (broad)
Long Alkyl Chain (-CH₂-)n & -CH₃~0.8 - 1.7 ppm[7]~0.8 - 1.7 ppm[7]~0.8 - 1.7 ppm

¹³C NMR Spectroscopy

Carbon EnvironmentReactant (Acyl Chloride)Product (Ester)Product (Amide)
C=O (Carbonyl carbon)~170 - 175 ppm~170 - 175 ppm~172 - 176 ppm[8]
α-CH₂ (Carbon adjacent to C=O)~45 - 50 ppm~34 ppm[7]~36 - 40 ppm
-O-C- (Carbon from alcohol moiety)N/A~60 - 70 ppmN/A
Long Alkyl Chain (-CH₂-)n & -CH₃~14 - 32 ppm[7]~14 - 32 ppm[7]~14 - 32 ppm

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium (B1214612) signal of the solvent, and shimmed to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition: Acquire the carbon spectrum. This requires significantly more scans than a proton spectrum due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm), and integrals (for ¹H) and peak positions (for ¹³C) are analyzed to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of the reaction product. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both purification and identification in a single run. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for analyzing these types of molecules.

Comparative Mass Spectrometry Data

Compound TypeIonization ModeExpected Molecular IonKey Fragmentation Pattern
Reactant
This compound (MW: 316.95)[9]ESI/APCI[M+H]⁺ at m/z 317.3Loss of HCl, formation of acylium ion [C₁₈H₃₇CO]⁺ at m/z 281.3.
Products
Nonadecanoate Ester (e.g., Methyl Nonadecanoate, MW: 312.5)ESI/APCI[M+H]⁺ at m/z 313.5 [M+Na]⁺ at m/z 335.5Formation of acylium ion [C₁₈H₃₇CO]⁺ at m/z 281.3.
Nonadecanamide (e.g., N-Ethylnonadecanamide, MW: 325.6)ESI/APCI[M+H]⁺ at m/z 326.6 [M+Na]⁺ at m/z 348.6Formation of acylium ion [C₁₈H₃₇CO]⁺ at m/z 281.3.[10]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). Develop a gradient elution method (e.g., water/acetonitrile) to separate the product from any residual starting materials or impurities.

  • Mass Spectrometry Detection: The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., ESI).

  • Data Acquisition: Acquire mass spectra across the chromatographic peak corresponding to the product. Scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.

  • Data Analysis: Extract the mass spectrum for the peak of interest. Identify the molecular ion ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. Analyze fragment ions if tandem MS (MS/MS) is performed.

Integrated Analytical Workflow

A robust strategy for product confirmation involves a multi-technique approach. FTIR is used for rapid screening of reaction completion, followed by LC-MS to confirm molecular weight and purity, and finally, NMR for unambiguous structural confirmation.

cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation R Reaction of This compound P Purification (e.g., Chromatography, Recrystallization) R->P FTIR FTIR Spectroscopy P->FTIR Q1 Functional Group Conversion? FTIR->Q1 LCMS LC-MS Q2 Correct Molecular Weight & Purity? LCMS->Q2 NMR NMR (1H, 13C) Q3 Correct Structure & Connectivity? NMR->Q3 Confirm Structure Confirmed Q1->P No Q1->LCMS Yes Q2->P No Q2->NMR Yes Q3->R No (Incorrect Isomer/Product) Q3->Confirm Yes

Caption: Integrated workflow for synthesis and analysis.

Comparison with Alternative Methods

While spectroscopic methods are primary tools for qualitative analysis, other techniques can provide complementary information:

  • Gas Chromatography (GC): For volatile and thermally stable derivatives (e.g., methyl esters), GC with a Flame Ionization Detector (FID) is an excellent quantitative tool. However, it provides little structural information on its own. It is most powerful when coupled with a mass spectrometer (GC-MS).

  • Thin-Layer Chromatography (TLC): A simple, inexpensive method to quickly monitor reaction progress by comparing the polarity of the starting material and the product. Staining with an appropriate agent (e.g., permanganate) can visualize the spots. It is not a confirmation tool but a useful screening method.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and other elements. While it can confirm the empirical formula, it cannot distinguish between isomers and provides no information on the connectivity of atoms.

References

A Researcher's Guide to Acylation: Benchmarking Nonadecanoyl Chloride Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylation reagent is a critical decision that can significantly impact the efficiency, yield, and specificity of a chemical synthesis. Nonadecanoyl chloride, a long-chain acyl chloride, is a valuable tool for introducing a C19 acyl group into molecules. This guide provides an objective comparison of this compound with its primary alternative acylation reagents, supported by general experimental data and detailed methodologies, to aid in making informed decisions for synthetic strategies.

Performance Comparison of Acylation Reagents

The reactivity of acylation reagents is a key determinant in their selection. Generally, the order of reactivity follows the trend: acyl chlorides > acid anhydrides > carboxylic acids . This hierarchy is a direct consequence of the leaving group's ability to depart during nucleophilic acyl substitution. The chloride ion is an excellent leaving group, making acyl chlorides highly reactive. In contrast, the carboxylate anion (from acid anhydrides) and the hydroxide (B78521) ion (from carboxylic acids) are progressively poorer leaving groups, resulting in decreased reactivity.

While specific quantitative data for the comparative performance of this compound is not extensively available in the literature, we can extrapolate from the well-established reactivity trends of these classes of compounds. The following table summarizes the expected performance of this compound against its common alternatives in a typical acylation reaction, such as the esterification of an alcohol.

Reagent ClassExample ReagentRelative ReactivityTypical Reaction ConditionsByproductsAdvantagesDisadvantages
Acyl Chloride This compound Very HighRoom temperature or mild heating; often requires a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to scavenge HCl.HCl (corrosive)High reactivity allows for acylation of less reactive substrates; reactions are often fast.Moisture sensitive; generates corrosive HCl byproduct; can be less selective with multifunctional substrates.
Acid Anhydride (B1165640) Nonadecanoic anhydrideHighOften requires heating and/or a catalyst (e.g., DMAP, pyridine).Carboxylic acidLess moisture sensitive than acyl chlorides; byproduct is less corrosive.[1]Less reactive than acyl chlorides, may require harsher conditions or longer reaction times.
Carboxylic Acid Nonadecanoic acidModerateRequires a coupling agent (e.g., DCC, EDC) or strong acid catalysis and often elevated temperatures with removal of water.Water, urea (B33335) derivatives (with coupling agents)Readily available and stable; environmentally benign byproduct (water).Least reactive, requires activating agents which can complicate purification.

Experimental Protocols: A General Approach to Acylation

The following protocols provide a general framework for performing acylation reactions with this compound and its alternatives. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Acylation of an Alcohol using this compound

This protocol describes a typical procedure for the esterification of a primary or secondary alcohol.

Materials:

Procedure:

  • Dissolve the alcohol substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine to the solution and stir for 5-10 minutes.

  • Slowly add this compound to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Acylation of an Amine using Nonadecanoic Anhydride

This protocol outlines a general method for the N-acylation of a primary or secondary amine.

Materials:

  • Amine substrate (1.0 eq)

  • Nonadecanoic anhydride (1.1 - 1.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate in anhydrous THF in a round-bottom flask.

  • Add Nonadecanoic anhydride to the solution.

  • If the amine is a weak nucleophile, add a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-48 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and add water to hydrolyze any remaining anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Visualizing Experimental and Biological Contexts

To better illustrate the processes involved in utilizing and understanding the biological relevance of acylation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification substrate Substrate (Alcohol/Amine) reaction_mix Combine & React (0°C to RT) substrate->reaction_mix reagent Acylation Reagent (this compound) reagent->reaction_mix solvent Anhydrous Solvent solvent->reaction_mix base Base (e.g., Pyridine) base->reaction_mix quench Quench Reaction reaction_mix->quench Monitor by TLC extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify final_product Pure Acylated Product purify->final_product Characterize

Caption: A generalized workflow for a typical acylation reaction.

Long-chain fatty acylation, such as the addition of a nonadecanoyl group, is a crucial post-translational modification that can influence the localization and function of proteins in various signaling pathways. A prominent example is S-acylation (often referred to as palmitoylation), where a fatty acid is attached to a cysteine residue of a protein. This modification can target proteins to cellular membranes, a critical step in many signal transduction cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor pat Protein Acyltransferase (PAT) receptor->pat Activates effector Membrane-Bound Effector Protein response Cellular Response effector->response Initiates Cascade signal_protein Soluble Signaling Protein acylated_protein Acylated Signaling Protein signal_protein->acylated_protein acyl_coa Nonadecanoyl-CoA acyl_coa->pat pat->acylated_protein Acylates acylated_protein->effector Translocates & Binds ligand Extracellular Signal ligand->receptor Binds

Caption: S-acylation in a generic signaling pathway.

Conclusion

This compound stands out as a highly reactive and effective reagent for introducing the nonadecanoyl group into a variety of molecules. Its high reactivity makes it suitable for acylating a wide range of substrates, often under mild conditions. However, this reactivity also necessitates careful handling due to its moisture sensitivity and the generation of corrosive HCl. For less reactive substrates or when milder conditions are paramount, Nonadecanoic anhydride presents a viable alternative, albeit with a potential trade-off in reaction time and temperature. Nonadecanoic acid, being the least reactive, is generally reserved for situations where the use of coupling agents is feasible and desirable. The choice of acylation reagent will ultimately depend on a careful consideration of the substrate's reactivity, the desired reaction conditions, and the tolerance of the overall synthetic scheme to the byproducts generated.

References

A Comparative Analysis of Catalysts for Nonadecanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonadecanoyl chloride, a long-chain acyl chloride, is a valuable reagent in organic synthesis, serving as a precursor for a variety of molecules, including esters, amides, and ketones. The efficiency and selectivity of reactions involving this compound are highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalysts used in key reactions of this compound, supported by experimental data to aid in catalyst selection and methods development.

Comparative Performance of Catalysts

The following table summarizes the performance of representative catalysts in three common reactions of long-chain acyl chlorides. Due to the limited availability of directly comparative studies on this compound, data from closely related long-chain acyl chlorides are used to provide a reliable reference.

Reaction TypeCatalystAcyl ChlorideSubstrateReaction ConditionsReaction TimeYield (%)
Friedel-Crafts Acylation Aluminum Chloride (AlCl₃)Palmitoyl ChlorideBenzene70-80°C3 hours92%
Esterification Titanium Dioxide (TiO₂)Benzoyl ChloridePhenol (B47542)25°C, Solvent-free30 minutes92%[1]
Amidation Pyridine (B92270)Acetyl ChlorideAnilineRoom TemperatureNot SpecifiedHigh

Note: The data for Friedel-Crafts acylation is based on typical conditions for long-chain acyl chlorides. The esterification data uses benzoyl chloride as a model acyl chloride, demonstrating the efficiency of TiO₂ under mild, solvent-free conditions.[1] The amidation reaction with pyridine is a well-established, high-yielding method.

Experimental Protocols

Detailed methodologies for the reactions cited are provided below.

Friedel-Crafts Acylation with Aluminum Chloride

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate with a long-chain acyl chloride, such as this compound.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Aromatic substrate (e.g., Benzene, Toluene, Anisole)

  • Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add the aromatic substrate and the anhydrous solvent.

  • Cool the flask in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add this compound dropwise from the addition funnel to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or heat under reflux as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Esterification with Titanium Dioxide

This protocol is based on the esterification of phenols with acyl chlorides using a reusable solid acid catalyst.[1]

Materials:

  • This compound

  • Phenol

  • Titanium Dioxide (TiO₂)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH), 15% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of phenol (1 equivalent) and this compound (1 equivalent), add a catalytic amount of TiO₂ (e.g., 10 mol%).

  • Stir the mixture at 25°C for 30 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, add diethyl ether to the reaction mixture and filter to recover the TiO₂ catalyst.

  • Wash the filtrate with a 15% NaOH solution to remove any unreacted phenol.

  • Subsequently, wash the organic layer with saturated NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Amidation with Pyridine

This protocol outlines a general method for the synthesis of amides from acyl chlorides and amines, where pyridine acts as both a catalyst and a base.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Aniline)

  • Pyridine

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine in the anhydrous solvent.

  • Add an excess of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with dilute HCl to remove pyridine and excess amine.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanisms and experimental workflows.

G General Mechanism for Lewis Acid-Catalyzed Friedel-Crafts Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AcylChloride R-COCl (this compound) AcyliumIon [R-C≡O]⁺ (Acylium Ion) + AlCl₄⁻ AcylChloride->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex AromaticRing Ar-H (Aromatic Substrate) AromaticRing->SigmaComplex Nucleophilic Attack Product Ar-CO-R (Aryl Ketone) SigmaComplex->Product Deprotonation CatalystRegen AlCl₃ + HCl AlCl4_minus->Product

Caption: Friedel-Crafts Acylation Signaling Pathway.

G General Mechanism for DMAP-Catalyzed Esterification cluster_activation Nucleophilic Catalyst Activation cluster_esterification Ester Formation AcylChloride R-COCl (this compound) AcylPyridinium Acyl-DMAP⁺ Intermediate AcylChloride->AcylPyridinium DMAP DMAP DMAP->AcylPyridinium Nucleophilic Attack TetrahedralIntermediate Tetrahedral Intermediate AcylPyridinium->TetrahedralIntermediate Alcohol R'-OH (Alcohol/Phenol) Alcohol->TetrahedralIntermediate Nucleophilic Attack Product R-COOR' (Ester) TetrahedralIntermediate->Product Collapse & DMAP elimination

Caption: DMAP-Catalyzed Esterification Pathway.

experimental_workflow General Experimental Workflow for Catalyst Comparison cluster_reactions Reaction Execution start Define Reaction: This compound + Substrate catalyst_selection Select Catalysts for Comparison (e.g., Catalyst A, B, C) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Conditions: Temp, Conc, Time) catalyst_selection->reaction_setup reaction_A Reaction with Catalyst A reaction_setup->reaction_A reaction_B Reaction with Catalyst B reaction_setup->reaction_B reaction_C Reaction with Catalyst C reaction_setup->reaction_C monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_A->monitoring reaction_B->monitoring reaction_C->monitoring workup Quench and Work-up All Reactions monitoring->workup analysis Analyze Product Yield and Purity (NMR, GC-MS, etc.) workup->analysis comparison Compare Catalyst Performance: Yield, Selectivity, Reaction Rate analysis->comparison

Caption: Catalyst Comparison Experimental Workflow.

References

Cross-reactivity analysis of Nonadecanoyl chloride with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Nonadecanoyl chloride with common functional groups. Due to the limited availability of specific kinetic data for this compound, this analysis incorporates data from closely related long-chain acyl chlorides, such as Palmitoyl chloride (C16) and Stearoyl chloride (C18), to provide a comprehensive overview of its expected reactivity profile.

Executive Summary

This compound, a long-chain aliphatic acyl chloride, is a highly reactive compound that readily undergoes nucleophilic acyl substitution with a variety of functional groups. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The general order of reactivity for common functional groups with this compound is:

Primary Amines > Secondary Amines > Alcohols > Thiols > Water

This reactivity trend is influenced by the nucleophilicity and steric hindrance of the attacking functional group. Long-chain acyl chlorides, like this compound, are valued in the synthesis of lipids, surfactants, and other biomolecules where a long hydrophobic tail is required.

Comparative Reactivity Analysis

The reactivity of this compound is compared with other long-chain acyl chlorides, Palmitoyl chloride and Stearoyl chloride. The length of the alkyl chain in these long-chain acyl chlorides has a minimal effect on the intrinsic reactivity of the acyl chloride functional group itself; however, it can influence physical properties such as solubility and melting point, which can in turn affect reaction kinetics in certain solvent systems.

Functional GroupNucleophile ExampleProduct TypeRelative ReactivityReaction ConditionsExpected Yield
Primary Amine Butylamine (B146782)N-ButylnonadecanamideVery HighRoom temperature, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge HCl.Excellent (>95%)
Secondary Amine DiethylamineN,N-DiethylnonadecanamideHighRoom temperature or gentle heating, with a base.Very Good (>90%)
Alcohol EthanolEthyl nonadecanoateModerateRoom temperature to gentle heating, often with a base like pyridine (B92270) to catalyze the reaction.[1]Good (80-95%)
Thiol EthanethiolS-Ethyl nonadecanethioateModerateSimilar to alcohols, often requiring a base.Good (75-90%)
Water WaterNonadecanoic acidModerate to HighReadily hydrolyzes, accelerated by heat and base.[2]Quantitative

Note: The expected yields are estimates based on general reactions of long-chain acyl chlorides and may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

General Protocol for Comparative Reactivity via Amine Acylation

This protocol describes a method to compare the acylation rate of different long-chain acyl chlorides with a primary amine, monitored by Thin Layer Chromatography (TLC).

Materials:

Procedure:

  • Prepare 0.1 M solutions of each acyl chloride (this compound, Palmitoyl chloride, Stearoyl chloride) in anhydrous DCM in separate, dry flasks under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a 0.1 M solution of butylamine and a 0.12 M solution of triethylamine in anhydrous DCM.

  • In three separate reaction vials, add 1 mL of the butylamine solution and 1.2 mL of the triethylamine solution.

  • At time t=0, add 1 mL of one of the acyl chloride solutions to each of the three vials simultaneously.

  • Stir the reactions at room temperature.

  • At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture and spot it onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the spots using a suitable stain. The disappearance of the acyl chloride spot and the appearance of the amide product spot can be used to qualitatively compare the reaction rates. For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be required.

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Acyl Chloride with a Nucleophile

The reaction of this compound with a nucleophile (Nu-H), such as an amine or an alcohol, proceeds via a nucleophilic acyl substitution mechanism.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride This compound (R-COCl) Intermediate [R-C(O⁻)(Cl)-Nu⁺H] AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Acylated Product (R-CO-Nu) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow for Comparative Reactivity Analysis

A general workflow for comparing the reactivity of different long-chain acyl chlorides.

G A Prepare Solutions of Acyl Chlorides and Nucleophile B Initiate Parallel Reactions at t=0 A->B C Monitor Reactions Over Time (e.g., TLC, GC, HPLC) B->C D Quench Reactions at Specific Time Points C->D E Analyze Product Formation and Reactant Consumption D->E F Compare Reaction Rates and Yields E->F

Caption: Workflow for comparing acyl chloride reactivity.

Conclusion

This compound is a highly reactive long-chain acyl chloride that demonstrates significant cross-reactivity with a range of nucleophilic functional groups. Its reactivity profile is comparable to other long-chain acyl chlorides like Palmitoyl and Stearoyl chloride. The primary factors influencing its cross-reactivity are the intrinsic nucleophilicity of the reacting functional group and the reaction conditions employed. For researchers and drug development professionals, understanding these reactivity patterns is crucial for designing efficient synthetic routes and minimizing unwanted side reactions. The provided protocols and workflows offer a starting point for the systematic evaluation of this compound's reactivity in specific applications.

References

Performance of Nonadecanoyl Chloride in Surface Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of tailoring material surfaces for advanced applications in research, drug development, and medical devices, achieving controlled hydrophobicity is a critical objective. Nonadecanoyl chloride, a long-chain acyl chloride, serves as a potent reagent for creating hydrophobic surfaces through the formation of self-assembled monolayers (SAMs). This guide provides an objective comparison of this compound's performance against other common surface modification techniques, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting and implementing the optimal surface functionalization strategy.

Comparative Performance Analysis

The primary function of this compound in surface modification is to impart a high degree of hydrophobicity. This is achieved by the covalent bonding of the long C19 alkyl chain to hydroxyl-rich surfaces, creating a dense, non-polar interface. The effectiveness of this modification is typically quantified by measuring the static water contact angle, where a higher angle indicates greater hydrophobicity.

Surface TreatmentSubstrateInitial Contact Angle (°)Final Contact Angle (°)Dispersive Surface Energy (γs d) (mJ/m²)Polar Surface Energy (γs p) (mJ/m²)
Untreated Microcrystalline Cellulose (B213188)Decreases over time-36.325.4
Octadecanoyl chloride (C18) Microcrystalline Cellulose-118 (Stable)43.11.8
Dodecanoyl chloride (C12) Microcrystalline Cellulose-125 (Stable)42.81.2
Silanization (Typical) Glass/Silicon~20-30~95-110--

Data for acyl chlorides adapted from a study on microcrystalline cellulose.[1]

From the data, it is evident that modification with long-chain acyl chlorides like Octadecanoyl chloride results in a significant increase in water contact angle, rendering the surface highly hydrophobic.[1] The substantial decrease in the polar component of the surface energy further confirms the successful masking of the hydrophilic hydroxyl groups of the cellulose substrate.[1] When compared to silanization, long-chain acyl chloride modification can achieve comparable or even superior hydrophobicity, as indicated by the higher final contact angles.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in surface modification. Below are protocols for surface modification using a long-chain acyl chloride and a common silanization agent.

Protocol 1: Surface Modification with Long-Chain Acyl Chloride

This protocol is adapted from the modification of a hydroxyl-rich surface in a heterogeneous reaction condition.

Materials:

  • Substrate with surface hydroxyl groups (e.g., cellulose, glass, silicon wafer)

  • This compound (or Octadecanoyl chloride)

  • Anhydrous toluene (B28343) (or other suitable organic solvent)

  • Pyridine (B92270) (as an acid scavenger)

  • Acetone (for washing)

  • Nitrogen gas supply

Procedure:

  • Substrate Preparation: Ensure the substrate is clean and dry. For silicon or glass, this may involve cleaning with piranha solution (use with extreme caution) or oxygen plasma to generate a high density of hydroxyl groups.

  • Reaction Setup: Place the substrate in a reaction vessel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the acyl chloride.

  • Reagent Solution: Prepare a solution of this compound in anhydrous toluene. A typical concentration is in the range of 1-5% (w/v).

  • Reaction: Immerse the substrate in the this compound solution. Add a stoichiometric amount of pyridine to neutralize the HCl byproduct.

  • Incubation: Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with toluene to remove any unreacted acyl chloride and byproducts. Follow with a wash in acetone.

  • Drying: Dry the modified substrate under a stream of nitrogen and then in a vacuum oven at a moderate temperature (e.g., 60°C).

Protocol 2: Surface Modification by Silanization

This protocol describes a typical procedure for creating a hydrophobic surface using an alkyltrichlorosilane.

Materials:

  • Substrate with surface hydroxyl groups

  • Octadecyltrichlorosilane (OTS) or similar silanizing agent

  • Anhydrous toluene or hexane

  • Acetone

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Substrate Preparation: Clean the substrate as described in Protocol 1 to ensure a hydroxylated surface.

  • Reaction Solution: Prepare a dilute solution (e.g., 1% v/v) of the silanizing agent in an anhydrous solvent like toluene or hexane.

  • Reaction: Immerse the substrate in the silanization solution for a period ranging from 30 minutes to several hours. The reaction is typically performed at room temperature.

  • Washing: Remove the substrate and rinse with the solvent (toluene or hexane), followed by ethanol and then deionized water.

  • Curing: Cure the substrate in an oven at a temperature of around 100-120°C for about 1 hour to promote the formation of a stable siloxane network.

  • Final Cleaning: Sonicate the substrate in ethanol and then deionized water to remove any loosely bound silane (B1218182) molecules. Dry with nitrogen.

Visualizing the Process and Logic

To better understand the workflows and chemical principles, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_reaction Acyl Chloride Modification cluster_post Post-Reaction Processing start Start clean Clean & Dry Substrate start->clean activate Surface Activation (e.g., Plasma) clean->activate immerse Immerse Substrate activate->immerse prepare_sol Prepare Acyl Chloride Solution in Anhydrous Solvent prepare_sol->immerse react React under N2 (with Pyridine) immerse->react wash Wash with Solvent & Acetone react->wash dry Dry under N2 & Vacuum wash->dry characterize Surface Characterization dry->characterize

Caption: Experimental workflow for surface modification using this compound.

G cluster_reactants Reactants cluster_products Products surface Substrate-OH (Hydrophilic Surface) modified_surface Substrate-O-CO-R (Hydrophobic Surface) surface->modified_surface Covalent Bond Formation acyl_chloride R-COCl (this compound) acyl_chloride->modified_surface byproduct HCl acyl_chloride->byproduct

Caption: Chemical reaction pathway for surface modification with acyl chloride.

Conclusion

This compound and its close analogues are highly effective reagents for creating robust, hydrophobic surfaces. The resulting self-assembled monolayers exhibit high water contact angles, indicating a significant reduction in surface polarity. When compared to other methods like silanization, acyl chloride modification offers a potent alternative, capable of achieving superior hydrophobic properties. The choice between these methods will depend on the specific substrate, desired surface properties, and experimental constraints. The protocols and data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully implement surface modification strategies in their work.

References

Quantitative Analysis of Nonadecanoyl Chloride Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of Nonadecanoyl chloride with other long-chain acyl chlorides, supported by available experimental data. Due to the limited direct quantitative kinetic data for this compound in publicly accessible literature, this guide utilizes data from analogous long-chain acyl chlorides, such as stearoyl chloride (C18), to provide a comparative framework. Detailed experimental protocols are also provided to enable researchers to conduct their own kinetic analyses.

Comparative Kinetic Data of Long-Chain Acyl Chloride Reactions

Below is a summary of available quantitative data for the acylation reaction of a long-chain acyl chloride.

Acyl ChlorideReactionNucleophileCatalystSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Stearoyl Chloride (C18)AcylationResorcinolZinc ChlorideNot Specified50-800.0031 L/mol·min16.8258

Note: This table is intended to be illustrative. The lack of directly comparable data for this compound highlights a gap in the current literature. The provided data for stearoyl chloride can serve as a baseline for estimating the reactivity of this compound. It is anticipated that this compound would exhibit slightly lower reactivity than stearoyl chloride due to the minor increase in steric hindrance from the longer alkyl chain.

Experimental Protocols

To facilitate the quantitative analysis of this compound reaction kinetics, the following detailed experimental protocols for monitoring acylation reactions via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Protocol 1: Kinetic Analysis of this compound Esterification using HPLC

This protocol outlines a method to determine the rate constant of the esterification of this compound with an alcohol (e.g., ethanol) by monitoring the disappearance of the acyl chloride over time.

Materials:

  • This compound

  • Anhydrous ethanol (B145695)

  • Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct chromatographic peak, such as dodecanophenone)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water)

  • Quenching solution (e.g., a solution of a primary or secondary amine in the mobile phase)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous aprotic solvent.

    • Prepare a stock solution of anhydrous ethanol of known concentration (e.g., 1.0 M) in the same solvent.

    • Prepare a stock solution of the internal standard of known concentration.

  • Reaction Setup:

    • In a thermostatted reaction vessel equipped with a magnetic stirrer, add the desired volume of the ethanol stock solution and the internal standard stock solution.

    • Allow the solution to reach the desired reaction temperature (e.g., 25 °C).

  • Initiation of Reaction and Sampling:

    • At time t=0, add the required volume of the this compound stock solution to the reaction vessel to initiate the reaction.

    • Immediately withdraw the first aliquot (e.g., 100 µL) and quench it by adding it to a vial containing an excess of the quenching solution. This will rapidly convert the remaining this compound to a stable amide, preventing further reaction.

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes) for a period sufficient to observe a significant decrease in the this compound concentration.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation of the this compound-derived amide, the ester product, and the internal standard.

    • Monitor the elution of the compounds using a UV detector at a wavelength where the analyte of interest (the amide derivative) absorbs strongly.

  • Data Analysis:

    • For each time point, determine the concentration of the this compound-derived amide by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

    • Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time.

    • If the reaction follows pseudo-first-order kinetics (which is expected if the alcohol is in large excess), the plot will be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol.

Protocol 2: Kinetic Analysis of this compound Aminolysis using ¹H NMR Spectroscopy

This protocol describes a method to determine the rate constant of the reaction between this compound and an amine (e.g., benzylamine) by monitoring the formation of the corresponding amide product over time using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Benzylamine (B48309)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound and the internal standard in the anhydrous deuterated solvent.

    • In a separate vial, prepare a solution of benzylamine of known concentration in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the this compound solution before the addition of the amine to serve as the t=0 reference.

    • Inject the benzylamine solution into the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between the start of the first scan and the injection of the amine should be as short as possible.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the amide product (e.g., the α-CH₂ protons of the benzyl (B1604629) group in the N-benzylnonadecanamide product) and the signal of the internal standard.

    • Calculate the concentration of the amide product at each time point by comparing its integral to the integral of the known concentration of the internal standard.

    • Plot the concentration of the amide product versus time.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • By performing the experiment with different initial concentrations of the reactants, the reaction order with respect to each reactant and the overall rate constant (k) can be determined using the method of initial rates.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Nonadecanoyl_chloride This compound (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Nonadecanoyl_chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Acylated Product (R-CO-Nu) Tetrahedral_Intermediate->Product Elimination Byproduct HCl Tetrahedral_Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for this compound.

Experimental_Workflow Start Start Kinetic Experiment Prepare_Solutions Prepare Reactant and Internal Standard Solutions Start->Prepare_Solutions Setup_Reaction Set up Thermostatted Reaction Vessel Prepare_Solutions->Setup_Reaction Initiate_Reaction Initiate Reaction (t=0) Setup_Reaction->Initiate_Reaction Collect_Aliquots Collect and Quench Aliquots at Timed Intervals Initiate_Reaction->Collect_Aliquots Analyze_Samples Analyze Samples by HPLC or NMR Collect_Aliquots->Analyze_Samples Data_Analysis Determine Concentrations and Calculate Rate Constants Analyze_Samples->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a kinetic analysis experiment.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Nonadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling reactive chemical compounds like Nonadecanoyl chloride. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a corrosive substance that reacts violently with water and is harmful if swallowed or inhaled.[1][2] Proper disposal is not merely a suggestion but a critical step in the chemical lifecycle. The primary directive for the disposal of this compound is to use an approved waste disposal plant.[3][4][5] Never dispose of this chemical down the drain or mix it with other waste.[3][6]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).Protects against splashes of the corrosive liquid and harmful vapors.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use.Prevents severe skin burns upon contact.[6]
Body Protection A chemical-resistant apron or lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside a fume hood or if vapors are generated.Protects against inhalation of corrosive and toxic fumes.[7]

Step-by-Step Disposal Procedure for Small Quantities (Lab-Scale)

For small quantities of this compound, a neutralization process can be undertaken to reduce its reactivity before collection by a licensed hazardous waste disposal service. This procedure should only be performed by trained personnel.

Materials Needed:

  • Beaker or flask of appropriate size

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) or a 2.5 M solution of sodium hydroxide (B78521) (NaOH)

  • pH paper or pH meter

Experimental Protocol:

  • Preparation: Place a beaker containing a magnetic stir bar in an ice bath on a stir plate within a chemical fume hood. Add a significant amount of cold water or crushed ice to the beaker.

  • Slow Addition of this compound: While stirring vigorously, slowly and carefully add the this compound waste to the cold water using a dropping funnel. Crucially, always add the acyl chloride to water, never the other way around, to control the exothermic reaction. [1] This hydrolysis reaction will produce Nonadecanoic acid and hydrochloric acid (HCl).

  • Neutralization: Slowly add sodium bicarbonate or a 2.5 M sodium hydroxide solution to the mixture. This will neutralize the resulting acids. The reaction with sodium hydroxide is as follows: C₁₉H₃₇COCl + 2NaOH → C₁₉H₃₇COONa + NaCl + H₂O.

  • Monitor pH: Continuously monitor the pH of the solution. Continue to add the neutralizing agent until the pH is between 6 and 8.

  • Final Collection: Once neutralized, the resulting aqueous solution should be collected in a clearly labeled hazardous waste container. Even after neutralization, the solution must be disposed of as hazardous waste through a licensed disposal company, as it may contain residual organic compounds.[1]

For larger quantities of this compound, direct disposal through a licensed hazardous waste facility without pre-treatment is the recommended and safer option.[1]

Spill Management

In the event of a spill, evacuate the area and remove all sources of ignition.[8] Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like sawdust.[9] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8] The spill area should then be decontaminated.

Storage of Waste

Store waste this compound in its original or a compatible, corrosion-resistant container.[3] The container must be tightly closed and clearly labeled as "Hazardous Waste: Corrosive, Water-Reactive" and include the full chemical name. Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and amines.[4][6]

Below is a logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Path cluster_collection Final Steps start Start: this compound Waste don_ppe Don Appropriate PPE start->don_ppe assess_quantity Assess Quantity of Waste small_quantity Small Lab-Scale Quantity? assess_quantity->small_quantity don_ppe->assess_quantity neutralize Neutralize via Hydrolysis (Add to ice water, then add base) small_quantity->neutralize Yes large_quantity Large Quantity small_quantity->large_quantity No collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste direct_disposal Prepare for Direct Disposal large_quantity->direct_disposal direct_disposal->collect_waste store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste end Arrange Pickup by Approved Waste Disposal Service store_waste->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Nonadecanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nonadecanoyl chloride. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

This compound is a corrosive and water-reactive substance that requires stringent safety protocols. It can cause severe skin burns, eye damage, and is fatal if inhaled[1][2][3]. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency plans.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against the hazards of this compound. The following table summarizes the required equipment. All PPE should comply with OSHA or equivalent standards such as EN 166 for eye protection and EN 374 for chemical resistant gloves[4][5].

Protection Type Required Equipment Specifications and Guidelines
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes[6][7].
Skin and Body Protection Chemical-Resistant Lab Coat or ApronWear a lab coat made of appropriate chemical-resistant material. For larger quantities or increased splash risk, a chemical-resistant apron or full-body suit is recommended[4][6].
Hand Protection Chemical-Impermeable GlovesNitrile or neoprene gloves are generally recommended for handling chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times[5]. Butyl-rubber gloves are often suggested for handling acyl chlorides[8]. Always inspect gloves before use and remove them carefully to avoid skin contamination[9].
Respiratory Protection Fume Hood and/or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood[3]. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory. For emergency situations like a large spill, a self-contained breathing apparatus (SCBA) is required[3][4].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow must be followed:

  • Preparation and Pre-Handling Check:

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested[3][4][9].

    • Assemble all necessary materials and equipment within the fume hood to minimize movement of the hazardous substance.

    • Confirm the availability of a spill kit with appropriate inert absorbent materials (e.g., sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate, lime milk)[4].

    • Don all required PPE as specified in the table above.

  • Handling and Use:

    • Conduct all operations, including weighing and transferring, inside the chemical fume hood.

    • Handle under an inert atmosphere, such as nitrogen, to prevent reaction with moisture[4][8][10].

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source[8][11].

    • Keep the container tightly closed when not in use.

    • Avoid contact with incompatible materials such as water, alcohols, strong bases, and amines[4]. The reaction with water is violent and produces toxic hydrogen chloride gas[4][9].

  • Post-Handling and Cleanup:

    • Decontaminate any equipment that has come into contact with this compound.

    • Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in a designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly after handling.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[2][4].
Skin Contact Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[2][4].
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][4].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and contact a physician or Poison Control Center immediately[1][4].

In case of a spill, evacuate the area immediately. Only trained personnel with the proper PPE, including a self-contained breathing apparatus, should attempt to clean it up[4][9]. Do not use water on the spill. Cover with a dry, inert absorbent material, and then neutralize before collecting it in a sealed container for disposal[4][10].

Disposal Plan

All waste containing this compound is considered hazardous.

  • Waste Collection: Collect all contaminated materials (including excess reagent, contaminated absorbents, and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal service, in accordance with all local, regional, and national regulations[4][10]. Do not pour down the drain or dispose of with regular trash[4].

Safe Handling Workflow Diagram

Safe_Handling_Workflow Start Start: Prepare for Handling Prep Step 1: Preparation - Verify fume hood function - Check safety shower/eyewash - Assemble materials - Don full PPE Start->Prep Handling Step 2: Handling in Fume Hood - Work under inert atmosphere - Use grounded equipment - Avoid water and incompatibles Prep->Handling Cleanup Step 3: Post-Handling - Decontaminate equipment - Doff PPE correctly - Wash hands thoroughly Handling->Cleanup Emergency Emergency Event (Spill or Exposure) Handling->Emergency If incident occurs Waste Step 4: Waste Disposal - Collect in labeled container - Store in designated area - Arrange for professional disposal Cleanup->Waste End End: Procedure Complete Waste->End FirstAid Execute First Aid Protocol - Eyes: Flush 15 min - Skin: Wash 15 min - Inhalation: Fresh air - Ingestion: Do NOT vomit Seek Immediate Medical Attention Emergency->FirstAid Exposure SpillResponse Spill Response - Evacuate area - Use SCBA & full PPE - Cover with inert absorbent - Neutralize and collect Emergency->SpillResponse Spill FirstAid->End SpillResponse->Waste

Caption: Workflow for the safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonadecanoyl chloride
Reactant of Route 2
Reactant of Route 2
Nonadecanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.